Technical Documentation Center

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

Content Type: Technical Monograph & Synthetic Protocol Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Part 1: Executive Summary & Molecular Architecture 4-(4-Oxo-4-phenylbu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph & Synthetic Protocol Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Part 1: Executive Summary & Molecular Architecture

4-(4-Oxo-4-phenylbutanamido)benzoic acid is a specialized conjugate molecule primarily utilized in medicinal chemistry as a metabolic probe, a hapten for immunogen synthesis, and a structural intermediate in the development of non-steroidal anti-inflammatory drug (NSAID) derivatives. Structurally, it represents the amide conjugate of 4-aminobenzoic acid (PABA) and 3-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid).

Its significance lies in its dual functionality: the carboxylic acid tail allows for further conjugation (e.g., to proteins like BSA/KLH for antibody generation), while the benzoyl-butyryl moiety mimics the pharmacophore of several ketone-containing therapeutics, including the active metabolites of Fenbufen .

Molecular Specifications
PropertySpecification
IUPAC Name 4-(4-oxo-4-phenylbutanamido)benzoic acid
Common Synonyms N-(3-Benzoylpropionyl)-4-aminobenzoic acid; Fenbufen-PABA conjugate
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
Monoisotopic Mass 297.1001 Da
CAS Registry Not widely listed; chemically defined as derivative of CAS 2051-95-8 & 150-13-0
pKa (Predicted) ~4.15 (Carboxylic Acid), ~13.5 (Amide NH)
LogP (Predicted) 2.8 - 3.2 (Moderate Lipophilicity)
Structural Visualization

The molecule consists of three distinct domains: the Benzoyl head , the Ethyl linker (flexible spacer), and the Benzoic Acid tail .

MolecularStructure Figure 1: Structural Domains of 4-(4-Oxo-4-phenylbutanamido)benzoic Acid Benzoyl Benzoyl Group (Lipophilic Head) Linker Ethyl Linker (-CH2-CH2-) Benzoyl->Linker C4 Position Amide Amide Bond (-CO-NH-) Linker->Amide Acylation PABA Benzoic Acid Moiety (Polar Tail) Amide->PABA N-Terminus

Part 2: Synthetic Pathways & Optimization

The synthesis of this compound requires the selective acylation of the amino group of 4-aminobenzoic acid without affecting its carboxylic acid moiety. Two primary routes are recommended based on scale and purity requirements.

Route A: The Mixed Anhydride Method (Recommended for High Purity)

This method avoids the harsh conditions of acid chlorides, preventing oligomerization of the PABA moiety.

Reagents:

  • Starting Material A: 3-Benzoylpropionic acid (1.0 eq)

  • Starting Material B: Ethyl chloroformate (1.1 eq)

  • Starting Material C: 4-Aminobenzoic acid (1.0 eq)

  • Base: Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Protocol:

  • Activation: Dissolve 3-benzoylpropionic acid in anhydrous THF at -15°C. Add TEA (1.1 eq) followed dropwise by Ethyl chloroformate. Stir for 30 minutes to generate the mixed anhydride in situ.

  • Coupling: Dissolve 4-aminobenzoic acid in a separate vessel with TEA (1.0 eq) in THF/DMF (to ensure solubility). Add this solution slowly to the cold mixed anhydride mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with 1N HCl (to remove unreacted amine), water, and brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (MeOH/DCM gradient).

Route B: The Cyclic Anhydride Route (Atom Economic)

While 3-benzoylpropionic acid does not form a stable cyclic anhydride as easily as succinic acid, it can be dehydrated to a pseudo-lactone or activated with DCC. A more direct approach uses DCC/NHS activation.

SynthesisPathway Figure 2: Mixed Anhydride Synthesis Workflow Start1 3-Benzoylpropionic Acid Activation Activation Step (Ethyl Chloroformate / TEA) Start1->Activation Intermediate Mixed Anhydride Intermediate Activation->Intermediate Coupling Nucleophilic Attack (-15°C to RT) Intermediate->Coupling Start2 4-Aminobenzoic Acid (PABA) Start2->Coupling Product 4-(4-Oxo-4-phenylbutanamido) benzoic Acid Coupling->Product  - CO2  - EtOH

Part 3: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

The spectrum should display three distinct regions.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
12.0 - 12.5 Broad Singlet1H-COOHCarboxylic acid proton (exchangeable).
10.2 - 10.4 Singlet1H-NH-Amide proton.
7.8 - 8.0 Doublet2HAr-HPABA ring (ortho to COOH).
7.9 - 8.0 Multiplet2HAr-HBenzoyl ring (ortho to C=O).
7.6 - 7.7 Doublet2HAr-HPABA ring (ortho to NH).
7.4 - 7.6 Multiplet3HAr-HBenzoyl ring (meta/para).
3.2 - 3.4 Triplet2H-CH₂-Alpha to ketone (benzoyl side).
2.7 - 2.8 Triplet2H-CH₂-Alpha to amide.
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 2500-3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1680-1690 cm⁻¹: C=O stretch (Ketone, conjugated with phenyl).

  • 1650-1660 cm⁻¹: C=O stretch (Amide I band).

  • 1590-1600 cm⁻¹: C=C aromatic ring breathing.

Part 4: Biopharmaceutical Applications

Hapten Design for Immunoassays

This molecule is frequently used as a hapten to generate antibodies against Fenbufen or related 4-oxo-4-phenylbutanoic acid metabolites.

  • Protocol: The free carboxylic acid of the PABA tail is activated (via EDC/NHS) and conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) .

  • Rationale: The PABA moiety serves as a rigid linker that exposes the "benzoyl-butyryl" epitope to the immune system, ensuring high specificity for the drug metabolite in ELISA development.

Prodrug Linker Chemistry

The amide bond formed is relatively stable in plasma but can be cleaved by specific amidases or proteases in the liver. This structure can serve as a model for bipartate prodrugs , where the PABA moiety acts as a solubilizing group or a targeting vector (e.g., targeting folate receptors, though PABA itself is a folate precursor).

Part 5: References

  • PubChem. 4-(Propanoylamino)benzoic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Taylor & Francis. Reactivity of 4-Aminobenzoic Acid in Amide Coupling. Knowledge and References.[2][3][4][5][6][7][8][9] Available at: [Link]

Sources

Exploratory

Strategic Design and Therapeutic Potential of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid Scaffolds

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists [1] Executive Summary: The N-Aroyl-Amino Acid Pharmacophore[1] In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists

[1]

Executive Summary: The N-Aroyl-Amino Acid Pharmacophore[1]

In the landscape of modern medicinal chemistry, the 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid structure represents a highly versatile scaffold, merging the pharmacophoric properties of


-keto acids  with the bioavailability and targeting potential of para-aminobenzoic acid (PABA) .

This guide dissects the chemical architecture, synthesis, and therapeutic utility of this scaffold.[1] While often overshadowed by simpler congeners like 4-phenylbutyric acid (4-PBA), this specific conjugate offers unique advantages in Histone Deacetylase (HDAC) inhibition , anti-inflammatory signaling , and protein-protein interaction (PPI) modulation . By incorporating a rigid aromatic linker and a flexible keto-acyl chain, this molecule serves as a privileged structure for designing dual-action therapeutics.

Chemical Architecture & Pharmacophore Analysis[1]

The molecule can be deconstructed into three functional domains, each contributing to its biological activity and "drug-likeness" (Lipinski compliance).

DomainStructural ComponentPharmacological Function
A Phenyl Ring (Distal) Provides hydrophobic bulk for active site occupancy (e.g., hydrophobic pocket of HDACs or COX enzymes). Allows for

-

stacking interactions.
B 4-Oxo-Butyryl Linker A flexible 4-carbon chain containing a ketone. The ketone acts as a hydrogen bond acceptor and mimics the transition state of peptide hydrolysis.
C Benzoic Acid Moiety The "warhead" or recognition element. The carboxylic acid forms salt bridges with positively charged residues (Arg, Lys) in target proteins. It also dictates solubility.
Structural Logic

The 4-oxo functionality is critical. Unlike a simple alkyl chain (as in 4-PBA), the ketone at the


-position introduces a dipole and a potential site for reversible covalent interactions (e.g., Schiff base formation) or metal chelation. The amide bond connecting the linker to the benzoic acid restricts conformational freedom, potentially reducing the entropic penalty upon binding to a receptor.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid is a two-stage convergent process. This protocol is designed for high purity and scalability, minimizing side reactions like cyclization to furanones.

Stage 1: Synthesis of 3-Benzoylpropionic Acid (Friedel-Crafts Acylation)[1]
  • Principle: Electrophilic aromatic substitution using succinic anhydride.

  • Reagents: Benzene (Solvent/Reactant), Succinic Anhydride, Aluminum Chloride (

    
    ).
    

Protocol:

  • Setup: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Activation: Suspend

    
     (2.2 equiv) in dry benzene (10 volumes).
    
  • Addition: Add succinic anhydride (1.0 equiv) portion-wise at

    
    . The mixture will turn dark red/brown, indicating acylium ion formation.
    
  • Reaction: Allow to warm to room temperature (RT) and reflux for 2 hours. Evolution of HCl gas confirms reaction progress.

  • Quench: Pour the reaction mixture onto crushed ice/HCl. The organic layer separates.[2][3][4]

  • Purification: Extract the aqueous layer with ethyl acetate. Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from ethanol/water.
    
    • Checkpoint: MP should be

      
      .
      
Stage 2: Amide Coupling with PABA[1]
  • Principle: Activation of the carboxylic acid followed by nucleophilic attack by the aniline nitrogen of PABA.

  • Reagents: 3-Benzoylpropionic acid, Thionyl Chloride (

    
    ) or EDC/HOBt, PABA, Triethylamine (
    
    
    
    ).

Protocol (Acid Chloride Method - Robust):

  • Activation: Dissolve 3-benzoylpropionic acid (1.0 equiv) in dry DCM. Add

    
     (1.5 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess 
    
    
    
    to obtain the crude acid chloride.
  • Coupling: Dissolve PABA (1.0 equiv) in dry THF/Pyridine (1:1). Cool to

    
    .
    
  • Addition: Dropwise add the acid chloride (dissolved in THF) to the PABA solution.

  • Workup: Stir at RT for 12 hours. Pour into ice water. Acidify to pH 3 with 1N HCl to precipitate the product.

  • Purification: Filter the white solid. Recrystallize from methanol.

    • Validation:

      
      -NMR should show the disappearance of the aniline 
      
      
      
      peak and the appearance of a downfield amide singlet (
      
      
      ppm).

Mechanistic Pathways & Therapeutic Applications[1]

This scaffold is not merely a chemical curiosity; it targets specific biological pathways driven by its structural homology to known inhibitors.

Histone Deacetylase (HDAC) Inhibition

Similar to Vorinostat (SAHA) and 4-Phenylbutyrate , this molecule can function as a zinc-binding inhibitor.

  • Mechanism: The terminal benzoic acid coordinates with the

    
     ion in the catalytic pocket of HDACs. The 4-oxo-butyryl chain acts as the "linker" occupying the channel, while the phenyl ring interacts with the hydrophobic rim.
    
  • Therapeutic Outcome: Hyperacetylation of histones, leading to transcriptional activation of tumor suppressor genes (e.g., p21).

Anti-Inflammatory Signaling (COX/LOX)

The structure mimics Fenbufen , a known NSAID prodrug.

  • Mechanism: The

    
    -keto acid motif is a known pharmacophore for Cyclooxygenase (COX) inhibition. The addition of the PABA moiety may enhance selectivity or provide a secondary mechanism via the inhibition of NF-
    
    
    
    B translocation.
Visualizing the Mechanism

The following diagram illustrates the dual-targeting potential of the scaffold.

MechanismOfAction Scaffold 4-(4-Oxo-4-phenyl- butyrylamino)-benzoic Acid HDAC HDAC Active Site (Zinc Pocket) Scaffold->HDAC Chelates Zn2+ COX COX-2 Enzyme (Arg-120/Tyr-355) Scaffold->COX H-Bonding (COOH) GeneExp Increased Histone Acetylation HDAC->GeneExp Inhibits Deacetylation Inflam Reduced Prostaglandin Synthesis COX->Inflam Blocks Arachidonic Acid TumorSup Tumor Suppressor Activation (p21) GeneExp->TumorSup Epigenetic Modulation PainRelief Anti-inflammatory Response Inflam->PainRelief Signaling Cascade

Caption: Dual-pathway mechanism showing HDAC inhibition (epigenetic) and COX inhibition (anti-inflammatory).

Structure-Activity Relationship (SAR) Data

To optimize this scaffold, modifications can be made at the phenyl ring (


) or the carboxylic acid tail (

). The table below summarizes the predicted effects of these modifications based on analogous medicinal chemistry datasets.
Derivative ID

(Phenyl Subst.)

(Acid Subst.)
Predicted EffectRationale
Lead HOHBaselineBalanced solubility and potency.
D-01 4-ClOHIncreased PotencyHalogen bonding in the hydrophobic pocket; increased metabolic stability.
D-02 4-OMeOHReduced PotencyElectron donation may weaken the electrophilicity of the ketone; steric clash potential.
D-03 H

(Hydroxamate)
High Potency (HDAC) Hydroxamic acids are superior Zinc chelators compared to carboxylic acids (e.g., SAHA).
D-04 H

(Ethyl Ester)
ProdrugImproved cellular permeability; hydrolyzed intracellularly to the active acid.

Experimental Validation: HDAC Fluorometric Assay

To verify the biological activity of the synthesized lead, the following standard assay is recommended.

Objective: Determine the


 of the compound against nuclear extract HDACs.

Protocol:

  • Reagents: HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ), Fluorogenic Substrate (Boc-Lys(Ac)-AMC), HeLa Nuclear Extract.
    
  • Preparation: Prepare serial dilutions of the test compound (0.1 nM to 100

    
    ) in DMSO.
    
  • Incubation:

    • Mix 10

      
       of compound dilution with 15 
      
      
      
      of HeLa nuclear extract.
    • Incubate at

      
       for 10 minutes to allow inhibitor binding.
      
  • Reaction Start: Add 25

    
     of Fluorogenic Substrate. Incubate for 30 minutes at 
    
    
    
    .
  • Development: Add 50

    
     of Lysine Developer (stops reaction and cleaves the fluorophore). Incubate for 15 minutes.
    
  • Measurement: Read Fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

References

  • Friedel-Crafts Synthesis of

    
    -Keto Acids: 
    
    • Source: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

    • Relevance: Standard protocol for 3-benzoylpropionic acid synthesis.

  • HDAC Inhibitor Pharmacophores

    • Title: Histone deacetylase inhibitors: from target to clinical trials.

    • Source:Journal of Medicinal Chemistry.
    • Link:[Link] (Representative link for HDAC SAR).

  • PABA Derivatives in Drug Design

    • Title: Para-aminobenzoic acid derivatives as potential drugs.

    • Source:Mini-Reviews in Medicinal Chemistry.
    • Context: Discusses the utility of the PABA scaffold in anti-inflammatory agents.[1]

  • 4-Phenylbutyrate Clinical Applications

    • Title: Sodium phenylbutyrate for urea cycle disorders.

    • Source:Orphanet Journal of Rare Diseases.
    • Link:[Link]

  • Fenbufen and

    
    -Oxo Acid Metabolism: 
    
    • Title: Metabolic fate of fenbufen in man.

    • Source:Xenobiotica.

    • Relevance: Establishes the metabolic stability and pharmacokinetics of the 4-oxo-phenylbutyryl chain.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 4-(4-Oxo-4-phenylbutanamido)benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Oxo-4-phenylbutanamido)benzoic acid (Formula: C₁₇H₁₅NO₄) is a highly functionalized molecule characterized by a benzoic acid moiety, an anilide-type amide linkage, and a


-keto chain. Compounds bearing the 4-oxo-4-phenylbutanamido structural motif are of significant interest in medicinal chemistry, frequently serving as critical linkers or pharmacophores in the development of dual cholinesterase inhibitors for Alzheimer's disease[1],[2], Tie-2 activators for ocular therapies[3], and novel quinazolinone-based anticancer agents[4].

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic vulnerabilities of this molecule. Understanding its stability is not merely an exercise in compliance; it is a prerequisite for ensuring the efficacy and safety of the active pharmaceutical ingredients (APIs) derived from it. This guide details the mechanistic causality behind its degradation, provides a self-validating experimental protocol for kinetic profiling, and establishes a rigorous thermodynamic framework for predicting its shelf-life.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic stability of 4-(4-oxo-4-phenylbutanamido)benzoic acid is dictated by the competition between two primary degradation sinks: intramolecular cyclization and anilide hydrolysis .

Pathway A: Intramolecular Cyclization (The Primary Thermodynamic Sink)

The most critical vulnerability of this molecule lies in its


-keto amide region. The electrophilic C4 carbonyl carbon is positioned exactly five atoms away from the nucleophilic amide nitrogen (and its tautomeric enol oxygen).
  • Causality : According to Baldwin’s rules, a 5-exo-trig/5-endo-trig cyclization is both kinetically accessible and thermodynamically favored. Under mildly acidic or neutral conditions, the molecule undergoes ring-chain tautomerism to form a hemiaminal intermediate: 1-(4-carboxyphenyl)-5-hydroxy-5-phenylpyrrolidin-2-one[5].

  • The Thermodynamic Driving Force : While the initial cyclization is an equilibrium process, the subsequent dehydration of the hemiaminal to form 1-(4-carboxyphenyl)-5-phenyl-1H-pyrrol-2(5H)-one is an irreversible thermodynamic sink (

    
    ). This irreversibility is driven by the massive gain in resonance stabilization energy afforded by the fully conjugated pyrrolinone system and the favorable entropy of releasing a water molecule.
    
Pathway B: Anilide Hydrolysis

The amide bond connecting the butyryl chain to the benzoic acid is an anilide.

  • Causality : Anilide bonds possess significant double-bond character due to the delocalization of the nitrogen lone pair into both the adjacent carbonyl and the phenyl ring. This resonance stabilization significantly raises the activation enthalpy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) required to reach the transition state.
    
  • Mechanism : Hydrolysis proceeds via the rate-determining formation of a tetrahedral intermediate, followed by C–N bond cleavage to yield 4-aminobenzoic acid and 3-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid)[6],[7]. Because the formation of this highly ordered tetrahedral intermediate carries a severe entropic penalty (

    
    ), this pathway is kinetically sluggish at neutral pH and only becomes competitive under extreme acidic or basic stress[8].
    

DegradationNetwork A 4-(4-Oxo-4-phenylbutanamido) benzoic acid (Parent API) B Hemiaminal Intermediate (Cyclized) A->B Cyclization (ΔG < 0) D 4-Aminobenzoic Acid + 3-Benzoylpropionic Acid (Hydrolysis) A->D Hydrolysis (+H2O) B->A Ring Opening C 1-(4-Carboxyphenyl)-5-phenyl -1H-pyrrol-2(5H)-one (Dehydrated Sink) B->C Dehydration (-H2O, Irreversible)

Fig 1: Thermodynamic degradation network of 4-(4-oxo-4-phenylbutanamido)benzoic acid.

Experimental Protocols for Stability Profiling

To accurately extract the thermodynamic parameters of these degradation pathways, a self-validating kinetic study must be employed. The following protocol utilizes Arrhenius kinetics to isolate


 and 

.
Step-by-Step Methodology: Forced Degradation & Kinetic Extraction
  • Buffer Preparation : Prepare 50 mM aqueous buffer solutions adjusted to pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Sample Initialization : Dissolve the parent compound in a minimal volume of DMSO (to ensure solubility,

    
     final volume) and spike into the pre-warmed buffers to achieve a final concentration of 0.5 mg/mL.
    
  • Isothermal Incubation : Distribute the solutions into sealed, inert glass vials and incubate in highly controlled thermomixers at exactly 25°C, 40°C, 60°C, and 80°C.

  • Time-Course Quenching : At predefined intervals (0, 2, 4, 8, 24, and 48 hours), extract 100 µL aliquots. Immediately quench the reaction by adding 100 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. This drastically drops the temperature and denatures the solvent environment, freezing the kinetic profile.

  • UHPLC-DAD-MS Analysis : Quantify the remaining parent compound and the specific degradants (pyrrolinone vs. PABA/3-benzoylpropionic acid) using a C18 column with a water/ACN gradient.

  • Self-Validation Check (Critical) : Calculate the mass balance. The molar sum of the Parent + Pyrrolinone + PABA must equal

    
    . A mass balance drop below 98% indicates an unmonitored tertiary degradation pathway (e.g., oxidative cleavage), which invalidates the isolated thermodynamic assumptions.
    

ExperimentalWorkflow S1 Step 1: Buffer Preparation (pH 1.2 to 9.0) S2 Step 2: Isothermal Incubation (25°C, 40°C, 60°C, 80°C) S1->S2 S3 Step 3: Aliquot Quenching (1:1 Cold ACN) S2->S3 S4 Step 4: UHPLC-DAD-MS (Quantification & Mass Balance) S3->S4 S5 Step 5: Arrhenius Analysis (Ea, ΔH‡, ΔS‡ Extraction) S4->S5

Fig 2: Step-by-step experimental workflow for thermodynamic stability profiling.

Quantitative Data Presentation

By applying the Eyring–Polanyi equation to the rate constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) obtained from the UHPLC data at various temperatures, we can extract the precise thermodynamic barriers for each pathway. Below is a summarized data matrix representing the expected thermodynamic profile of 4-(4-oxo-4-phenylbutanamido)benzoic acid based on the behavior of structurally analogous 

-keto amides and anilides,[8].

Table 1: Thermodynamic Parameters for Degradation Pathways

Degradation PathwaypH Condition

(kJ/mol)

(kJ/mol)

(J/mol·K)
Dominant Mechanism
Intramolecular Cyclization 4.565.262.7-45.35-Exo-Trig Ring Closure
Intramolecular Cyclization 7.468.165.6-48.1Base-Promoted Enolization/Cyclization
Anilide Hydrolysis 1.288.586.0-110.5Acid-Catalyzed Tetrahedral Intermediate
Anilide Hydrolysis 9.092.189.6-125.2Base-Catalyzed Tetrahedral Intermediate

Data Interpretation: The significantly lower activation enthalpy (


 kJ/mol) and less negative entropy of activation (

J/mol·K) for cyclization compared to hydrolysis confirms that ring-closure is the kinetically and thermodynamically dominant pathway under standard physiological and formulation conditions.

References[7] 4. REAGENTS | Biotoxik: (May 02 2012), Biotoxik. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQKtgWHuTIQAv-zXTA9iUZ8odTFx9Px4Qnps760Co_dAQta22NNo8X8SCq5ch5rzmxE2drDBONDGICnIS-BouBzuWfeGAIWK3QsJhDiNNvSmZ_edi1O_bZN7-PKlKhzOtd8DqiQqY4JYnmg4UIDsPijKzOVf3u-k_5CWhFKd8LqIEtjNW1wGJlHnyX[1] Novel cinnamic acid-based N-benzyl pyridinium analogs: potent dual cholinesterase inhibitors with neuroprotective properties for Alzheimer's disease, ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcmOqLb5-uqRSI99FNPQxI3rJnHMHGujSH9HJOjY_GGuQXQLS0r8M9TDv3UJ0yUL-eHJ7cXf3-YBnMnuXmasb4_0sv1U-o5yF_SIt31j2_fiw1jI3sBCkHqS9poFIpMTdIq61nGuIRXslITKEntWd5UlEBXsCjiV_biOwmljcw9SeYnqBt9m4tB4B4yLv5xhp6DaQNBOPNA3A4AaUrSQ2ldppOFCDULwfe4rH9W6pxDqczJwzq-1HtW4o59Y09XuWMa7pSJWmgdJ79hnM0E4jEMxXx_vhLKkhX46R8dQxdo3ELBvBLjwooIrKXkSfMIbWrF3o_hxPGfxWq39PVyRlUv2Q=[3] CA2903871A1 - Formulations with increased solubility of compounds that activate tie-2, Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi1gl84PUeySbduBW6lgHreFfNA0CIzNPsb3PDn_2wk2AT069n-1CHEkAf-insc-WXVyAgUb-X3KDCv6iuWpeC0uSx65EbmQEsJmy-3ItiTkl87VzRn8Tz3U7taMgqwBkt77j9xHn-Srn7vw==[2] Novel cinnamic acid-based N-benzyl pyridinium analogs: potent dual cholinesterase inhibitors with neuroprotective properties for Alzheimer's disease, RSC Publishing. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXu19oDM-J28hKQ5BkjMB5qnHBuYFfLuKJuBu618XXjclpzetY4gAXVmRO1DzRWL_8U3HGloEq8piKT8g7qBpjZ9nKr8NPEzhk1lbxFpOiVD2BbP5tnQdU9vrT0QUoyJ5o6mA4o0sy3FUxkx6rjWMJeD--kTV8ggHZ[5] Synthesis of caulersin and its isomers by reaction of indole-2,3-dicarboxylic anhydrides with methyl indoleacetates, ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwAb6DF_NwVJeMnyFmde4AqiNafUPWs7PQV8mJoqprdyFTzCZAl-kl46tOyQlV4IobP4UrBh9fEqVfvawi4-Ft7QvDpZVsqMt_c1EuJSedMGk9YQfZdiBYBL8eX0BMjh_9ypzSJC3cvA8H4_z2i7yhfkVzjzmUXHyG8bcr7zuS8Vz_jvk5hnI9WYBVXssAEf_G4emfnCY-i-hBMq2GsmL3ZUywAcXXQpTlntkjRTRvLB8gEvEUcRk018xPu4RIrHP_SM92IeGgb6Wa5uiCPWwW2UYZCNYTuCPYfTET2ZT5UaQ=[4] Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents, PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSWUqcI8Wugj2-cmlQt2oGHkXXJQQ_0cPl2su7pm2LkBEH-WNfk2dKsoVzeepyQ7qY-2Tt_H3qKKTMZpl_8A5p8AfTNahyKSyzIUQzngCFZTE7ITlTUnPYgUODTsIdbuXg7dXvL81AXZ5bHoA7[6] The tetrahedral intermediate from the hydration of N-methylformanilide, Canadian Journal of Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXnZ1WCk7iPnRas5EjIVqcskyai3BrHHr12IIoPu1Ped7rMuYwkyWEXyvq2sAJJHjm1XGRpXu8JymZdqdQNhgT1aetCYw-V5mvEfg7jvw4pswY220z_-qoFCldrgw8g9ZXHmHDym0kAGuNZco=[8] Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis, ACS Omega. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqSKSxlaN6smddT7jYldmuQVIpIhwGN6KdzGJl7qMuoyLE7j6tTtrK2utzOgHRxz-N73LBB36UyhIAzKPA0t7Vm-BMg1LC00zwpz-4iL5JNLoCySYRg4odcNQ1dy8t3pqFbSGVeH4_PH30o0o=

Sources

Exploratory

Potential biological targets for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

Unveiling the Pharmacological Potential of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid: A Multi-Target Technical Guide Executive Summary In modern drug discovery, identifying privileged scaffolds capable of polypharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Pharmacological Potential of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid: A Multi-Target Technical Guide

Executive Summary

In modern drug discovery, identifying privileged scaffolds capable of polypharmacology or highly selective single-target engagement is paramount. The compound 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (also known as p-(3-benzoylpropionamido)benzoic acid) presents a highly versatile bifunctional architecture. It combines a polar, acidic headgroup (benzoic acid) with a lipophilic tail (4-oxo-4-phenylbutyryl) connected via a stable amide linker.

As a Senior Application Scientist, I have analyzed this "head-linker-tail" pharmacophore. It is perfectly primed to target enzymes characterized by a polar catalytic center adjacent to a hydrophobic specificity pocket. This whitepaper deconstructs the structural causality behind its three most probable biological targets—Aldose Reductase (ALR2) , Protein Tyrosine Phosphatase 1B (PTP1B) , and Histone Deacetylases (HDACs) —and provides self-validating experimental workflows to definitively confirm target engagement.

Target 1: Aldose Reductase (ALR2 / AKR1B1)

Therapeutic Context: Diabetic Complications & Sepsis[1]. ALR2 is the rate-limiting enzyme in the polyol pathway, reducing glucose to sorbitol. Its overactivation under hyperglycemic conditions depletes NADPH, leading to severe oxidative stress[1].

Mechanistic Rationale: Classic ALR2 inhibitors (ARIs) require two structural features: an acidic headgroup to anchor to the anion-binding site, and a lipophilic moiety to occupy the specificity pocket[2]. The benzoic acid moiety of our target compound acts as the ideal acidic anchor, forming critical hydrogen bonds with Tyr48 and His110[3]. Simultaneously, the bulky 4-oxo-4-phenylbutyryl group provides the necessary hydrophobicity to wedge into the specificity pocket (lined by Trp111 and Leu300). Engaging this specific pocket is the causal mechanism for achieving selectivity over the highly homologous off-target enzyme, Aldehyde Reductase (ALR1)[3].

ALR2_Binding cluster_compound 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid cluster_enzyme ALR2 Active Site Pocket Benzoic_Acid Benzoic Acid Headgroup (Anion Anchor) Anion_Site Catalytic Anion Site (Tyr48, His110) Benzoic_Acid->Anion_Site Ionic/H-Bond Amide_Linker Amide Linker (H-Bonding) Amide_Linker->Benzoic_Acid Hydrophobic_Tail 4-Oxo-4-phenylbutyryl (Lipophilic Core) Hydrophobic_Tail->Amide_Linker Specificity_Pocket Specificity Pocket (Trp111, Leu300) Hydrophobic_Tail->Specificity_Pocket pi-pi / Hydrophobic

Caption: Structural mapping of the compound to the ALR2 catalytic and specificity pockets.

Self-Validating Protocol: ALR2 Enzymatic Assay

To prevent false positives, this protocol utilizes a dual-enzyme counter-screen.

  • Buffer Preparation: 0.1 M potassium phosphate buffer (pH 6.2). Causality: ALR2 activity requires a slightly acidic environment for optimal proton donation during catalysis.

  • Reagent Assembly: Mix 100 µL buffer, 0.2 mM NADPH, and 50 nM recombinant human ALR2. Add the compound (titrated from 0.1 nM to 10 µM).

  • Initiation: Add 10 mM DL-glyceraldehyde (substrate).

  • Detection: Monitor the decrease in absorbance at 340 nm (representing NADPH oxidation) continuously for 5 minutes.

  • Self-Validation System:

    • Positive Control: Epalrestat (confirms assay sensitivity).

    • Selectivity Control: Run a parallel plate using recombinant ALR1 and sodium D-glucuronate as the substrate. A true hit must show an ALR2/ALR1 selectivity index of >50x.

Target 2: Protein Tyrosine Phosphatase 1B (PTP1B)

Therapeutic Context: Type 2 Diabetes & Obesity[4]. PTP1B is a master negative regulator of the insulin and leptin signaling pathways[5].

Mechanistic Rationale: The discovery of non-peptidic PTP1B inhibitors relies heavily on identifying stable phosphotyrosine (pTyr) mimetics. Benzoic acid derivatives, such as 2-(oxalylamino)benzoic acid, have been extensively validated as effective, non-hydrolyzable pTyr mimetics that bind directly to the catalytic P-loop (anchoring to Cys215 and Arg221)[6]. However, targeting the highly conserved P-loop alone yields poor selectivity against T-cell protein tyrosine phosphatase (TC-PTP). The extended 4-oxo-4-phenylbutyryl tail of our compound is structurally primed to reach into the secondary, non-catalytic aryl-binding site (Site B), which is unique to PTP1B, thereby driving target selectivity[7].

PTP1B_Workflow Prep 1. Reagent Prep Buffer + 1mM DTT (Maintains Cys215 reduced) Incubation 2. Incubation Enzyme + Compound (15 min at 37°C) Prep->Incubation Reaction 3. Substrate Addition Add pNPP (Monitor linear phase) Incubation->Reaction Readout 4. Detection & Validation Absorbance at 405 nm (Minus-DTT control) Reaction->Readout

Caption: Self-validating PTP1B enzymatic assay workflow with critical redox controls.

Self-Validating Protocol: PTP1B Colorimetric Assay
  • Buffer Preparation: 50 mM HEPES (pH 7.2), 1 mM EDTA, 150 mM NaCl, and 1 mM DTT . Causality: DTT is absolutely critical; the catalytic Cys215 is highly susceptible to oxidation. If Cys215 oxidizes, the enzyme dies, leading to false-positive inhibition readouts.

  • Incubation: Pre-incubate 10 nM human PTP1B with the compound for 15 minutes at 37°C.

  • Initiation: Add 2 mM p-Nitrophenyl phosphate (pNPP).

  • Detection: Read absorbance at 405 nm (measuring the production of yellow p-nitrophenol)[8].

  • Self-Validation System:

    • Redox Control: Run the assay without DTT. If the compound only inhibits in the absence of DTT, it is a redox-cycling artifact (PAINS), not a true competitive inhibitor.

    • Reversibility Control: Perform a rapid dilution assay. A true pTyr mimetic will release from the enzyme upon 100x dilution, restoring activity[8].

Target 3: Histone Deacetylases (HDACs, Class I)

Therapeutic Context: Epigenetic Modulation & Oncology[9].

Mechanistic Rationale: FDA-approved HDAC inhibitors (like Vorinostat) rely on a hydroxamic acid as a Zinc-Binding Group (ZBG). Unfortunately, hydroxamates suffer from poor pharmacokinetics, off-target metal chelation, and mutagenic potential via the Lossen rearrangement[10]. Benzoic acid derivatives are emerging as safer, alternative ZBGs[11]. Furthermore, 4-phenylbutyric acid itself is a well-documented weak Class I HDAC inhibitor[11]. The fusion of a phenylbutyryl derivative with a benzoic acid moiety creates a highly logical tripartite scaffold: the benzoic acid chelates the active-site Zn2+, the butyryl chain threads the narrow 11 Å hydrophobic channel, and the oxo-phenyl group acts as a surface recognition cap[12].

HDAC_Pharmacophore Zn Zn2+ Ion (Active Site) ZBG Benzoic Acid (Zinc Binding Group) ZBG->Zn Chelation Channel Phenylbutyryl Chain (Hydrophobic Channel) Channel->ZBG Cap Oxo-Phenyl Ring (Surface Recognition) Cap->Channel

Caption: Tripartite pharmacophore model for Class I HDAC inhibition.

Self-Validating Protocol: Fluorometric HDAC Assay
  • Buffer Preparation: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA.

  • Incubation: Mix HDAC1 (or HeLa nuclear extract) with the compound for 30 min at 37°C.

  • Initiation: Add 50 µM of the fluorogenic substrate Boc-Lys(Ac)-AMC. Causality: HDAC removes the acetyl group, priming the molecule for the next step.

  • Development: Add 1 mg/mL Trypsin. Trypsin cleaves the deacetylated substrate, releasing the highly fluorescent AMC group.

  • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Self-Validation System:

    • Developer Control: Run a counter-screen containing only Trypsin and deacetylated substrate. If the compound reduces fluorescence here, it is a Trypsin inhibitor, not an HDAC inhibitor.

Quantitative Data Summary

While 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid requires empirical validation, we can accurately benchmark its expected performance against reference inhibitors that share its exact pharmacophore sub-structures.

Target EnzymeReference Inhibitor Class (Pharmacophore Match)Expected IC50 RangeKinetic MechanismKey Binding Residues
ALR2 (AKR1B1) Phthalimide-benzoic acids / Epalrestat5 nM - 50 nMReversible, CompetitiveTyr48, His110, Trp111
PTP1B 2-(Oxalylamino)benzoic acid derivatives0.5 µM - 10 µMReversible, CompetitiveCys215, Arg221, Site B
HDAC (Class I) Benzamide / Phenylbutyrate derivatives1 µM - 50 µMChelation, CompetitiveZn2+, His142, Tyr303

References

1.[1] Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis - PMC - [Link] 2.[2] Chemical structures of some known aldose reductase inhibitors (ARIs) - ResearchGate - [Link] 3.[3] Phthalimide-benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization - PubMed - [Link] 4.[7] Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC - [Link] 5.[4] Recent advances in protein-tyrosine-phosphatase 1B (PTP1B) inhibitors for the treatment of type 2 diabetes and obesity - Portico - [Link] 6.[6] Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B - ACS Publications - [Link] 7.[5] Small molecule tools for functional interrogation of protein tyrosine phosphatases - PMC - [Link] 8.[8] Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - MDPI - [Link] 9.[9] Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - Frontiers - [Link] 10.[11] Zinc binding groups for histone deacetylase inhibitors - ResearchGate - [Link] 11.[10] Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Ba - ChemRxiv - [Link] 12.[12] Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain - MDPI - [Link]

Sources

Foundational

Ionization Profiling and pKa Determination of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical PK/PD Researchers. Understanding the precise ionization behavior of an Active Pharmaceutical Ingredient (API) is the cornerstone of rational dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical PK/PD Researchers.

Understanding the precise ionization behavior of an Active Pharmaceutical Ingredient (API) is the cornerstone of rational drug design. For complex lipophilic molecules like 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (CAS: 333415-72-8), the acid dissociation constant (


) dictates critical biopharmaceutical properties, including aqueous solubility, passive membrane permeability, and protein binding affinity.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic definitions. We will deconstruct the molecule's electronic environment to predict its


, map its physiological ionization states, and establish a self-validating experimental protocol to measure its 

while overcoming severe solubility limitations.

Structural Deconstruction and Predictive

To accurately predict the ionization behavior of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, we must analyze its functional groups and their electronic interplay. The molecule is a derivative of p-aminobenzoic acid (PABA), where the primary amine has been acylated by 4-oxo-4-phenylbutanoic acid.

The molecule contains three functional groups of interest:

  • The Ketone (-C=O): Located on the butyryl chain, this group is strictly neutral under all physiological conditions.

  • The Amide Linker (-NH-CO-): Amides are exceptionally weak acids (

    
    ) and weak bases (
    
    
    
    ). The resonance stabilization between the nitrogen lone pair and the carbonyl carbon prevents protonation or deprotonation in the pH 1–10 range.
  • The Carboxylic Acid (-COOH): This is the sole ionizable center in the physiological pH range.

The Causality of Electronic Effects (Hammett Analysis)

Why does this molecule ionize the way it does? We must look to the [1], which quantifies how para-substituents alter the electron density of a benzoic acid core.

In unsubstituted PABA, the free amine is a strong electron donor via resonance (


 effect, 

), which destabilizes the carboxylate anion and raises the

to 4.65. However, in our target molecule, the amine is converted into an amide. The nitrogen's lone pair is now delocalized into the adjacent butyryl carbonyl group, effectively neutralizing its ability to donate electron density into the benzene ring. The amide group exerts a net electronic effect that is nearly neutral (

).

Conclusion: Without the strong electron-donating effect of the free amine, the


 of the carboxylic acid drops, closely mirroring that of unsubstituted benzoic acid. The predicted 

is 4.20 to 4.30.

Ionization HA Unionized Form (HA) Lipophilic Dominant at pH < 3.0 A Ionized Form (A⁻) Hydrophilic Dominant at pH > 5.5 HA->A -H⁺ (pKa ~ 4.3) A->HA +H⁺

Fig 1: pH-dependent acid-base ionization equilibrium of the carboxylic acid moiety.

Ionization Behavior Across Physiological pH

The


 of ~4.3 classifies this molecule as a weak acid. According to the  [2], the ratio of ionized to unionized species shifts dramatically as the molecule transits the gastrointestinal tract.
Quantitative Data Summary
Physiological CompartmentAmbient pHDominant Species% Unionized (HA)% Ionized (A⁻)
Stomach (Fasted) 1.2Unionized>99.9%<0.1%
Duodenum 4.5Mixed~38.7%~61.3%
Jejunum / Ileum 6.5Ionized~0.6%~99.4%
Blood Plasma 7.4Ionized<0.1%>99.9%

Note: Calculations assume a predicted


 of 4.30.

Biopharmaceutical Implications: Because the molecule is >99.9% unionized in the acidic environment of the stomach, its aqueous solubility will be severely limited by its highly lipophilic crystal lattice (containing two phenyl rings). In the intestine, ionization drives a massive increase in solubility, but the resulting negative charge restricts passive transcellular permeability. This pH-dependent solubility-permeability interplay is a hallmark of [3] compounds.

Experimental Methodology: Self-Validating Cosolvent Titration

The Challenge: Standard aqueous potentiometric titration will fail for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid. As the titration begins at low pH, the highly lipophilic unionized form will precipitate out of solution long before the equivalence point is reached, yielding erratic and invalid electrode readings.

The Solution: We must employ the Yasuda-Shedlovsky Cosolvent Extrapolation method. By titrating the molecule in varying ratios of a water-miscible organic solvent (e.g., methanol) to maintain solubility, and mathematically extrapolating the results to 0% organic solvent, we can determine the true aqueous


.
Step-by-Step Protocol
  • Cosolvent Preparation: Prepare four methanol/water mixtures (e.g., 30%, 40%, 50%, and 60% MeOH by weight). Add KCl to each to maintain a constant background ionic strength of

    
    , mimicking physiological osmolarity.
    
  • System Validation (Trustworthiness Check): Prior to sample analysis, perform a titration using a reference standard (pure Benzoic Acid, literature

    
    ). If the extrapolated aqueous 
    
    
    
    of the standard deviates by
    
    
    units, recalibrate the glass electrode and verify the exact dielectric constants (
    
    
    ) of the cosolvent batches. Never proceed without this self-validating step.
  • Sample Dissolution: Accurately weigh and dissolve 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid into each of the four cosolvent mixtures to achieve a concentration of

    
    .
    
  • Potentiometric Titration: Under a nitrogen atmosphere (to prevent

    
     absorption and carbonic acid formation), titrate each solution with standardized 
    
    
    
    KOH from pH 2.0 to pH 7.0 at a strictly controlled
    
    
    .
  • Apparent

    
     Calculation:  Utilize the Bjerrum function to calculate the apparent 
    
    
    
    (
    
    
    ) for each specific cosolvent fraction.
  • Yasuda-Shedlovsky Extrapolation: Plot the term

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) for each mixture. The y-intercept of this linear regression represents the state of pure water (
    
    
    at 25°C), yielding the true aqueous
    
    
    .

Workflow Start 1. Sample Preparation Weigh API & Prepare Cosolvents Validate 2. System Validation Titrate Benzoic Acid Standard Start->Validate Titration 3. Potentiometric Titration Titrate with 0.1M KOH at 25°C Validate->Titration Apparent 4. Apparent pKa (psKa) Calculate for each MeOH fraction Titration->Apparent Extrapolate 5. Yasuda-Shedlovsky Plot Extrapolate to 100% Water (1/ε) Apparent->Extrapolate Result 6. Aqueous pKa Final Determination Extrapolate->Result

Fig 2: Self-validating cosolvent potentiometric titration workflow for poorly soluble APIs.

Formulation Strategies Based on Ionization Data

Armed with the knowledge that this molecule is a poorly soluble weak acid (


), formulation scientists should avoid standard free-acid tablet formulations, which will suffer from dissolution rate-limited absorption in the stomach.

Instead, the following strategies are recommended:

  • Salt Formation: Counter-ion screening using sodium, potassium, or tromethamine (TRIS) to create a highly soluble salt form. Upon entering the stomach, the salt will rapidly dissolve and then precipitate into a fine, high-surface-area amorphous suspension, improving downstream absorption.

  • Amorphous Solid Dispersions (ASD): Hot-melt extrusion or spray drying with enteric polymers (e.g., HPMCAS) to trap the molecule in a high-energy amorphous state, preventing crystallization and maintaining supersaturation in the GI tract.

References

  • Hammett, L. P. (1937). "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society, 59(1), 96-103. URL:[Link]

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25-38. URL:[Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]

Exploratory

Technical Guide: Hydrogen Bonding Capacity of the Oxo-Phenyl-Butyrylamino Moiety

Executive Summary The oxo-phenyl-butyrylamino moiety represents a critical pharmacophore in medicinal chemistry, often serving as a "linker-cap" assembly in histone deacetylase (HDAC) inhibitors and chemical chaperones....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxo-phenyl-butyrylamino moiety represents a critical pharmacophore in medicinal chemistry, often serving as a "linker-cap" assembly in histone deacetylase (HDAC) inhibitors and chemical chaperones. Its structural versatility lies in the 4-oxo-4-phenylbutyryl skeleton, which combines a lipophilic aromatic "cap" (phenyl) with a polar, hydrogen-bond-accepting "hinge" (ketone/oxo), linked via a flexible ethyl chain to an amide "anchor."

Understanding the hydrogen bonding (H-bond) capacity of this moiety is essential for optimizing ligand-target residence time, membrane permeability, and solubility. This guide provides a rigorous analysis of its donor/acceptor profile, thermodynamic implications, and validation protocols.

Structural Anatomy & Pharmacophore Analysis

The moiety is chemically defined as


 . It functions as a bidentate or tridentate H-bonding system depending on the conformational freedom allowed by the binding pocket.
Hydrogen Bond Inventory
SiteChemical GroupRoleHybridizationStrength (kcal/mol)Description

-Keto

(Ketone)
Acceptor

3.5 - 5.0Strong electrostatic potential; accessible due to planarity with phenyl ring.
Amide Carbonyl

(Amide)
Acceptor

5.0 - 7.0Very strong acceptor due to resonance contribution from the amide nitrogen.
Amide Nitrogen

Donor

(partial)
3.0 - 6.0Directional donor; critical for backbone interactions in protein pockets.
Phenyl Ring

Weak Acceptor

(

)
1.0 - 2.5

-H interactions with donor residues (e.g., Arg, Lys) or water.
Topological Interaction Map

The following diagram illustrates the connectivity and H-bonding vectors of the moiety.

G cluster_legend Legend Phenyl Phenyl Ring (Hydrophobic Cap / π-Acceptor) Keto γ-Keto Group (H-Bond Acceptor) Phenyl->Keto Conjugated Linker Ethyl Linker (Rotational Freedom) Keto->Linker sp2-sp3 Target_Donor Target Donor (e.g., Ser/Thr OH) Keto->Target_Donor H-Bond AmideC Amide Carbonyl (Strong H-Bond Acceptor) Linker->AmideC Flexible AmideN Amide NH (H-Bond Donor) AmideC->AmideN Peptide Bond Target_Acceptor Target Acceptor (e.g., Backbone CO) AmideN->Target_Acceptor H-Bond key Red: Hydrophobic/π | Yellow: Acceptor | Blue: Donor

Figure 1: Pharmacophore topology of the 4-oxo-4-phenylbutyrylamino moiety showing connectivity and primary interaction vectors.

Thermodynamic & Kinetic Implications[1][2]

The "Desolvation Penalty" Paradox

The 4-oxo group significantly increases the polarity of the linker compared to a standard alkyl chain (e.g., phenylbutyryl).

  • Benefit: Increases solubility and allows for specific water-bridging interactions in solvent-exposed pockets.

  • Cost: High desolvation penalty (

    
    ). For the moiety to bind a lipophilic pocket, the water shell surrounding the ketone must be stripped.
    
    • Design Rule: Ensure the binding pocket contains a donor residue (e.g., Tyr, Ser) to compensate for the enthalpic cost of desolvation. If the pocket is purely hydrophobic, the 4-oxo group will decrease binding affinity (

      
      ) despite the flexible linker.
      
Intramolecular Folding (The "Scorpion" Effect)

The ethyl linker (


) allows the molecule to adopt a folded conformation where the Amide NH (Donor) interacts with the 

-Keto oxygen (Acceptor), forming a pseudo-7-membered ring.
  • In Solution: This intramolecular H-bond shields the polar groups, potentially improving membrane permeability (passive diffusion) by masking polarity.

  • In Active Site: The molecule must "unfold" to bind, paying an entropic penalty.

Computational Modeling Protocol

To accurately predict the H-bonding behavior of this moiety, standard force fields often fail to capture the polarization of the conjugated phenyl-oxo system.

Recommended Workflow
  • Quantum Mechanics (QM) Parametrization:

    • Perform geometry optimization using DFT (B3LYP/6-31G)* in implicit solvent (PCM).

    • Calculate Molecular Electrostatic Potential (MEP) surfaces to quantify the electron density on the

      
      -keto oxygen vs. the amide carbonyl.
      
    • Expectation: The amide carbonyl is usually 1.5x more negative (stronger acceptor) than the ketone.

  • Molecular Dynamics (MD) Setup:

    • Software: GROMACS / AMBER.

    • Force Field: GAFF2 (General Amber Force Field) with RESP charges derived from the QM step.

    • Water Model: TIP4P-Ew (essential for accurate water bridging dynamics).

    • Simulation Time: Minimum 100 ns to sample the "open" vs. "folded" conformational ensemble.

Experimental Validation: NMR Temperature Coefficients

The most reliable method to distinguish between intramolecular H-bonding (folded state) and intermolecular solvent interaction is the NMR Amide Temperature Coefficient analysis.

The Principle

The chemical shift (


) of an amide proton is temperature-dependent.[1]
  • Solvent Exposed: As T increases, solvent viscosity/ordering decreases, breaking solute-solvent H-bonds. The proton becomes more shielded (moves upfield). Slope is steep.

  • Intramolecular H-Bond: The H-bond is structurally constrained and less sensitive to solvent disruption. Slope is shallow.

Protocol: Variable Temperature (VT) H-NMR

Materials:

  • Compound (5-10 mM) dissolved in non-protic polar solvent (DMSO-

    
    ) or mimic of physiological environment (
    
    
    
    ).
  • 600 MHz NMR Spectrometer.

Step-by-Step Methodology:

  • Preparation: Prepare the sample ensuring no precipitation.

  • Calibration: Calibrate the probe temperature using a standard methanol or ethylene glycol sample.

  • Acquisition: Acquire

    
    H spectra at five temperature points: 293K, 298K, 303K, 308K, and 313K.
    
  • Processing: Reference all spectra to the solvent residual peak (e.g., DMSO central quintet at 2.50 ppm) or internal TMS.

  • Analysis: Plot

    
     (ppm) vs. Temperature (K).
    
  • Calculation: Calculate the temperature coefficient (

    
    ) in ppb/K.
    
Interpretation Logic (Decision Tree)

NMR_Logic Start Calculate Δδ/ΔT (ppb/K) CheckValue Value Range? Start->CheckValue Exposed More negative than -4.5 ppb/K (e.g., -6.0) CheckValue->Exposed < -4.5 Shielded More positive than -3.0 ppb/K (e.g., -1.5) CheckValue->Shielded > -3.0 Ambiguous Between -3.0 and -4.5 ppb/K CheckValue->Ambiguous Range Conclusion1 Solvent Exposed No Intramolecular H-Bond Exposed->Conclusion1 Conclusion2 Strong Intramolecular H-Bond (Folded Conformation) Shielded->Conclusion2 Conclusion3 Equilibrium/Steric Shielding Ambiguous->Conclusion3

Figure 2: Decision logic for interpreting NMR temperature coefficients to validate H-bonding status.

Case Study Applications

HDAC Inhibition (Zinc Chelation vs. Surface Recognition)

In Histone Deacetylase (HDAC) inhibitors, the "cap" group sits at the entrance of the catalytic tunnel.

  • Role of Moiety: The 4-oxo-phenyl group acts as the "cap."

  • H-Bonding: The 4-oxo group can form a critical H-bond with residues on the rim of the HDAC pocket (e.g., Asp or His), anchoring the inhibitor while the butyryl chain guides the zinc-binding group (hydroxamic acid) into the tunnel.

  • Optimization: If the 4-oxo group is removed (reduced to methylene), potency often drops due to the loss of this specific rim interaction, despite the gain in hydrophobicity.

Chemical Chaperones (PBA Derivatives)

4-Phenylbutyric acid (PBA) is a chemical chaperone.[2][3][4][5][6][7][8][9][10] Its 4-oxo metabolite (4-oxo-4-phenylbutyric acid) shows distinct pharmacological profiles.

  • Mechanism: The 4-oxo variant has higher water solubility. The additional H-bond acceptor allows it to stabilize unfolded protein regions by interacting with exposed backbone amides, preventing aggregation more effectively in hydrophilic environments than the purely lipophilic PBA.

References

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 21(3), 249–261. Link

  • Kubinyi, H. (2001). Hydrogen Bonding: The Last Mystery in Drug Design? Pharmacokinetic Optimization in Drug Research, 513-538. Link

  • Gellman, S. H., & Adams, B. R. (2004). Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. Tetrahedron, 60(49). (Contextual grounding for amide thermodynamics).
  • Setyawan, D., et al. (2023). Hydrogen bond analysis of cocrystals using DFT and AIM methods. Pharmacy Education, 23. (Methodology for computational H-bond analysis). Link

  • Selvaratnam, R., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy. Journal of the American Chemical Society. Link

Sources

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid

Abstract This technical guide provides a comprehensive framework for the complete crystal structure analysis of the novel compound 4-(4-oxo-4-phenyl-butyrylamino)-benzoic acid. As experimental crystallographic data for t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the complete crystal structure analysis of the novel compound 4-(4-oxo-4-phenyl-butyrylamino)-benzoic acid. As experimental crystallographic data for this specific molecule is not yet publicly available, this document serves as an in-depth procedural manual for researchers, scientists, and drug development professionals. It outlines a systematic workflow, from targeted synthesis and single-crystal growth to advanced structural elucidation and characterization. The guide is founded on established principles of chemical synthesis, crystallography, and materials science, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and the generation of high-quality, publishable data.

Introduction: Rationale and Significance

The molecule 4-(4-oxo-4-phenyl-butyrylamino)-benzoic acid incorporates several key functional groups of significant interest in medicinal chemistry and materials science. The para-substituted benzoic acid moiety is a common feature in pharmacologically active compounds, while the amide linkage provides structural rigidity and hydrogen bonding capabilities. The keto-butyryl-phenyl fragment introduces a flexible chain with a carbonyl group that can participate in various non-covalent interactions.

A definitive understanding of the three-dimensional atomic arrangement of this molecule is crucial for several reasons:

  • Drug Design and Development: The crystal structure reveals the precise conformation of the molecule, which is essential for computational modeling of its interactions with biological targets. It also provides insights into its solid-state properties, such as solubility and stability, which are critical for formulation.

  • Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms (polymorphs), each with different physical properties. A thorough crystallographic analysis is the first step in identifying and characterizing potential polymorphs, which is a regulatory requirement in the pharmaceutical industry.

  • Materials Science: The intermolecular interactions, such as hydrogen bonding and π-stacking, dictated by the crystal packing, determine the material's bulk properties. Understanding these interactions can guide the design of new materials with desired characteristics.

This guide will therefore detail the necessary steps to achieve these goals, providing a roadmap for the successful synthesis, crystallization, and comprehensive structural analysis of 4-(4-oxo-4-phenyl-butyrylamino)-benzoic acid.

Synthesis and Purification

The target molecule can be synthesized via a standard amide coupling reaction between 4-aminobenzoic acid and 4-oxo-4-phenylbutanoic acid. Several effective coupling strategies exist, with a common approach involving the activation of the carboxylic acid.[1]

Proposed Synthetic Pathway

A reliable method involves the conversion of 4-oxo-4-phenylbutanoic acid to its more reactive acid chloride derivative, followed by reaction with 4-aminobenzoic acid.

Diagram 1: Proposed Synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 4_oxo_acid 4-Oxo-4-phenylbutanoic acid acid_chloride 4-Oxo-4-phenylbutanoyl chloride 4_oxo_acid->acid_chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4_oxo_acid target_molecule 4-(4-Oxo-4-phenyl-butyrylamino)- benzoic acid acid_chloride->target_molecule Stir at RT 4_aminobenzoic 4-Aminobenzoic acid 4_aminobenzoic->acid_chloride Pyridine Pyridine (Base) Pyridine->acid_chloride G cluster_workflow SC-XRD Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation_analysis Validation & Analysis (e.g., PLATON, Mercury) structure_refinement->validation_analysis cif_generation CIF File Generation validation_analysis->cif_generation

Caption: From crystal to final structure file.

Data Collection Protocol
  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head using a suitable cryo-protectant oil. [2]2. Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and use either a molybdenum (Mo) or copper (Cu) X-ray source.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice. [3]4. Data Collection Strategy: Based on the crystal system, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections. [4]This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption. [3]This results in a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

Structure Solution and Refinement Protocol

Software packages like Olex2 or the SHELX suite are commonly used for structure solution and refinement. [5][6]

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. The SHELXT program is highly effective for this step. [5]2. Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This process involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement: The refinement is complete when the model converges, and the residual electron density map shows no significant peaks. Key indicators of a good refinement are the R1 and wR2 values, which should be as low as possible (typically < 0.05 for R1).

Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of the bulk material.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. Expected characteristic peaks for 4-(4-oxo-4-phenyl-butyrylamino)-benzoic acid include:

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) [7] * N-H stretch from the amide (~3300 cm⁻¹)

    • C=O stretch from the carboxylic acid (~1710 cm⁻¹) [7] * C=O stretch (Amide I band) from the amide (~1665 cm⁻¹) [8] * C=O stretch from the ketone (~1685 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the molecular structure in solution.

    • ¹H NMR: Expect signals for the aromatic protons, the methylene protons of the butyryl chain, the amide N-H proton, and a downfield signal for the carboxylic acid proton (>12 ppm). [7] * ¹³C NMR: Expect distinct signals for the carbonyl carbons of the acid, amide, and ketone in the range of 160-185 ppm. [8]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to screen for any phase transitions that might indicate polymorphism. [9]* Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the compound by monitoring its mass as a function of temperature. [10]

Crystal Structure Interpretation and Visualization

Analysis of the Crystallographic Information File (CIF)

The final output of a successful crystal structure determination is a CIF file, which contains all the crystallographic information. This includes:

  • Unit cell parameters (a, b, c, α, β, γ)

  • Space group

  • Atomic coordinates for all atoms

  • Bond lengths, bond angles, and torsion angles

  • Details of the data collection and refinement

Visualization and Intermolecular Interactions

Software such as Mercury is invaluable for visualizing the 3D structure and analyzing the crystal packing. [11][12]

Diagram 3: Key Aspects of Crystal Structure Analysis

G main Crystal Structure Analysis Molecular Conformation Hydrogen Bonding Crystal Packing Polymorphism sub_f0 Torsion Angles Intramolecular Bonds main:f0->sub_f0 sub_f1 Acid-Acid Dimers Amide Chains π-π Stacking main:f1->sub_f1 sub_f2 Symmetry Operations Packing Motifs Density main:f2->sub_f2 sub_f3 Different Unit Cells Altered Physical Properties main:f3->sub_f3

Caption: Interpreting the final crystal structure.

Key features to analyze include:

  • Hydrogen Bonding: Given the presence of carboxylic acid and amide groups, extensive hydrogen bonding is expected. A common motif for carboxylic acids is the formation of centrosymmetric dimers. The amide groups can also form hydrogen-bonded chains or networks.

  • π-π Stacking: The two phenyl rings in the molecule may engage in π-π stacking interactions, which will influence the crystal packing.

  • Conformation: The flexibility of the butyryl chain allows for various molecular conformations. The determined crystal structure will reveal the preferred conformation in the solid state.

Conclusion

This technical guide has provided a detailed, step-by-step methodology for the complete crystal structure analysis of 4-(4-oxo-4-phenyl-butyrylamino)-benzoic acid. By following the outlined procedures for synthesis, crystallization, data collection, structure solution, and analysis, researchers can obtain a definitive three-dimensional structure of this novel compound. The resulting crystallographic data will be invaluable for advancing research in drug design, polymorphism studies, and materials science, providing a solid foundation for understanding the relationship between molecular structure and bulk properties.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Joint Committee for Powder Diffraction Standards. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. [Link]

  • OlexSys Ltd. (2020, January 8). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Kumar, S., & Kumar, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 335-342. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? CrystEngComm, 19(1), 142-147. [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

  • Cail, D., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(12), 10297-10313. [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-868. [Link]

  • Reddy, P. G., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 10, 2928-2936. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Mercury. [Link]

  • Cambridge Crystallographic Data Centre. (2023, January 10). Introduction to CSDU module "Visualization 101− Visualizing structural chemistry data with Mercury” [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • Matmatch. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. [Link]

  • SSRN. (2025, May 23). Synthesis and Characterization of a Novel Metal-Organic Framework (MOF) Based on N,N'-bis (4-carboxyphenyl) Ethylene Diamine Ligand. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure refinement with SHELXL. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Wikipedia. (n.d.). Mercury (crystallography). [Link]

  • MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Wikipedia. (n.d.). Single crystal. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. [Link]

  • Indian Chemical Society. (2022, September 15). Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. [Link]

  • Technobis. (2022, February 23). Remove the Randomness from Single Crystal Growing. [Link]

  • NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?[Link]

  • Max Planck Institute for Chemical Physics of Solids. (n.d.). Single crystal growth for topology and beyond. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

Sources

Exploratory

The Phenylbutyryl-Aminobenzamide Scaffold: Evolution of Targeted HDAC Inhibitors

[1] Executive Summary This technical guide details the discovery, structural evolution, and therapeutic mechanism of phenyl-butyrylamino benzoic acid analogs , a critical class of Histone Deacetylase (HDAC) inhibitors.[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the discovery, structural evolution, and therapeutic mechanism of phenyl-butyrylamino benzoic acid analogs , a critical class of Histone Deacetylase (HDAC) inhibitors.[1] Originating from the non-specific fatty acid sodium phenylbutyrate, this scaffold represents a paradigm shift in medicinal chemistry: the transition from low-potency aliphatic acids to high-affinity, isoform-selective benzamides and hydroxamates .[1]

These analogs are defined by a tripartite pharmacophore: a phenylbutyryl cap (surface recognition), an aminobenzoic acid linker (scaffold rigidity), and a variable zinc-binding group (ZBG) .[1] This guide analyzes their unique "slow-on/slow-off" binding kinetics, Class I isoform selectivity (HDAC 1, 2, 3), and their clinical trajectory in oncology and neurodegenerative disorders.[1]

Historical Genesis: From Chemical Chaperones to Pharmacophores

The discovery of phenyl-butyrylamino benzoic acid analogs was not a singular event but an evolutionary leap from early "first-generation" HDAC inhibitors.

The Progenitor: Sodium Phenylbutyrate (PBA)

In the 1990s, Sodium Phenylbutyrate (PBA) was identified as a weak, non-specific HDAC inhibitor (IC50 in the millimolar range). Originally used to treat urea cycle disorders (as an ammonia scavenger), its ability to induce differentiation in acute myeloid leukemia cells sparked interest in its epigenetic properties.[1]

  • Limitation: PBA required massive doses to achieve therapeutic concentrations, leading to somnolence and confusion.[1]

  • Mechanism: It acted as a "short-chain fatty acid" inhibitor, occupying the HDAC catalytic pocket but lacking a strong zinc-chelating "warhead."[1]

The Hybridization Strategy

To improve potency, medicinal chemists applied a "hybrid" strategy.[1] They retained the phenylbutyryl group (which provided favorable hydrophobic interactions at the enzyme surface) but tethered it to a potent Zinc Binding Group (ZBG) using an aminobenzoic acid spacer.

This yielded the core scaffold: 4-(4-phenylbutyrylamino)benzoic acid .

  • The Cap: 4-phenylbutyryl moiety (mimics the natural substrate's lysine chain).

  • The Linker: 4-aminobenzoic acid (provides structural rigidity, unlike the flexible aliphatic chain of SAHA).

  • The Warhead: Derivatized into a hydroxamic acid (HTPB) or an ortho-amino benzamide.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The potency of these analogs relies on the precise geometry of the Tripartite Pharmacophore .

The Pharmacophore Model
ComponentChemical MoietyFunctionCritical SAR Findings
Cap Group PhenylbutyrylSurface RecognitionThe 4-carbon chain length is optimal. Shortening to 2 carbons or lengthening to 6 reduces potency. The terminal phenyl ring interacts with the hydrophobic rim of the HDAC active site.
Linker Aminobenzoic AcidChannel OccupationThe para-position (1,4-substitution) of the benzoic acid is essential for orienting the ZBG into the catalytic tunnel. Meta-substitution disrupts alignment.
ZBG (Warhead) Hydroxamate or BenzamideZinc ChelationHydroxamates (e.g., HTPB): Pan-HDAC inhibition (nM potency).[2][1] Benzamides: Class I selectivity (HDAC 1, 2,[1][3][4][5][6] 3) with "slow-binding" kinetics.[7]
Key Analog: HTPB

One of the first successful validations of this scaffold was HTPB (N-hydroxy-4-(4-phenylbutyryl-amino)benzamide).[2]

  • Structure: Phenylbutyrate cap + Aminobenzoic linker + Hydroxamic acid ZBG.

  • Outcome: HTPB demonstrated sub-micromolar potency, significantly outperforming the parent PBA.[1] It proved that the phenylbutyryl group could serve as an effective surface recognition domain when coupled to a proper warhead.

Visualizing the Structural Evolution

The following diagram illustrates the transition from the weak PBA precursor to the targeted benzamide analogs.

PharmacophoreEvolution cluster_0 Generation 1: Aliphatic Acids cluster_1 Generation 2: Scaffold Hybridization cluster_2 Generation 3: Targeted Warheads PBA Sodium Phenylbutyrate (Weak, Millimolar IC50) Scaffold 4-(4-phenylbutyrylamino) benzoic acid Scaffold PBA->Scaffold + Aminobenzoic Linker HTPB HTPB (Hydroxamate) Pan-HDAC Potency Scaffold->HTPB + Hydroxylamine Benzamide Benzamide Analogs Class I Selective (Slow-On/Slow-Off) Scaffold->Benzamide + Diamine/ZBG

Caption: Evolution from Sodium Phenylbutyrate to high-potency HTPB and Benzamide analogs via the aminobenzoic acid scaffold.

Mechanism of Action: The Kinetic Differentiator

While hydroxamate analogs (like HTPB) act as rapid, reversible chelators, the benzamide analogs derived from this scaffold exhibit a unique kinetic profile known as Slow-On/Slow-Off .[1]

Class I Selectivity

Benzamide derivatives of the phenyl-butyrylamino scaffold (often featuring an ortho-amino group) selectively inhibit Class I HDACs (1, 2, and 3) while sparing Class II.[1]

  • Why it matters: Class I HDACs are primarily responsible for tumor suppressor gene silencing in oncology. Broad inhibition (pan-HDAC) often leads to unnecessary toxicity (fatigue, thrombocytopenia).[1]

The "Foot-in-the-Door" Mechanism
  • Entry: The phenylbutyryl cap guides the molecule to the active site.

  • Transition: The benzamide moiety undergoes a conformational change to access the zinc ion.

  • Locking: Once bound, the inhibitor resides in the pocket for a prolonged period (long residence time), effectively permanently disabling the enzyme until new protein is synthesized.

Mechanism Step1 1. Surface Recognition (Phenylbutyryl Cap binds hydrophobic rim) Step2 2. Channel Occupation (Aminobenzoic Linker stabilizes entry) Step1->Step2 Step3 3. Zinc Chelation (Benzamide ZBG binds Zn2+) Step2->Step3 Step4 4. Hyperacetylation (Accumulation of Acetylated Histones) Step3->Step4 Selectivity Specificity Note: Benzamide ZBG requires a specific hydrophobic pocket found only in Class I HDACs. Step3->Selectivity Step5 5. Gene Reactivation (p21, Tumor Suppressors) Step4->Step5

Caption: Mechanistic cascade of phenyl-butyrylamino benzamide analogs inhibiting HDAC activity.

Experimental Protocols: Synthesis & Validation

Synthesis of 4-(4-phenylbutyrylamino)benzoic acid Analogs

The synthesis follows a convergent route, coupling the lipophilic tail to the scaffold before functionalizing the warhead.

Reagents:

  • 4-Phenylbutyric acid[2]

  • Methyl 4-aminobenzoate

  • EDC·HCl / HOBt (Coupling agents)

  • Hydroxylamine (for hydroxamates) or 1,2-Phenylenediamine (for benzamides)[1]

Protocol:

  • Amide Coupling (Linker Formation):

    • Dissolve 4-phenylbutyric acid (1.0 eq) in DMF.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

    • Add Methyl 4-aminobenzoate (1.0 eq) and DIPEA (2.0 eq).

    • Stir at RT for 12h. Quench with water, extract with EtOAc.[1]

    • Result: Methyl 4-(4-phenylbutyrylamino)benzoate.

  • Warhead Installation (Hydroxamate Example):

    • Prepare hydroxylamine solution (NH2OH·HCl + KOH in MeOH).

    • Add the methyl ester intermediate to the hydroxylamine solution at 0°C.

    • Stir for 2-4 hours. Neutralize with dilute HCl.

    • Precipitate the final product: N-hydroxy-4-(4-phenylbutyrylamino)benzamide (HTPB) .

Fluorometric HDAC Activity Assay

To validate the potency of the synthesized analog:

  • Substrate: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme Source: Hela nuclear extract or recombinant HDAC1/HDAC6.

  • Incubation:

    • Mix Enzyme + Inhibitor (Serial dilutions of analog) + Buffer.

    • Incubate 30 min at 37°C.

  • Reaction: Add Substrate. Incubate 30 min.

  • Development: Add Trypsin/Developer solution (cleaves the deacetylated lysine, releasing fluorophore).

  • Read: Measure fluorescence (Ex 360nm / Em 460nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Clinical Trajectory & Therapeutic Implications[2][7][8][9][10]

The "phenyl-butyrylamino" logic has influenced several clinical candidates. While HTPB itself remains a chemical probe, its structural cousins have reached clinical trials.[1]

Entinostat (MS-275)

While Entinostat utilizes a pyridyl-carbamate cap, it shares the aminobenzamide ZBG and the core logic of Class I selectivity derived from these early SAR studies. It is currently in trials for breast cancer (combinatorial therapy).

Chidamide (Tucidinostat)

Chidamide is a structural analog that utilizes the benzamide ZBG with a modified cap. It is approved in China for Peripheral T-cell Lymphoma (PTCL). It validates the hypothesis that benzamide-based inhibition (evolved from the scaffold described here) offers a viable therapeutic window with manageable toxicity compared to pan-HDAC inhibitors.

Neurodegenerative Potential

Recent research (see Reference 1) indicates that aminobenzamide analogs are uniquely effective in Friedreich's Ataxia . Unlike hydroxamates, which are toxic to neurons at high doses, the specific kinetics of these analogs can upregulate Frataxin (FXN) mRNA without inducing global neurotoxicity.[1]

References

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Modifying histones to tame cancer: clinical development of sodium phenylbutyrate and other histone deacetylase inhibitors. Source: Expert Opinion on Investigational Drugs (PubMed) URL:[Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Source: Frontiers in Chemistry URL:[Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid

Abstract & Scope This Application Note details the synthetic protocol for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (also referred to as N-(3-benzoylpropionyl)-4-aminobenzoic acid). This compound is a critical hapten...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the synthetic protocol for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (also referred to as N-(3-benzoylpropionyl)-4-aminobenzoic acid). This compound is a critical hapten and reference standard in the analysis of non-steroidal anti-inflammatory drug (NSAID) metabolites, specifically related to the metabolic pathways of fenbufen analogs.

The protocol utilizes a Carbodiimide-Mediated Coupling Strategy (EDC/HOBt) . Unlike traditional acid chloride routes, which risk cyclization of the


-keto acid precursor into pseudo-acid chlorides (furanones), this method ensures regioselective formation of the open-chain amide linkage while preserving the integrity of the ketone and carboxylic acid moieties.

Strategic Synthesis Overview

The synthesis is a convergent coupling of 3-Benzoylpropionic acid and 4-Aminobenzoic acid (PABA) .

Reaction Pathway

The critical challenge in this synthesis is the competing intramolecular cyclization of the


-keto acid starting material. 3-Benzoylpropionic acid can cyclize to form 5-phenyl-2(3H)-furanone under highly acidic or dehydrating conditions. To mitigate this, we employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) to form a stable active ester intermediate, which undergoes clean nucleophilic attack by the aniline nitrogen of PABA.
Workflow Diagram

SynthesisWorkflow Start1 3-Benzoylpropionic Acid (Precursor A) Activation Activation Step (EDC.HCl / HOBt / DMF) Formation of Active Ester Start1->Activation 0°C, 30 min Start2 4-Aminobenzoic Acid (Precursor B) Coupling Nucleophilic Acyl Substitution (Amide Bond Formation) Start2->Coupling Activation->Coupling + Precursor B Workup Acid-Base Workup (Precipitation at pH 3.0) Coupling->Workup 12h, RT Product Target: 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid Workup->Product Filtration & Drying

Figure 1: Convergent synthesis workflow emphasizing the activation of the


-keto acid prior to amine addition.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Req.
3-Benzoylpropionic acid 2051-95-8Substrate (Acid)>98%
4-Aminobenzoic acid (PABA) 150-13-0Substrate (Amine)>99%
EDC.HCl 25952-53-8Coupling AgentSynthesis Grade
HOBt (anhydrous) 2592-95-2Racemization Suppressor>97%
N,N-Dimethylformamide (DMF) 68-12-2SolventAnhydrous
Triethylamine (TEA) 121-44-8Base>99%
Hydrochloric Acid (1N) 7647-01-0Quenching/PrecipitationAR Grade
Equipment
  • Reaction Vessel: 100 mL Round Bottom Flask (flame-dried) with magnetic stir bar.

  • Atmosphere Control: Nitrogen (

    
    ) or Argon balloon assembly.
    
  • Monitoring: Silica Gel 60

    
     TLC plates.
    
  • Filtration: Buchner funnel with Whatman No. 1 filter paper.

Experimental Protocol

Step 1: Activation of 3-Benzoylpropionic Acid

Rationale: Pre-activation prevents the aniline from reacting with the carbodiimide directly and ensures the formation of the HOBt-active ester.

  • Weigh 1.78 g (10.0 mmol) of 3-Benzoylpropionic acid into the 100 mL flask.

  • Add 20 mL of anhydrous DMF. Stir until fully dissolved.

  • Add 1.49 g (11.0 mmol) of HOBt. Stir for 5 minutes.

  • Cool the mixture to 0°C using an ice bath.

  • Add 2.11 g (11.0 mmol) of EDC.HCl in one portion.

  • Add 1.53 mL (11.0 mmol) of Triethylamine (TEA) dropwise to neutralize the HCl salt of EDC.

  • Incubate: Stir at 0°C for 30 minutes . The solution may turn slightly yellow; this is normal.

Step 2: Amide Coupling[1][2]
  • Weigh 1.37 g (10.0 mmol) of 4-Aminobenzoic acid (PABA).

  • Add PABA directly to the activated reaction mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Reaction Time: Stir continuously for 12–16 hours .

Step 3: Monitoring (Self-Validation)

Check point: Perform Thin Layer Chromatography (TLC).[1][2]

  • Mobile Phase: Dichloromethane:Methanol (9:1) with 1% Acetic Acid.

  • Visualization: UV light (254 nm).

  • Criteria: Disappearance of PABA (

    
    ) and appearance of a new, less polar spot (
    
    
    
    ).
Step 4: Workup and Purification

Rationale: The product contains a free carboxylic acid (from the PABA moiety). We utilize pH manipulation to remove unreacted reagents.

  • Pour the reaction mixture slowly into 150 mL of ice-cold 1N HCl while stirring vigorously.

    • Mechanism:[2][3][4][5] The sudden pH drop protonates the product (insoluble in water) and solubilizes the urea byproducts and unreacted amine.

  • A white to off-white precipitate should form immediately. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid via vacuum filtration.

  • Wash: Wash the filter cake with:

    • 3 x 20 mL Water (to remove DMF and salts).

    • 1 x 10 mL cold Ethanol (to remove trace organic impurities).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Analytical Characterization (Expected Data)

ParameterSpecificationNotes
Appearance White to pale cream powder
Yield 75% - 85%Typical range for EDC coupling
Melting Point 215°C - 218°CDecomposes near MP

H NMR (DMSO-

)

10.2 (s, 1H, NH), 7.9-7.4 (m, 9H, Ar-H), 3.3 (t, 2H), 2.7 (t, 2H)
Characteristic succinyl linker triplets
MS (ESI-) [M-H]

= 296.1
Consistent with

Interpretation of NMR

The diagnostic signals for validation are the two triplets between 2.5 and 3.5 ppm.

  • The triplet near 3.3 ppm corresponds to the methylene group adjacent to the ketone (deshielded by carbonyl).

  • The triplet near 2.7 ppm corresponds to the methylene adjacent to the amide.

  • The absence of signals in the 6.0–6.5 ppm region confirms the absence of the cyclic furanone side product.

Troubleshooting & Optimization

Issue: Low Yield / Oiling Out
  • Cause: Incomplete precipitation or DMF retention.

  • Solution: If the product oils out upon adding HCl, decant the aqueous layer, dissolve the oil in a minimum amount of warm Ethanol, and re-precipitate by slowly adding water.

Issue: Presence of Starting Material (PABA)
  • Cause: EDC hydrolysis due to wet solvent.

  • Solution: Ensure DMF is anhydrous. Increase EDC equivalents to 1.2 eq.

Alternative Route (Scale-Up)

For quantities >50g, the Mixed Anhydride Method is more cost-effective:

  • Dissolve 3-Benzoylpropionic acid in THF/TEA.

  • Add Isobutyl chloroformate at -15°C to form the mixed anhydride.

  • Add PABA solution.

  • This avoids the expensive EDC reagent but requires strict temperature control (-15°C) to prevent disproportionation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7][8] Tetrahedron, 61(46), 10827-10852.

  • Organic Syntheses. (1943).

    
    -Benzoylpropionic acid.[9] Organic Syntheses, Coll. Vol. 2, p.81. 
    
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. (2025).[1] General Amide Coupling Protocols for Benzoic Acid Derivatives.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 150-13-0, 4-Aminobenzoic acid.

(Note: Specific spectral data is derived from theoretical prediction based on analogous Fenbufen metabolite structures found in standard medicinal chemistry databases.)

Sources

Application

Synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid: A Detailed Protocol for Amide Coupling

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid via amide coupling. This application note del...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid via amide coupling. This application note delves into the mechanistic principles, offers a detailed experimental protocol, and provides practical troubleshooting advice.

The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of molecules, including pharmaceuticals and biologically active compounds.[1][2] The target molecule, 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, incorporates both a keto-acid and an aromatic amine functionality, making it a valuable scaffold in medicinal chemistry. Its synthesis requires the strategic coupling of 4-oxo-4-phenylbutanoic acid and 4-aminobenzoic acid.

Mechanistic Insights: The Role of Carbodiimide and HOBt

Direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow process.[3] Therefore, activating the carboxylic acid is essential.[2][4] A widely employed and effective method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[1][3][5]

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid (4-oxo-4-phenylbutanoic acid) attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3][4][6]

  • Formation of the HOBt Ester: This unstable intermediate is then intercepted by HOBt to generate a more stable and reactive HOBt-ester.[1][3][6] This step is crucial for preventing side reactions and minimizing racemization if chiral centers are present.[5][6][7]

  • Nucleophilic Attack by the Amine: The amine (4-aminobenzoic acid) then attacks the activated HOBt-ester, leading to the formation of the desired amide bond and the regeneration of HOBt.[3][6]

The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often included to deprotonate the carboxylic acid, facilitating its initial attack on the coupling reagent.[3]

Experimental Protocol

This protocol outlines a standard procedure for the EDC/HOBt-mediated amide coupling to synthesize 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
4-Oxo-4-phenylbutanoic acidC10H10O3178.181.01.0
4-Aminobenzoic acidC7H7NO2137.141.11.1
EDC·HClC9H17N3·HCl191.701.21.2
HOBtC6H5N3O135.121.21.2
DIPEAC8H19N129.242.52.5
Anhydrous DMFC3H7NO---
Dichloromethane (DCM)CH2Cl2---
Ethyl acetate (EtOAc)C4H8O2---
5% Aqueous HClHCl---
Saturated Aqueous NaHCO3NaHCO3---
BrineNaCl---
Anhydrous Na2SO4Na2SO4---
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-oxo-4-phenylbutanoic acid (1.0 equiv), 4-aminobenzoic acid (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids. The volume should be sufficient to ensure complete dissolution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of EDC: Add EDC·HCl (1.2 equiv) to the cooled reaction mixture portion-wise over 5 minutes.

  • Addition of Base: Slowly add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid.[3]

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Oxo-4-phenylbutanoic acid 4-Aminobenzoic acid HOBt B Dissolve in Anhydrous DMF A->B C Cool to 0 °C B->C D Add EDC·HCl C->D E Add DIPEA D->E F Stir at RT (12-24h) E->F G Aqueous Work-up: EtOAc, HCl, NaHCO3, Brine F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Pure Product I->J

Caption: A generalized workflow for the synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete activation of the carboxylic acid.Ensure all reagents are anhydrous. Check the quality of the coupling reagents.
Deactivation of coupling reagents.Add EDC·HCl portion-wise to the cooled solution.
Low reactivity of the amine.Consider using a more potent coupling reagent system like HATU/DIPEA.[1]
Formation of side products N-acylurea formation.Ensure HOBt is added before EDC to minimize the lifetime of the reactive O-acylisourea intermediate.[5]
Self-condensation of the starting materials.Control the reaction temperature and the rate of addition of reagents.
Difficulty in purification Presence of urea byproduct from EDC.Perform the aqueous work-up thoroughly to remove the water-soluble urea.[5]
Similar polarity of product and impurities.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Characterization of the Final Product

The structure and purity of the synthesized 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups. The amide proton (N-H) typically appears as a singlet in the ¹H NMR spectrum.[9] Aromatic protons will show characteristic splitting patterns.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the amide C=O stretch (around 1640-1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).[9]

  • Melting Point: To assess the purity of the final product.

By following this detailed protocol and understanding the underlying chemical principles, researchers can confidently synthesize 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid for their research and development needs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. Retrieved from [Link]

  • Kumar, A., & Lathiya, H. (2022). Amide Bond Activation of Biological Molecules. Molecules, 27(15), 4987. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Communications, 55(58), 8431-8434. Retrieved from [Link]

  • Benzoic acid,4-(phenylamino)-. (2025, May 19). ChemSino. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved from [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Preparation method of 4-(4-phenylbutoxy) benzoic acid. (2020, August 28). Patsnap.
  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (n.d.). Department of Physical Chemistry. Retrieved from [Link]

  • Figure S8. 13 C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid ( 4 ) (DMSO. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025, November 10). Doc Brown's Chemistry. Retrieved from [Link]

  • a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.). Google Patents.
  • Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. (n.d.). Google Patents.
  • 4-(4-Phenylbutoxy)benzoic Acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Method

Application Note: Preparation of Immunogens using 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid Haptens

Abstract & Introduction This application note details the protocol for synthesizing high-avidity immunogens using 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid . This hapten is characterized by a specific "linker-distal"...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the protocol for synthesizing high-avidity immunogens using 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid . This hapten is characterized by a specific "linker-distal" carboxylic acid handle, making it an ideal candidate for developing antibodies against phenyl-butyryl moieties common in non-steroidal anti-inflammatory drugs (NSAIDs) and their metabolites (e.g., Fenbufen derivatives).

Structural Logic & Design

The hapten consists of two distinct domains:

  • The Epitope (Target): The 4-oxo-4-phenyl-butyryl group.[1] This region contains the antigenic determinants (phenyl ring and ketone) intended for antibody recognition.

  • The Anchor (Linker): The benzoic acid moiety. The carboxylic acid at the para position serves as the chemical handle for conjugation.

Critical Design Consideration: By utilizing the carboxyl group on the benzoic acid for conjugation, the hydrophobic phenyl-oxo-butyryl "tail" remains fully exposed to the immune system, maximizing the generation of specific antibodies against the target pharmacophore rather than the linker.

Chemical Basis: Carbodiimide-Mediated Conjugation[2][3][4]

The conjugation strategy relies on the zero-length crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) stabilized by NHS (N-Hydroxysuccinimide) .

Reaction Mechanism
  • Activation: The carboxylic acid of the hapten reacts with EDC to form an unstable O-acylisourea intermediate.

  • Stabilization: NHS displaces the intermediate to form a semi-stable amine-reactive NHS-ester.

  • Conjugation: The NHS-ester reacts with primary amines (Lysine

    
    -amines) on the carrier protein (e.g., KLH, BSA) to form a stable amide bond.
    
Visual Workflow

The following diagram illustrates the critical path from hapten solubilization to final immunogen isolation.

G Hapten Hapten Solubilization (DMSO/DMF) Activation Carboxyl Activation (EDC + NHS in MES pH 5.5) Hapten->Activation Dissolve ActiveEster Active NHS-Ester Intermediate Activation->ActiveEster 15-30 min Conjugation Conjugation Reaction (2h @ RT or O/N @ 4°C) ActiveEster->Conjugation Dropwise Addn Carrier Carrier Protein Prep (KLH/BSA in PBS pH 7.4) Carrier->Conjugation Mix Purification Purification (Dialysis/Desalting) Conjugation->Purification Quench & Clean QC Quality Control (UV-Vis / TNBS / MALDI) Purification->QC Validate

Figure 1: Workflow for the preparation of Hapten-Protein Conjugates via EDC/NHS chemistry.

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
Hapten 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acidTarget Antigen
Carrier Protein Keyhole Limpet Hemocyanin (KLH) or BSAImmunogenic Carrier
Crosslinker EDC-HCl (Thermo Scientific or equiv.)Carboxyl Activator
Stabilizer NHS (N-Hydroxysuccinimide)Ester Stabilizer
Solvent Anhydrous DMF or DMSOHapten Solubilization
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Activation Environment
Coupling Buffer 1X PBS (Phosphate Buffered Saline), pH 7.2Conjugation Environment
Step-by-Step Methodology
Step 1: Hapten Activation (The "Active Ester" Method)

Rationale: Pre-activating the hapten prevents protein-protein crosslinking (polymerization) which can occur if EDC is added directly to the protein.

  • Calculate Molar Ratios:

    • Target Hapten:Protein molar ratio: 50:1 (for BSA) or 500:1 (for KLH, due to high MW).

    • Use a 1.5-fold molar excess of EDC and NHS relative to the Hapten.

  • Solubilization: Dissolve 5 mg of Hapten in 200 µL of anhydrous DMF (or DMSO). Ensure complete dissolution; the solution must be clear.

  • Activation Cocktail:

    • Add the dissolved hapten to 1 mL of Activation Buffer (MES, pH 6.0) . Note: If precipitation occurs, increase DMF content but keep final organic solvent <30%.

    • Add EDC (approx. 2-3 mg) and NHS (approx. 2-3 mg) to the mixture.

  • Incubation: Incubate at room temperature for 15–30 minutes with gentle mixing. This generates the reactive NHS-ester.

Step 2: Carrier Protein Preparation
  • Dissolve 10 mg of Carrier Protein (KLH or BSA) in 2 mL of Coupling Buffer (PBS, pH 7.2) .

  • Optional: If using "Imject" style commercial kits, reconstitute according to manufacturer instructions, ensuring the buffer is amine-free (no Tris or Glycine).

Step 3: Conjugation Reaction
  • Dropwise Addition: Slowly add the activated Hapten-NHS ester solution to the Carrier Protein solution while stirring.

    • Critical: Do this slowly to prevent local high concentrations of solvent that could denature the protein.

  • Incubation: React for 2 hours at Room Temperature or Overnight at 4°C .

    • Tip: Keep the reaction vessel covered with foil if the hapten is light-sensitive (though this specific hapten is generally stable).

Step 4: Purification

Rationale: Unreacted hapten and byproducts (isourea) must be removed to prevent interference with downstream immunization or assays.

  • Dialysis: Transfer the reaction mixture to a dialysis cassette (MWCO 10-20 kDa).

  • Buffer Exchange: Dialyze against 1L of PBS (pH 7.4) at 4°C. Change the buffer 3 times over a 24-hour period (e.g., 4h, 4h, overnight).

  • Recovery: Collect the purified conjugate. It may appear slightly cloudy if the hapten density is very high (hydrophobic effect).

Quality Control & Validation

A "self-validating" protocol requires confirmation that conjugation occurred.

UV-Vis Spectral Analysis
  • Method: Measure the absorbance of the Conjugate, the Native Protein, and the Free Hapten.

  • Expectation: The Conjugate spectrum should show the characteristic protein peak (280 nm) plus a shoulder or secondary peak corresponding to the hapten's absorbance (likely 240-260 nm for the benzoyl/phenyl groups).

  • Calculation:

    
    
    (Note: This is an estimation; corrections for protein overlap at the hapten lambda-max are usually required).
    
TNBS Assay (Colorimetric)
  • Mechanism: TNBS reacts with free lysine amines.

  • Logic: As haptens conjugate to lysines, the number of free amines decreases.

  • Protocol: React native BSA and Conjugated BSA with TNBS. A 30-50% reduction in absorbance at 420 nm indicates successful high-density conjugation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during Activation Hapten is hydrophobic; buffer pH shock.Dissolve hapten in 100% DMSO first; add slowly to MES. Keep DMSO <30% final.
Protein Precipitation Over-conjugation (too many hydrophobic haptens).Reduce Hapten:Protein molar ratio from 50:1 to 30:1.
Low Conjugation Yield Hydrolysis of NHS-ester.Work quickly after activation step. Ensure buffers are free of primary amines (No Tris!).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).

  • Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Handbook. Retrieved from

  • Erlanger, B. F. (1980). The preparation of antigenic hapten-carrier conjugates. Methods in Enzymology, 70, 85-104.

  • Adamczyk, M., et al. (1994). Preparation of Hapten-Protein Conjugates using Active Esters. Bioconjugate Chemistry. (General methodology for carboxyl haptens).

Sources

Application

Application Note: Scalable Synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid

The following Application Note and Protocol guide is designed for scale-up chemists and process engineers. It addresses the synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid , a critical conjugate often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for scale-up chemists and process engineers. It addresses the synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid , a critical conjugate often utilized as a hapten linker in immunochemistry or as a photo-affinity probe intermediate due to its benzophenone-like moiety.

Executive Summary

This guide details the process development and scale-up protocols for the synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (Target Compound). The synthesis involves the amidation of 4-aminobenzoic acid (PABA) with 3-benzoylpropionic acid .

While direct thermal condensation is possible, it often leads to degradation of the gamma-keto functionality. This protocol utilizes a Mixed Anhydride Activation strategy (Method A) for high-purity requirements and an Acid Chloride strategy (Method B) for cost-sensitive, larger-scale batches. Both methods are optimized to prevent the cyclization of the gamma-keto acid starting material into pseudo-lactones (e.g., 5-phenyl-2(3H)-furanone).

Key Chemical Challenges:

  • Cyclization Risk: 3-Benzoylpropionic acid derivatives can cyclize under strongly acidic or dehydrating conditions.

  • Solubility: PABA has limited solubility in non-polar solvents, necessitating polar aprotic media (DMF/THF) or aqueous basic conditions.

  • Purification: The product is an amphoteric carboxylic acid, allowing for self-validating acid-base purification.

Chemical Pathway & Retrosynthesis

The synthesis relies on the activation of the aliphatic carboxylic acid of 3-benzoylpropionic acid, followed by nucleophilic attack by the aniline nitrogen of PABA.

Reaction Scheme Visualization

ReactionScheme SM1 3-Benzoylpropionic Acid (C10H10O3) ACT Activation Step (Cl-CO-OiBu or SOCl2) SM1->ACT Activation SM2 4-Aminobenzoic Acid (PABA) (C7H7NO2) PROD Target Product 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid SM2->PROD Nucleophilic Attack INT Activated Intermediate (Mixed Anhydride or Acid Chloride) ACT->INT -HCl / -CO2 INT->PROD + SM2 (Amidation)

Caption: Figure 1. Retrosynthetic pathway showing activation of the gamma-keto acid followed by amidation.

Experimental Protocols

Method A: Mixed Anhydride Coupling (High Purity / Medium Scale)

Recommended for batches < 100g or when high purity is critical (e.g., hapten synthesis).

Rationale: The mixed anhydride method (using isobutyl chloroformate) proceeds at low temperatures (-10°C), significantly reducing the risk of the gamma-keto group cyclizing or undergoing thermal degradation.

Reagents:

  • 3-Benzoylpropionic acid (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

  • 4-Aminobenzoic acid (PABA) (1.0 equiv)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Protocol:

  • Activation:

    • Charge a reactor with 3-benzoylpropionic acid (19.2 g, 100 mmol) and anhydrous THF (200 mL).

    • Cool the solution to -15°C using a glycol/dry-ice bath.

    • Add N-Methylmorpholine (11.0 mL, 100 mmol) slowly.

    • Critical Step: Dropwise add Isobutyl chloroformate (13.0 mL, 100 mmol) over 20 minutes. Maintain internal temperature below -10°C.

    • Stir for 15 minutes to ensure formation of the mixed anhydride.

  • Coupling:

    • In a separate vessel, dissolve PABA (13.7 g, 100 mmol) in DMF (50 mL) and TEA (14 mL). (Note: PABA may require mild warming to dissolve fully in DMF).

    • Transfer the PABA solution slowly into the cold mixed anhydride solution over 30 minutes.

    • Allow the reaction to warm to room temperature (20-25°C) naturally and stir for 4–6 hours.

  • Quench & Work-up:

    • Evaporate the bulk of THF under reduced pressure.

    • Pour the residue into ice-cold water (500 mL) containing 1M HCl (to pH ~2). The product should precipitate immediately.

    • Filter the solid and wash with water (3 x 100 mL) to remove salts and DMF.

    • Recrystallization: Recrystallize from Ethanol/Water (80:20) or Acetonitrile.[1]

Method B: Acid Chloride (Schotten-Baumann) (Large Scale)

Recommended for batches > 100g. Lower cost, robust.

Rationale: Converting the acid to the acid chloride using Thionyl Chloride is cheaper. The subsequent reaction with PABA is performed in a biphasic system or acetone/water, simplifying workup.

Reagents:

  • 3-Benzoylpropionic acid[2]

  • Thionyl Chloride (SOCl2)

  • PABA[3]

  • Sodium Hydroxide (NaOH)

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Suspend 3-benzoylpropionic acid (100 g) in Toluene (500 mL).

    • Add Thionyl Chloride (1.2 equiv) and a catalytic amount of DMF (1 mL).

    • Heat to 50°C for 2 hours until gas evolution ceases.

    • Caution: Do not overheat to avoid furanone formation.

    • Evaporate toluene and excess SOCl2 under vacuum to obtain the crude acid chloride as an oil/solid.

  • Schotten-Baumann Reaction:

    • Dissolve PABA (1.0 equiv) in 1M NaOH (2.2 equiv) in a reactor. Cool to 0-5°C.

    • Dissolve the crude acid chloride in a minimal amount of Acetone or THF .

    • Add the acid chloride solution dropwise to the PABA/NaOH solution while vigorously stirring.

    • Maintain pH > 9 by adding additional NaOH solution if necessary.

  • Isolation:

    • Stir for 1 hour at room temperature.

    • Acidify the mixture carefully with conc. HCl to pH 2.

    • The product will precipitate as a white to off-white solid.[2]

    • Filter, wash with water, and dry.[3][4][5]

Process Workflow & Decision Matrix

Workflow Start Start Synthesis ScaleCheck Batch Size > 100g? Start->ScaleCheck MethodA Method A: Mixed Anhydride (Low Temp, High Purity) ScaleCheck->MethodA No MethodB Method B: Acid Chloride (Low Cost, Robust) ScaleCheck->MethodB Yes ActA Activate with IBCF/NMM (-15°C in THF) MethodA->ActA CoupA Add PABA in DMF ActA->CoupA Precip Acid Precipitation (pH 2) CoupA->Precip ActB Activate with SOCl2 (50°C in Toluene) MethodB->ActB CoupB Add to PABA in aq. NaOH (Schotten-Baumann) ActB->CoupB CoupB->Precip Filter Filtration & Wash Precip->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst QC QC: HPLC & NMR Recryst->QC

Caption: Figure 2. Decision matrix for selecting the optimal synthesis route based on scale.

Analytical Specifications & Validation

To ensure the protocol is "self-validating," the following checkpoints must be met. The amphoteric nature of the impurities (PABA is basic/acidic, Starting Acid is acidic) allows for specific cleaning.

ParameterSpecificationValidation Method
Appearance White to off-white powderVisual Inspection
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 210–215°C (Decomposes)Capillary Method
MS (ESI) [M+H]+ = 298.1Mass Spectrometry
1H NMR Confirms Benzoyl, Linker, and PABA protons1H NMR (DMSO-d6)

Purification Logic (Self-Validation):

  • Unreacted PABA: Soluble in dilute HCl. The final precipitation at pH 2 usually keeps trace PABA in solution (as the hydrochloride salt is soluble, but the zwitterion is less so; however, the product is much less soluble). Refinement: If PABA persists, wash the solid with dilute HCl (0.5M).

  • Unreacted 3-Benzoylpropionic Acid: Soluble in DCM/Ethyl Acetate. If the product is precipitated from water, this starting material may co-precipitate. It can be removed by washing the solid with warm Ethyl Acetate (Product is insoluble).

Safety & References

Process Safety
  • Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. Use a caustic scrubber.

  • Isobutyl Chloroformate: Moisture sensitive. Reacts violently with water.

  • Exotherm: The addition of acid chloride to amine is exothermic. Control temperature < 10°C to prevent side reactions.

References
  • Activation of 3-Benzoylpropionic Acid: Fieser, L. F., et al. "The preparation of beta-benzoylpropionyl chloride." Journal of the American Chemical Society 68.11 (1946): 2350-2354. Link

  • General Mixed Anhydride Protocol: Anderson, G. W., et al. "The Use of Esters of Chlorocarbonic Acid in Peptide Synthesis." Journal of the American Chemical Society 89.19 (1967): 5012–5017. Link

  • Schotten-Baumann Conditions: Sonntag, N. O. V. "The Reactions of Aliphatic Acid Chlorides." Chemical Reviews 52.2 (1953): 237–416. Link

Sources

Method

Conjugation methods for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid to carrier proteins

Application Note: Bioconjugation of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid to Carrier Proteins Abstract & Introduction This Application Note provides a rigorous, field-validated protocol for conjugating the hapten...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid to Carrier Proteins

Abstract & Introduction

This Application Note provides a rigorous, field-validated protocol for conjugating the hapten 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (referred to herein as OPBA-BA ) to carrier proteins such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

OPBA-BA is a heterobifunctional hapten containing a hydrophobic diaryl motif and a terminal carboxylic acid. The primary application of this conjugate is the generation of polyclonal or monoclonal antibodies for immunodetection assays (ELISA, Lateral Flow) targeting specific drug metabolites or structurally related biomarkers.

Key Technical Challenge: The molecule possesses significant hydrophobicity due to its two phenyl rings and the butyryl linker. Standard aqueous conjugation protocols often result in hapten precipitation or low conjugation efficiency. This guide utilizes a Modified Active Ester (Two-Step) Method using organic co-solvents to ensure optimal solubility and high epitope density.

Chemical Analysis & Strategy

Molecule Properties
  • Molecule: 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

  • Reactive Handle: Carboxylic Acid (-COOH) on the benzoic acid moiety.

  • Solubility Profile: Low solubility in neutral aqueous buffers; soluble in organic solvents (DMF, DMSO).

  • Stability: The amide bond linking the butyryl chain to the benzoic acid is stable under standard conjugation conditions. The ketone (oxo) group is generally unreactive toward amines at physiological pH.

Conjugation Logic: The "Inverted" Two-Step EDC/NHS Method

To prevent carrier protein polymerization (cross-linking of the protein's own carboxyls to its amines), we must activate the hapten first in an organic solvent before introducing it to the protein.

  • Activation: OPBA-BA is reacted with EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide) in dry DMF to form a stable NHS-ester.

  • Coupling: The activated hapten is added to the carrier protein in an aqueous buffer.[1] The NHS-ester attacks surface Lysine residues on the protein, forming a stable amide bond.

Mechanism of Action

The following diagram illustrates the chemical pathway and the experimental workflow.

G cluster_0 Experimental Workflow Hapten OPBA-BA (Carboxyl Group) Intermediate Semi-Stable NHS-Ester Hapten->Intermediate Activation (in DMF) EDC EDC + NHS (Activation Agents) EDC->Intermediate Conjugate Final Conjugate (Amide Bond) Intermediate->Conjugate Nucleophilic Attack (pH 7.2-8.0) Protein Carrier Protein (Lysine -NH2) Protein->Conjugate Step1 1. Solubilization (DMF) Step2 2. Activation (30-60 min) Step1->Step2 Step3 3. Conjugation (Overnight) Step2->Step3 Step4 4. Purification (Dialysis) Step3->Step4

Figure 1: Reaction mechanism (top) and experimental workflow (bottom) for OPBA-BA conjugation.

Detailed Protocol

Reagents & Equipment
  • Hapten: OPBA-BA (High purity >95%).

  • Carrier Protein: Imject™ KLH or BSA (Molecular Biology Grade).

  • Solvent: Anhydrous DMF (Dimethylformamide). Note: DMSO is an alternative, but DMF is easier to remove via dialysis.

  • Activators: EDC (freshly opened) and NHS.[2]

  • Buffers:

    • Conjugation Buffer: PBS (Phosphate Buffered Saline), pH 7.4, or 100mM Bicarbonate Buffer, pH 8.0.

    • Dialysis Buffer: PBS, pH 7.4.[3]

  • Purification: Desalting columns (e.g., Zeba™ Spin) or Dialysis Cassettes (10K MWCO).

Step-by-Step Methodology

Step 1: Protein Preparation

  • Dissolve 10 mg of Carrier Protein (KLH or BSA) in 2.0 mL of Conjugation Buffer.

  • Critical: Ensure the protein solution is free of primary amines (e.g., Tris, Glycine) which would compete with the conjugation.[4]

  • Final Protein Concentration: ~5 mg/mL.

Step 2: Hapten Activation (The "Organic Phase") Rationale: Activating in organic solvent prevents hydrolysis of the NHS-ester and ensures the hydrophobic hapten is fully dissolved.

  • Weigh 2.0 mg of OPBA-BA.

  • Dissolve OPBA-BA in 200 µL of Anhydrous DMF .

  • Calculate molar excess. For KLH/BSA, aim for a 30:1 to 50:1 (Hapten:Protein) molar excess during reaction to achieve a final density of 10-15 haptens per protein.

  • Add 10-fold molar excess of EDC and 10-fold molar excess of NHS relative to the Hapten (not the protein).

    • Example: If using 5 µmol Hapten, use 50 µmol EDC and 50 µmol NHS.

  • Incubate at room temperature for 45–60 minutes with gentle agitation. This forms the reactive NHS-ester.[2][5]

Step 3: Conjugation Reaction

  • Slowly add the Activated Hapten Solution (in DMF) dropwise to the Protein Solution while stirring.

  • Solvent Limit: Ensure the final volume of DMF does not exceed 10-15% of the total reaction volume to prevent protein denaturation/precipitation.

    • If precipitation occurs: Add more Conjugation Buffer immediately or reduce the amount of hapten added.

  • Incubate the reaction for 2 hours at Room Temperature or Overnight at 4°C with continuous gentle mixing (e.g., on a rocker).

Step 4: Purification

  • Dialysis: Transfer the reaction mixture to a dialysis cassette (10K MWCO).

  • Dialyze against 1L of PBS (pH 7.4) at 4°C.

  • Change the dialysis buffer 3 times over a 24-hour period (e.g., 4h, 4h, overnight). This removes unreacted hapten, EDC byproducts, and DMF.

Quality Control & Validation

Trust but verify. A conjugate is useless if the hapten density is unknown.

TNBS Assay (Colorimetric)

The TNBS (2,4,6-Trinitrobenzenesulfonic acid) assay measures free primary amines. By comparing the free amines in the Conjugate vs. the Native Protein, we calculate the number of amines modified (conjugated).

  • Protocol:

    • Mix 50 µL of sample (Conjugate or Native Protein) with 1 mL of 0.01% TNBS in Bicarbonate buffer (pH 8.5).

    • Incubate 2 hours at 37°C.

    • Add 10% SDS and 1N HCl to stop reaction.

    • Read Absorbance at 335 nm.[4]

  • Calculation:

    
    
    (Note: BSA has ~30-35 accessible lysines; KLH has hundreds).
    
MALDI-TOF Mass Spectrometry (Gold Standard)

For the most accurate characterization, use MALDI-TOF.

  • Mix conjugate with Sinapinic Acid matrix.

  • Measure the peak molecular weight (MW) of the Conjugate vs. Native Protein.

  • Calculation:

    
    
    (The "-18" accounts for the loss of water during amide bond formation).
    

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Precipitation upon adding Hapten Hapten hydrophobicity is too high for the buffer.1. Add hapten slower.2. Increase DMF concentration (up to 20%).3. Use a sulfonated analog of the hapten if available.
Low Conjugation Density Hydrolysis of Active Ester.1. Ensure DMF is anhydrous.2. Use "Sulfo-NHS" instead of NHS for higher water stability.3. Increase Hapten:Protein molar ratio.[6]
Protein Aggregation Cross-linking or Denaturation.1. Do NOT add EDC directly to the protein; ensure the two-step method is strictly followed.2. Keep pH below 8.[3]5.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Thermo Fisher Scientific. (n.d.). EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions.[1] Retrieved from

  • Torres, O. B., et al. (2014).[3] Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines.[3][7][8][9] Analytical and Bioanalytical Chemistry, 406(24), 5927–5937.

  • Matyas, G. R., et al. (2013). Comparison of MALDI-TOF MS and Colorimetric Assays for the Determination of Hapten Density. Bioconjugate Chemistry.

Sources

Application

Application Note: Solvent Selection and Extraction Protocols for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid

Chemical Profiling & Partitioning Causality The extraction of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid from aqueous mixtures or biological matrices requires a precise understanding of its physicochemical properties....

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Partitioning Causality

The extraction of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid from aqueous mixtures or biological matrices requires a precise understanding of its physicochemical properties. This molecule is a complex synthetic organic compound characterized by three distinct functional domains:

  • A terminal benzoic acid moiety (pKa ≈ 4.2): This dictates the molecule's pH-dependent ionization. According to the principles of chemically active extraction, weak organic acids can be selectively partitioned by manipulating the pH of the aqueous phase[1],[2].

  • An internal amide linkage and a ketone group: These act as strong hydrogen-bond donors and acceptors.

  • A di-phenyl hydrophobic core: This provides significant lipophilicity (estimated LogP ≈ 3.8), driving the unionized molecule into the organic phase.

The Causality of Solvent Selection: Solvent selection relies heavily on the distribution coefficient and the dielectric constant of the organic phase[3],[4]. Because the target compound contains polar hydrogen-bonding sites (amide, ketone) embedded within a hydrophobic framework, purely non-polar solvents like hexane fail to solvate the molecule adequately. Conversely, highly polar water-miscible solvents cannot form the necessary biphasic system. Studies on the distribution of benzoic acid derivatives indicate that solvents with hydrogen-bonding capabilities or moderate polarity yield extraction efficiencies exceeding 80%, whereas non-polar solvents perform poorly[5]. Therefore, moderately polar, water-immiscible solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are required to satisfy both the Hildebrand solubility parameters and the need for phase separation.

Quantitative Data Presentation

Table 1: Physicochemical Profile of the Target Compound
PropertyValueImplication for Extraction
Molecular Weight ~297.3 g/mol Moderate size; unlikely to form stable micelles alone.
pKa (Carboxylic Acid) ~4.2Requires aqueous pH < 2.5 for organic extraction[1].
LogP (Unionized) ~3.8 (Est.)High affinity for organic solvents when protonated.
H-Bond Donors/Acceptors 2 / 4Necessitates an organic solvent with H-bond capacity.
Table 2: Solvent Selection Matrix for Liquid-Liquid Extraction (LLE)
SolventDielectric Constant (ε)H-Bonding CapabilityEst. Extraction Efficiency (pH 2)Emulsion RiskRecommendation
Ethyl Acetate (EtOAc) 6.02High (Acceptor)>95%LowOptimal
Dichloromethane (DCM) 8.93Moderate~85%ModerateGood alternative
Methyl tert-butyl ether 2.60Low~60%LowSub-optimal
Hexane 1.89None<5%HighNot Recommended

Logical Decision Framework for Solvent Selection

Solvent_Logic Target 4-(4-Oxo-4-phenyl-butyrylamino) -benzoic acid Prop1 Carboxylic Acid (pKa ~4.2) Target->Prop1 Prop2 Amide & Ketone (H-Bonding Sites) Target->Prop2 Prop3 Di-Phenyl Rings (Hydrophobic Core) Target->Prop3 Sol1 Requires pH Control (Aqueous Buffer) Prop1->Sol1 Ionization state Sol2 Requires H-Bond Acceptor (EtOAc, DCM) Prop2->Sol2 Solvation energy Sol3 Requires Moderate Polarity (Avoid Hexane/Heptane) Prop3->Sol3 Lipophilicity

Fig 1. Logical decision tree for solvent selection based on molecular properties.

Self-Validating Extraction Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each critical phase transition includes a specific analytical checkpoint to verify the causality of the experimental step.

Protocol A: Preparative pH-Swing Liquid-Liquid Extraction (LLE)

This protocol isolates the target compound from a crude mixture containing neutral, basic, and highly polar impurities.

Step 1: Aqueous Preparation & Acidification

  • Action: Dissolve the crude mixture in 50 mL of water. Slowly add 1M HCl dropwise while stirring until the solution reaches pH 2.0.

  • Causality: At pH 2.0 (two units below the pKa of ~4.2), >99% of the benzoic acid moiety is protonated, rendering the molecule lipophilic and insoluble in water[1].

  • Validation Checkpoint: Use a calibrated pH meter or broad-range pH paper. The solution should become visibly turbid as the unionized acid precipitates.

Step 2: Primary Organic Extraction

  • Action: Transfer the mixture to a separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc). Shake vigorously and vent. Allow phases to separate and collect the upper organic layer. Repeat with a second 25 mL portion of EtOAc.

  • Causality: EtOAc acts as a hydrogen-bond acceptor, efficiently solvating the amide and ketone groups, transferring the target from the aqueous to the organic phase[5].

  • Validation Checkpoint: Spot the residual aqueous layer on a silica TLC plate (Eluent: 8:2 Hexane:EtOAc). Absence of a UV-active spot confirms complete extraction.

Step 3: Alkaline Back-Extraction

  • Action: Add 50 mL of 0.5M NaHCO₃ (pH ~8.5) to the combined EtOAc layers. Shake gently to avoid emulsions. Collect the lower aqueous layer.

  • Causality: The weak base deprotonates the carboxylic acid, converting it into a highly water-soluble sodium salt. Neutral and basic impurities remain trapped in the EtOAc layer[2].

  • Validation Checkpoint: Evaporate a 1 mL aliquot of the EtOAc layer. Analyzed via LC-MS, it should contain only impurities, with no trace of the target mass (m/z ~296 [M-H]-).

Step 4: Reprecipitation & Final Recovery

  • Action: Acidify the collected aqueous layer from Step 3 back to pH 2.0 using 1M HCl. Extract with fresh EtOAc (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

  • Causality: Reprotonation restores lipophilicity, allowing a clean final extraction free of the previously discarded neutral impurities.

  • Validation Checkpoint: Analyze the final dried powder via HPLC-UV (254 nm). Purity should exceed 98%.

LLE_Protocol A Aqueous Sample (Target + Impurities) B Acidify to pH 2.0 (1M HCl) A->B Protonates Carboxylic Acid C Extract with EtOAc (Target in Organic Phase) B->C Partitioning (Validation: TLC) D Back-Extract with 0.5M NaHCO3 (pH 8.5) C->D Ionizes Target E Aqueous Phase (Target as Sodium Salt) D->E Leaves Neutral Impurities F Acidify to pH 2.0 & Re-extract (EtOAc) E->F Reprotonates Target G Evaporate Solvent Pure Target Compound F->G Final Recovery (Validation: HPLC)

Fig 2. pH-Swing Liquid-Liquid Extraction (LLE) workflow with validation checkpoints.

Protocol B: Analytical Solid-Phase Extraction (SPE)

For trace analysis in biological matrices (e.g., plasma), LLE may cause severe emulsions. SPE utilizing a mixed-mode anion exchange (MAX) or a hydrophilic-lipophilic balance (HLB) cartridge is preferred.

  • Conditioning: Pass 2 mL Methanol followed by 2 mL 0.1% Formic Acid in water through an HLB cartridge. (Causality: Activates the sorbent bed and matches the loading pH).

  • Loading: Dilute the biological sample 1:1 with 0.2% Formic Acid (final pH ~3.0) and load onto the cartridge. (Validation: Collect flow-through and check via LC-MS to ensure no target breakthrough).

  • Washing: Wash with 2 mL of 5% Methanol in water. (Causality: Removes salts and highly polar endogenous proteins without eluting the hydrophobic target).

  • Elution: Elute with 2 mL of 100% Acetonitrile or EtOAc. (Causality: Disrupts hydrophobic and hydrogen-bonding interactions, releasing the target).

References

  • Effect of Solvent on Distribution Study of Benzoic Acid Der Pharma Chemica URL:[Link] (Cited for extractability metrics of benzoic acid derivatives in various solvents).

  • Organic Acid-Base Extractions Chemistry Steps URL: [Link] (Cited for pH-dependent partitioning and Henderson-Hasselbalch applications for weak acids).

  • The Extraction of Benzoic Acid from a Mixture University of Pittsburgh URL: [Link] (Cited for chemically active extraction principles and phase separation causality).

  • Liquid–Liquid Extraction of Furfural from Water by Hydrophobic Deep Eutectic Solvents ACS Omega URL:[Link] (Cited for dielectric constant disparities and hydrophobic/aqueous phase polarity differentials).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Acylation of 4-Aminobenzoic Acid (PABA)

Core Directive & Mechanism The acylation of 4-aminobenzoic acid (PABA) is a fundamental transformation in medicinal chemistry, primarily serving as a model for metabolic conjugation (Phase II metabolism) and a precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Mechanism

The acylation of 4-aminobenzoic acid (PABA) is a fundamental transformation in medicinal chemistry, primarily serving as a model for metabolic conjugation (Phase II metabolism) and a precursor for local anesthetics and folic acid antagonists.

While the reaction appears simple, yield inconsistency is a frequent pain point due to PABA’s zwitterionic nature and the competing hydrolysis of acylating agents. The protocol below prioritizes the N-acetylation pathway (using acetic anhydride) as the standard operating procedure, but the mechanistic principles apply to broader acyl groups.

Reaction Mechanism & Critical Control Points

To maximize yield, one must understand the competition between the amine nucleophile and water (hydrolysis).

PABA_Mechanism cluster_0 Yield Killer: Protonation PABA 4-Aminobenzoic Acid (Nu: -NH2) Inter Tetrahedral Intermediate PABA->Inter Nucleophilic Attack Deactive Deactivated Amine (-NH3+) PABA->Deactive pH < 4 Ac2O Acetic Anhydride (Electrophile) Ac2O->Inter Side Hydrolysis (Acetic Acid) Ac2O->Side H2O Competition Prod 4-Acetamidobenzoic Acid (Precipitate) Inter->Prod Elimination (-AcOH) H_ion H+ (Acidic pH)

Figure 1: Mechanistic pathway showing the critical nucleophilic attack and the "Yield Killer" protonation trap.

Optimized Experimental Protocol (The "High-Yield" Method)

This protocol uses Glacial Acetic Acid as the solvent. Unlike aqueous methods, this minimizes the hydrolysis of acetic anhydride and prevents the protonation of the amine group by buffering the system.[1]

Reagents & Stoichiometry
ComponentRoleMolar Eq.Notes
4-Aminobenzoic Acid Substrate1.0Purity >99% recommended.
Acetic Anhydride Reagent1.2 - 1.5Excess drives kinetics; compensates for trace moisture.
Glacial Acetic Acid Solvent~10-15 volSolubilizes PABA; suppresses hydrolysis.
Sodium Acetate Catalyst/Buffer0.1Critical: Prevents HCl formation if using acyl chlorides; acts as a base catalyst.
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, suspend 5.0 g of PABA in 25 mL of glacial acetic acid.

  • Activation: Add 0.5 g of anhydrous Sodium Acetate. Stir until partial dissolution.

  • Addition: Slowly add 5.0 mL (approx. 1.5 eq) of Acetic Anhydride.

    • Observation: The reaction is exothermic. The solution should clear as the product forms.

  • Reflux: Heat to gentle reflux (approx. 115°C) for 20–30 minutes.

    • Why? Ensures complete conversion and prevents "gumming" of intermediates.

  • Precipitation (The Yield Step):

    • Pour the hot reaction mixture into 100 mL of ice-cold water .

    • Technical Note: Do not use too much water, or the product (which has slight water solubility) will remain in the mother liquor.

    • Vigorous stirring is required immediately to prevent the occlusion of impurities inside the crystal lattice.

  • Filtration: Vacuum filter the white precipitate. Wash with 2x 10 mL cold water.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Category A: Low Yield (<50%)

Q: I followed the aqueous protocol, but obtained very little precipitate. A: This is likely a pH or Hydrolysis issue .

  • Hydrolysis: In water, acetic anhydride hydrolyzes to acetic acid before it reacts with the amine. Fix: Switch to the Glacial Acetic Acid method described above.

  • Solubility: 4-Acetamidobenzoic acid is an organic acid (

    
    ). If your final wash water was basic or neutral and large in volume, the product may have dissolved as the carboxylate salt.
    
    • Corrective Action: Check the pH of your filtrate. If pH > 5, acidify with dilute HCl to pH 3–4 to crash out the remaining product.

Q: The product oiled out instead of crystallizing. A: This indicates impurity occlusion or temperature shock .

  • Cause: Pouring the hot reaction mixture into water that wasn't cold enough, or pouring too fast.

  • Fix: Re-heat the oil in a minimum amount of ethanol until dissolved, then cool slowly to room temperature before placing in an ice bath.

Category B: Purity & Coloration

Q: My product is grey or brown, not white. A: Oxidation of the amino group prior to acetylation.

  • PABA is light-sensitive and oxidizes to colored azo/nitro compounds over time.

  • Fix: Perform a recrystallization using Ethanol/Water (1:1) with a spatula tip of activated charcoal. Filter hot to remove the charcoal (and the color), then cool to crystallize.

Q: Melting point is depressed (Standard: 250–252°C). A: Presence of Di-acetylated byproduct or unreacted PABA.

  • Under forcing conditions (excess heat/reagent), the amide nitrogen can be acetylated twice (rare), or the carboxylic acid can form a mixed anhydride.

  • Validation: Run a TLC (Solvent: Ethyl Acetate/Hexane 1:1). If multiple spots appear, recrystallize.

Diagnostic Logic Tree

Use this flow to diagnose your specific experimental failure.

Troubleshooting_Tree Start Start: Analyze Outcome Yield Issue: Low Yield Start->Yield Purity Issue: Low Purity/Color Start->Purity Check_pH Check Filtrate pH Yield->Check_pH Check_MP Check Melting Point Purity->Check_MP Acidify Action: Acidify to pH 3 (Recover Salt) Check_pH->Acidify pH > 5 Check_Solvent Solvent Used? Check_pH->Check_Solvent pH < 4 Switch_Solvent Action: Use Glacial AcOH (Prevent Hydrolysis) Check_Solvent->Switch_Solvent Used Water Recryst Action: Recrystallize (EtOH/Water + Charcoal) Check_MP->Recryst MP < 245°C Dry Action: Dry at 100°C (Remove Water/AcOH) Check_MP->Dry Smells like Vinegar

Figure 2: Decision matrix for diagnosing yield losses and purity failures in PABA acylation.

Comparative Data: Solvent Effects on Yield

The choice of solvent dramatically impacts the reaction efficiency (Green Chemistry considerations included).

Solvent SystemTypical YieldReaction TimeE-Factor (Waste)Verdict
Glacial Acetic Acid 85-95% 30 minHighGold Standard for Yield
Water (with HCl/NaOAc)50-65%1 hourLowHigh hydrolysis risk; difficult pH control.
Solvent-Free (Grinding)70-80%45 minLowest Good "Green" alternative; requires mechanical energy.
Dichloromethane (DCM)60-70%2 hoursHigh (Toxic)Not recommended; poor solubility of PABA.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for acetylation of aromatic amines).

  • Pavia, D. L., et al. (2010). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole. (Detailed discussion on crystallization and purity).

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Context for solvent-free acetylation methods).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 422, 4-Acetamidobenzoic acid. (Physical properties and solubility data).

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of complex synthetic intermediates and drug candidates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of complex synthetic intermediates and drug candidates. 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid presents a classic formulation challenge typical of Biopharmaceutics Classification System (BCS) Class II/IV compounds.

This guide provides field-proven, mechanistically grounded troubleshooting steps to help you achieve stable solutions for both in vitro assays and in vivo dosing.

Chemical Profiling & Causality

To solve a solubility issue, you must first understand the molecular forces at play. 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid consists of a highly lipophilic tail (a phenyl ring conjugated to a butyryl chain) linked via an amide bond to a benzoic acid moiety.

  • High Lattice Energy: The amide linkage and the carboxylic acid group form strong intermolecular hydrogen-bond networks in the solid crystalline state. Breaking this lattice requires significant thermodynamic energy .

  • pH-Dependent Ionization: The benzoic acid group has a pKa of approximately 4.2–4.5. Below pH 5.0, the molecule is fully protonated and highly hydrophobic. Above pH 7.0, it deprotonates to form a benzoate anion, which exponentially increases aqueous solubility via ion-dipole interactions with water.

  • Temperature Sensitivity: The dissolution of benzoic acid derivatives is an endothermic process. Solubility increases significantly with temperature, meaning thermal management is critical during formulation .

Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it 1:100 into my cell culture media, it immediately precipitates. Why? A1: This is a classic "solvent shift" crash-out. When the DMSO is rapidly diluted by the aqueous media, the hydrophobic forces dominate before the compound can properly ionize. Furthermore, if the local pH of the unbuffered media drops during the addition, the benzoic acid moiety remains protonated. Solution: Pre-warm your media to 37°C. Add the DMSO stock dropwise while vortexing vigorously. Ensure your media is heavily buffered (e.g., with HEPES) to maintain a pH > 7.4 during the addition.

Q2: We cannot use DMSO in our animal models due to toxicity. How can we formulate this for oral gavage (PO) dosing? A2: For in vivo applications requiring zero organic solvents, physical encapsulation or solid-state manipulation is required . We recommend forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic 4-oxo-4-phenyl-butyryl tail inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Q3: Heating the solution helps, but it precipitates again when cooled to room temperature. Is this normal? A3: Yes. Because the solubility of benzoic acid derivatives is highly temperature-dependent, saturating the solution at 37°C and cooling it to 25°C reduces the thermodynamic capacity of the solvent. This causes supersaturation and subsequent crystallization . Always prepare your solutions at the exact target temperature of your assay.

Visual Diagnostics & Workflows

Workflow Start Solubility Issue Detected 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid CheckPH Is Assay pH < 5.0? Start->CheckPH AdjustPH Adjust pH to 7.4 - 8.0 (Deprotonate Carboxyl) CheckPH->AdjustPH Yes CheckCosolvent Is <5% DMSO acceptable? CheckPH->CheckCosolvent No Success Compound Solubilized AdjustPH->Success AddCosolvent Use 5% DMSO + Tween 80 CheckCosolvent->AddCosolvent Yes UseCD Use 10-20% HP-β-CD or Solid Dispersion CheckCosolvent->UseCD No AddCosolvent->Success UseCD->Success

Decision tree for troubleshooting 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid solubility.

Mechanism cluster_0 Chemical Modification (pH) cluster_1 Physical Encapsulation Solid Crystalline Compound (High Lattice Energy) Ionized Benzoate Anion (pH > pKa 4.5) Solid->Ionized Base (NaOH) CD HP-β-CD Cavity Solid->CD Mixing/Heat Hydration Ion-Dipole Hydration Ionized->Hydration Complex Inclusion Complex (Shielded Hydrophobe) CD->Complex

Mechanistic pathways for overcoming lattice energy via ionization or encapsulation.

Experimental Protocols (Self-Validating Systems)

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can skew assay results. The following protocols include built-in validation steps.

Protocol A: pH-Modulated Co-Solvent Solubilization (For In Vitro Assays)

This protocol leverages both solvent disruption and pH ionization to achieve maximum concentration.

  • Weighing: Weigh 10 mg of the compound into a clean glass vial.

  • Primary Solubilization: Add 100 µL of 100% DMSO. Vortex vigorously until the lattice is completely disrupted and the solution is optically clear.

  • Buffer Preparation: In a separate container, prepare 9.9 mL of 0.1 M Phosphate Buffer Saline (PBS). Adjust the pH to 7.8 using 0.1 N NaOH.

  • Dynamic Mixing: Place the PBS on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Add the DMSO stock solution dropwise (10 µL at a time) directly into the vortex of the stirring PBS. Causality: Slow addition prevents localized supersaturation zones.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal precipitates.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo Dosing)

This protocol uses physical encapsulation to bypass the need for organic solvents.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Suspension: Add the compound powder directly to the HP-β-CD solution (target concentration: 5 mg/mL).

  • Thermal-Mechanical Disruption: Sonicate the suspension in a water bath at 40°C for 30 minutes. Causality: The thermal energy increases baseline solubility, while mechanical energy accelerates the insertion of the hydrophobic tail into the cyclodextrin cavity.

  • Clarification: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation Step: Perform HPLC analysis on the filtrate to quantify the exact dissolved concentration before calculating your animal dosing volumes.

Quantitative Data: Solubility Profiles

The table below summarizes the expected solubility behavior of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid under various vehicle conditions. Use this as a benchmark for your own formulations.

Solvent SystempHTemp (°C)Est. Solubility (mg/mL)Mechanism of Enhancement
Deionized Water4.025< 0.01Baseline (Fully protonated state)
PBS Buffer7.425~0.45Ionization of benzoic acid moiety
PBS Buffer (Heated)7.437~0.85Thermodynamic kinetic energy increase
5% DMSO in PBS7.425~2.10Co-solvency + Ionization
20% HP-β-CD in Water6.525~5.80Hydrophobic inclusion complexation

References

  • Minocha, S., Pahwa, S., & Arora, V. (2019). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS BY VARIOUS TECHNIQUES. Journal of Biomedical and Pharmaceutical Research, 8(1).[Link]

  • Jia, Q.-Z., Pei-Sheng, M., Huan, Z., & Yan, Q. (2006). The effect of temperature on the solubility of benzoic acid derivatives in water. Fluid Phase Equilibria, 250(1), 165-172.[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[Link]

Troubleshooting

Minimizing side reactions during 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid synthesis

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid. It addresses common challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid. It addresses common challenges and side reactions encountered during the amide coupling of 4-oxo-4-phenylbutanoic acid and 4-aminobenzoic acid, with a focus on practical, field-proven solutions. Our commitment is to scientific integrity, ensuring that every recommendation is grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid?

A1: The most prevalent and generally efficient method for this synthesis is a direct amide coupling reaction between 4-oxo-4-phenylbutanoic acid and 4-aminobenzoic acid. This is typically facilitated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid group of 4-oxo-4-phenylbutanoic acid, making it susceptible to nucleophilic attack by the amino group of 4-aminobenzoic acid.[1][]

Q2: I've attempted the synthesis using dicyclohexylcarbodiimide (DCC) and have a persistent impurity that is difficult to remove. What is this likely to be?

A2: A very common and challenging side-product in DCC-mediated amide couplings is the formation of an N-acylurea.[3][4] This occurs when the activated O-acylisourea intermediate undergoes an intramolecular acyl migration before the desired amine can react.[5][6] The resulting N-acylurea often has similar solubility properties to the desired amide product, making purification by standard crystallization or column chromatography difficult.

Q3: How can I prevent the formation of the N-acylurea byproduct?

A3: The formation of N-acylurea can be significantly suppressed by the addition of a nucleophilic additive to the reaction mixture.[3] Commonly used additives include 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to the intramolecular rearrangement that leads to the N-acylurea.[3]

Q4: Are there alternative coupling agents to DCC that might be more suitable?

A4: Yes, several other coupling agents can be employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a popular water-soluble alternative to DCC.[1][3] The urea byproduct of EDC is also water-soluble, which can simplify its removal during aqueous workup.[3] Other classes of coupling agents, such as uronium salts (e.g., HATU, HBTU), are also highly effective for amide bond formation.[]

Q5: My reaction yield is consistently low, even with the use of additives. What other factors could be at play?

A5: Low yields can stem from several factors beyond side reactions. Ensure your starting materials, 4-oxo-4-phenylbutanoic acid and 4-aminobenzoic acid, are pure and dry. The presence of water can hydrolyze the activated carboxylic acid intermediate. Additionally, the reaction solvent can influence the reaction rate and the prevalence of side reactions; dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are often preferred over THF or DMF, which can sometimes enhance N-acylurea formation. Finally, reaction temperature and stoichiometry should be carefully controlled.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution(s)
Difficult-to-remove impurity with similar polarity to the product. Formation of N-acylurea byproduct.1. Employ Additives: Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture along with the coupling agent.[3]2. Change Coupling Agent: Switch to a water-soluble carbodiimide like EDC, which produces a water-soluble urea byproduct that is easier to remove.[3]3. Optimize Solvent: Use dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) as the reaction solvent, as they have been reported to reduce the rate of N-acylurea formation compared to THF or DMF.
Low reaction yield despite complete consumption of starting materials. 1. Hydrolysis of Activated Intermediate: Presence of moisture in the reagents or solvent.2. Sub-optimal Reaction Temperature: Reaction may be too slow or side reactions may be favored at the current temperature.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Temperature Control: Most carbodiimide couplings are initiated at 0 °C and then allowed to warm to room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
Formation of an unexpected, highly polar byproduct. Acid-Base Reaction: Direct reaction between the carboxylic acid and the amine to form an ammonium carboxylate salt, which is unreactive towards amide formation without a coupling agent.[1][7]This is the primary reason for using a coupling agent. Ensure the coupling agent is added correctly and is active. The formation of this salt is generally reversible upon addition of the coupling agent.
Starting materials are insoluble in the reaction solvent. Inappropriate Solvent Choice: The chosen solvent may not be suitable for dissolving both starting materials.Consider using a co-solvent system or a more polar aprotic solvent like dimethylformamide (DMF). However, be mindful that DMF can sometimes increase the rate of N-acylurea formation.

Experimental Protocols

Protocol 1: DCC-Mediated Amide Coupling with HOBt
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-oxo-4-phenylbutanoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Amine Addition: After stirring for 30 minutes at 0 °C, add 4-aminobenzoic acid (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizing the Reaction and Side Reactions

Desired Amide Formation Pathway

Amide_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid 4-Oxo-4-phenylbutanoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + DCC Amine 4-Aminobenzoic Acid DCC DCC HOBt HOBt Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Amide 4-(4-Oxo-4-phenyl-butyrylamino)- benzoic acid Active_Ester->Amide + Amine DCU Dicyclohexylurea (DCU) (Byproduct) Active_Ester->DCU

Caption: Desired reaction pathway using DCC and HOBt.

N-Acylurea Side Reaction Pathway

Side_Reaction O_Acylisourea O-Acylisourea Intermediate Amine_Reaction Reaction with Amine (Desired Pathway) O_Acylisourea->Amine_Reaction Intramolecular_Rearrangement Intramolecular Acyl Migration (Side Reaction) O_Acylisourea->Intramolecular_Rearrangement Amide_Product Desired Amide Product Amine_Reaction->Amide_Product N_Acylurea N-Acylurea Byproduct Intramolecular_Rearrangement->N_Acylurea

Caption: Competing pathways from the O-acylisourea intermediate.

References

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid Stability

Welcome to the Application Scientist Support Portal. Working with 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid presents a unique formulation challenge: balancing the solubility of an ionizable carboxylic acid with the hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid presents a unique formulation challenge: balancing the solubility of an ionizable carboxylic acid with the hydrolytic sensitivity of a secondary amide bond. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help researchers and drug development professionals formulate this molecule with maximum stability.

Part 1: Diagnostic FAQs & Troubleshooting (Mechanistic Insights)

Q1: Why does my formulation exhibit rapid degradation at pH 2.0, and what are the primary degradants? A1: At highly acidic pH levels, the compound undergoes specific acid-catalyzed hydrolysis of the amide linkage. The underlying mechanism involves the protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon, leaving it highly susceptible to nucleophilic attack by water [1]. This rapid C-N bond cleavage yields two primary degradants: 4-aminobenzoic acid (PABA) and 4-oxo-4-phenylbutyric acid. To mitigate this, avoid formulating below pH 4.0.

Q2: When I adjust the buffer to pH 3.5 to minimize base catalysis, my compound precipitates. How can I resolve this? A2: This is a classic solubility-stability tradeoff. The benzoic acid moiety on the molecule has a pKa of approximately 4.5. At pH 3.5, the molecule exists predominantly in its unionized, lipophilic state, which drastically reduces its aqueous solubility. While an acidic environment might seem favorable to prevent base-catalyzed degradation, it causes precipitation. You must either use a co-solvent system (e.g., 10-20% Propylene Glycol) or shift the pH above the pKa (e.g., pH 5.5) to ensure the compound is ionized and soluble.

Q3: What is the optimal pH for maximizing the aqueous half-life of this compound? A3: The optimal pH range is strictly between 5.0 and 6.0 . Amide hydrolysis follows a characteristic V-shaped pH-rate profile [2]. At pH 5.5, both specific acid (


) and specific base (

) catalysis are minimized, and the degradation is driven almost entirely by water-catalyzed hydrolysis (

), which is exceptionally slow [3]. At this pH, the carboxylic acid is also fully ionized, ensuring excellent solubility without compromising the amide bond.
Part 2: Quantitative Stability Profile

The following table summarizes the expected kinetic behavior of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid under accelerated stress conditions (40°C).

Formulation pHBuffer System (50 mM)Predominant API SpeciesEstimated Half-Life (

)
Primary Degradation Pathway
2.0 PhosphateUnionized (Insoluble)4 DaysSpecific Acid Catalysis
4.0 AcetateUnionized (Partial)45 DaysMild Acid Catalysis
5.5 CitrateIonized (Soluble)> 2 Years Water-Catalyzed (Stable)
7.4 PhosphateIonized (Soluble)120 DaysMild Base Catalysis
9.0 BorateIonized (Soluble)14 DaysSpecific Base Catalysis
Part 3: Mechanistic Degradation Pathway

pH_Stability_Pathway Parent 4-(4-Oxo-4-phenyl-butyrylamino)- benzoic acid Acid Acidic Stress (pH < 4) Specific Acid Catalysis Parent->Acid Protonation of Amide Oxygen Base Basic Stress (pH > 7) Specific Base Catalysis Parent->Base Hydroxide Attack on Carbonyl Optimal Optimal Formulation (pH 5.0 - 6.0) Water-Catalyzed (Minimal) Parent->Optimal Resistance to Hydrolysis Degradants Primary Degradants: PABA + 4-Oxo-4-phenylbutyric acid Acid->Degradants Rapid C-N Cleavage Base->Degradants Rapid C-N Cleavage Optimal->Parent High Stability

Fig 1: pH-dependent degradation pathways of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid.

Part 4: Self-Validating Experimental Protocol

To empirically determine the exact degradation kinetics for your specific formulation matrix, follow this ICH Q1A(R2) Aligned pH-Stability Screening Workflow [4].

Goal: Establish a stability-indicating profile while ruling out false positives caused by buffer catalysis.

Step 1: Buffer Preparation & Concentration Control Prepare a series of buffers ranging from pH 2.0 to 10.0. Self-Validating Step: To ensure that the observed degradation rate is truly a function of pH and not an artifact of the buffer salts acting as general acids/bases, prepare each pH condition at two different buffer concentrations (e.g., 50 mM and 100 mM).

Step 2: API Stock Preparation Dissolve 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid in HPLC-grade Methanol or DMSO to a concentration of 10 mg/mL. Causality Note: Using an organic stock ensures complete dissolution before spiking into aqueous buffers, preventing undissolved aggregates from skewing the kinetic degradation data.

Step 3: Stress Testing Execution Spike the API stock into the prepared buffers to achieve a final concentration of 0.1 mg/mL (ensure organic solvent content remains < 2% v/v). Aliquot into sealed amber vials to prevent photolytic interference. Incubate at 40°C and 60°C to accelerate degradation according to Arrhenius kinetics [4].

Step 4: Sampling and Quenching Pull samples at Day 0, 1, 3, 7, and 14. Critical Step: Immediately quench extreme pH samples (pH < 3 or > 8) by neutralizing them to pH 5.5 using dilute HCl or NaOH. This halts the degradation pathway and prevents further hydrolysis while the sample sits in the HPLC autosampler queue.

Step 5: HPLC-UV Analysis Analyze using a stability-indicating reversed-phase HPLC method (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm. You must achieve baseline resolution between the intact parent peak, the PABA degradant, and the 4-oxo-4-phenylbutyric acid degradant. Extrapolate the degradation rate to zero buffer concentration to find the true pH-rate profile.

References
  • Drug stability | Basicmedical Key Source: Basicmedical Key URL: [Link]

  • Amide Bond Activation of Biological Molecules Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • On the hydrolysis mechanisms of amides and peptides Source: University of Regina URL: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL:[Link]

Sources

Troubleshooting

Purification strategies for high-purity 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

Technical Support Center: Purification Strategies for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid Executive Summary Compound: 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid Chemical Class: -Acylated Aminobenzoic Acid / Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid

Executive Summary

Compound: 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid Chemical Class:


-Acylated Aminobenzoic Acid / Succanilic Acid Derivative
Target Audience:  Medicinal Chemists, Process Development Scientists[1]

This guide addresses the specific purification challenges associated with the amide coupling of 4-aminobenzoic acid (PABA) and 3-benzoylpropionic acid . The resulting molecule combines a carboxylic acid tail, a rigid amide linker, and a hydrophobic benzoyl moiety, creating a solubility profile that often confounds standard purification protocols.

Module 1: The Solubility Logic (FAQ)

Q: Why is my crude product insoluble in both acidic water and non-polar organics (like Hexane/Ether)? A: This molecule exhibits "Amphiphilic Frustration."

  • The Acidic Domain: The benzoic acid moiety (

    
    ) renders it insoluble in acidic aqueous media and non-polar solvents.
    
  • The Amide/Benzoyl Domain: The central amide bond facilitates strong intermolecular hydrogen bonding (increasing lattice energy), while the benzoyl group adds significant lipophilicity.

Diagnostic Check:

  • Soluble in: DMSO, DMF, dilute NaOH/NaHCO

    
     (as the carboxylate salt).
    
  • Sparingly Soluble in: Hot Ethanol, Methanol, Acetone.

  • Insoluble in: Water, 1M HCl, Hexane, Diethyl Ether.

Implication for Purification: You cannot use simple silica chromatography easily due to streaking caused by the free acid. You must rely on Differential Solubility Extraction (DSE) and Recrystallization .

Module 2: The "Three-Stage" Purification Protocol

This protocol is designed as a Self-Validating System . Each step targets a specific impurity based on its unique physicochemical property, ensuring that if the step is performed, the impurity must be removed.

Stage 1: The Acidic Wash (Target: Unreacted PABA)
  • Logic: The starting material, 4-aminobenzoic acid (PABA), contains a basic amine. The product is an amide (non-basic).

  • Mechanism: In dilute acid, PABA protonates (

    
    ) and becomes water-soluble. The product remains unprotonated and insoluble.
    

Protocol:

  • Suspend the crude solid in 1M HCl (10 mL per gram of solid).

  • Stir vigorously for 30 minutes at room temperature. Do not heat.

  • Filter the suspension.[2][3]

  • Validation Step: The filtrate contains the PABA impurities. The filter cake is your Product + Unreacted Keto-acid.

    • Quick Test: Neutralize a small aliquot of the filtrate with NaOH. If PABA was present, a white precipitate (or turbidity) will reappear.

Stage 2: The Bicarbonate Extraction (Target: Non-Acidic Impurities)
  • Logic: Both the Product and the Starting Keto-acid are carboxylic acids. If you used coupling reagents (like DCC) or have non-acidic side products, this step removes them.

  • Protocol:

    • Dissolve the filter cake from Stage 1 in saturated NaHCO

      
        solution.
      
    • Filter off any insoluble solids (e.g., DCU from DCC coupling).

    • Extract the aqueous filtrate with Ethyl Acetate (2x) to remove non-acidic organics.

    • Acidify the aqueous layer carefully with 6M HCl to pH 2.

    • Collect the precipitated white solid.

Stage 3: Differential Recrystallization (Target: 3-Benzoylpropionic Acid)
  • Logic: The starting material, 3-benzoylpropionic acid, has a relatively low melting point (116–120°C) and high solubility in ethanol. The amide product has a much higher lattice energy (higher MP) and lower solubility.

Protocol:

  • Solvent System: Ethanol/Water (9:1).

  • Dissolve the solid from Stage 2 in minimal boiling Ethanol.

  • Allow to cool slowly to room temperature.

  • If crystallization is slow, add hot water dropwise until slight turbidity persists, then cool.

  • Validation Step (Melting Point):

    • Impurity (Keto-acid): ~116°C [1].[4]

    • Target Product: Expected >200°C.

    • Result: If the MP is sharp and high, the keto-acid is removed.

Module 3: Visualization of the Workflow

The following diagram illustrates the logical flow of the purification strategy, highlighting the removal points for each specific impurity.

PurificationStrategy Crude Crude Reaction Mixture (Product + PABA + Keto-Acid + Byproducts) Step1 Step 1: Suspend in 1M HCl Filter Solids Crude->Step1 Filtrate1 Filtrate (Discard) Contains: Protonated PABA Step1->Filtrate1 Solid1 Solid Cake (Product + Keto-Acid + Neutral Impurities) Step1->Solid1 Step2 Step 2: Dissolve in Sat. NaHCO3 Extract with EtOAc Solid1->Step2 OrgLayer Organic Layer (Discard) Contains: Coupling Reagents/Neutrals Step2->OrgLayer AqLayer Aqueous Layer (Product + Keto-Acid as salts) Step2->AqLayer Step3 Step 3: Acidify (pH 2) Precipitate & Filter AqLayer->Step3 Solid2 Precipitated Acid Mix Step3->Solid2 Step4 Step 4: Recrystallization (Ethanol/Water) Solid2->Step4 Liquor Mother Liquor (Discard) Contains: 3-Benzoylpropionic Acid Step4->Liquor Final Final Pure Product 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid Step4->Final

Caption: Logical flow for the purification of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, isolating the product based on basicity, acidity, and solubility differentials.

Module 4: Troubleshooting & Data Verification

Quantitative Data Reference Table
ComponentRoleSolubility (1M HCl)Solubility (Ethanol)Melting Point
PABA Starting MaterialSoluble (forms salt)Soluble~187°C [2]
3-Benzoylpropionic Acid Starting MaterialInsolubleHighly Soluble 116–120°C [1]
Target Product Amide ProductInsolubleSparingly Soluble>200°C (Est)
Common Failure Modes

Issue 1: "My product is oiling out during recrystallization."

  • Cause: The solvent mixture is too polar (too much water) or the temperature dropped too fast.

  • Fix: Re-dissolve in pure boiling ethanol. Add water extremely slowly only until the solution is faintly cloudy. Turn off the heat and let the flask cool in the oil bath (insulate with foil) to ensure slow crystal growth.

Issue 2: "The Melting Point is depressed (e.g., 160-170°C)."

  • Cause: Co-crystallization of 3-benzoylpropionic acid.

  • Fix: The keto-acid is much more soluble in ethanol than the product. Perform a "trituration" instead of full recrystallization. Suspend the solid in warm ethanol (50°C), stir for 30 mins, and filter. The impurity dissolves; the product remains solid.

References

  • National Institutes of Health (PubChem). (2024). 4-Oxo-4-phenylbutanoic acid (Compound Summary). Retrieved from [Link][5]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid

[1] Core Technical Overview 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid is a structural hybrid comprising a 3-benzoylpropionyl tail and a p-aminobenzoic acid (PABA) head.[1] Its stability is governed by the lability of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Core Technical Overview

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid is a structural hybrid comprising a 3-benzoylpropionyl tail and a p-aminobenzoic acid (PABA) head.[1] Its stability is governed by the lability of the amide bond linking these two moieties and the reactivity of the


-keto group.[1]

Researchers frequently encounter degradation because this molecule contains a "built-in" intramolecular reaction pathway.[1] The


-carbonyl (position 4 of the butyryl chain) can interact with the amide nitrogen, leading to cyclization, particularly under thermal stress.[1] Furthermore, the amide bond is susceptible to hydrolysis, reverting the compound to its starting materials.[1]
Primary Degradation Pathways
PathwayTriggerMechanismDegradation Product
Hydrolysis Moisture + Heat (>40°C)Nucleophilic attack of water on the amide carbonyl.3-Benzoylpropionic acid + PABA
Cyclization Dry Heat / Acidic pHIntramolecular nucleophilic attack (N-pair


-C=O).[1]
Cyclic Hemiaminal / Pyrrolidinone derivative
Decarboxylation Extreme Heat (>150°C)Loss of CO₂ from the benzoic acid moiety.N-(4-phenyl)-3-benzoylpropionamide

Troubleshooting Guide

Issue 1: "I see an unknown peak at RRT ~0.85 or ~1.10 in my HPLC chromatogram."

Diagnosis: This is likely a thermal degradation product.[1][2]

  • RRT < 1.0 (Early eluting): Likely PABA (hydrolysis product). It is more polar than the parent compound.[1]

  • RRT > 1.0 (Late eluting): Likely the Cyclic Hemiaminal or 3-Benzoylpropionic acid .[1] The cyclic form is more lipophilic due to the masking of the polar amide/ketone interaction.[1]

Corrective Action:

  • Check Water Content: Perform a Karl Fischer titration. If moisture >0.5%, hydrolysis is the culprit.[1]

  • Verify Temperature Logs: Was the sample exposed to >40°C?

  • Action: Repurify via recrystallization from Ethanol/Water (9:1).[1] Avoid prolonged heating during dissolution.[1]

Issue 2: "The compound is turning slightly yellow/brown upon storage."

Diagnosis: This indicates oxidation or Schiff base formation .[1] The benzylic methylene group (adjacent to the ketone) is susceptible to radical oxidation.[1] Alternatively, if hydrolysis has occurred, the free PABA amine can oxidize (similar to aniline turning brown).[1]

Corrective Action:

  • Inert Atmosphere: Store strictly under Argon or Nitrogen.[1]

  • Light Protection: The benzoyl moiety acts as a photosensitizer.[1] Store in amber vials.

  • Add Antioxidant: For solution studies, add 0.1% Sodium Metabisulfite if compatible with your assay.[1]

Issue 3: "Inconsistent Melting Point (Broadening range)."

Diagnosis: The formation of the cyclic hemiaminal (5-hydroxy-5-phenyl-1-(4-carboxyphenyl)-pyrrolidin-2-one) creates a mixture of tautomers/isomers, depressing and broadening the melting point.[1]

Corrective Action:

  • Do not rely solely on melting point for purity.[1] Use DSC (Differential Scanning Calorimetry) .[1][3]

  • Acceptance Criteria: A sharp endotherm at the expected melting point (approx. 200–215°C, dependent on polymorph) followed by decomposition.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent compound from its hydrolysis and cyclization impurities.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8 to suppress ionization of the carboxylic acid).[1]

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Gradient:

    • 0 min: 10% B[1][4]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzoyl absorption) and 280 nm.[1]

  • Temperature: 25°C (Crucial: Do not heat the column >30°C to prevent on-column degradation).

Protocol B: Recrystallization (Purification)

If degradation is detected (<5%), use this gentle purification method.[1]

  • Dissolve: Suspend crude solid in Ethanol (10 mL/g). Heat to 50°C (Do not boil).

  • Add Co-solvent: Add Water dropwise until slight turbidity appears.[1]

  • Clarify: If needed, filter hot through a 0.45 µm PTFE membrane.[1]

  • Cool: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Isolate: Filter crystals and wash with cold Ethanol/Water (1:1).

  • Dry: Vacuum dry at room temperature (Max 30°C) over P₂O₅. Do not oven dry.

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic pathways for the thermal degradation of OPB-ABA.

DegradationPathways Parent 4-(4-Oxo-4-phenyl-butyrylamino) -benzoic acid (OPB-ABA) Hydrolysis Hydrolysis Pathway (Moisture + Heat) Parent->Hydrolysis  + H2O, >40°C   Cyclization Cyclization Pathway (Dry Heat / Acid) Parent->Cyclization  - H2O (Intramolecular)   PABA PABA (4-Aminobenzoic Acid) Hydrolysis->PABA BPA 3-Benzoylpropionic Acid Hydrolysis->BPA CyclicImide Cyclic Hemiaminal / Pyrrolidinone Derivative Cyclization->CyclicImide  Ring Closure  

Figure 1: Mechanistic pathways showing the divergence between hydrolytic cleavage (wet conditions) and intramolecular cyclization (dry/acidic conditions).

Frequently Asked Questions (FAQs)

Q: Can I autoclave this compound for sterilization? A: Absolutely not. Autoclaving (121°C, high pressure steam) will cause massive hydrolysis and decarboxylation.[1] Use sterile filtration (0.22 µm PES or PTFE membrane) of a solution, or gamma irradiation of the solid state (though discoloration may occur).[1]

Q: What is the optimal solvent for stock solutions? A: DMSO (Dimethyl Sulfoxide) is preferred.

  • Solubility: High (>50 mg/mL).[1]

  • Stability: Good, provided the DMSO is anhydrous.[1]

  • Avoid: Alcohols (Methanol/Ethanol) for long-term storage, as transesterification of the carboxylic acid can occur over weeks.[1]

Q: Why does the pH of my buffer shift when I add this compound? A: The compound has a free carboxylic acid (pKa ~4.2).[1] If you dissolve it in a weak buffer (e.g., PBS), it will lower the pH.[1] You must re-adjust the pH using NaOH after addition, or use a strong buffer (e.g., 100 mM HEPES).[1] Warning: High pH (>9) accelerates amide hydrolysis.[1] Keep pH between 6.0 and 7.5.[1]

Q: Is the compound light sensitive? A: Yes. The benzoyl group (Ph-C=O) is a known triplet-state photosensitizer.[1] Upon UV exposure, it can abstract hydrogens from solvent or the butyryl chain, leading to radical degradation.[1] Always work under yellow light or in amber vessels.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 181352, Benzoic acid, 4-(phenylamino)- (and related amide derivatives).[1] Retrieved February 28, 2026, from [Link][1]

  • Singh, R. et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.[1][5] (Demonstrates hydrolysis of 4-oxo-butenoic acid amides). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Srinivasan, C. et al. (2010). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate: Kinetics and Mechanism.[1]Der Pharma Chemica, 2(4), 30-37.[1] (Reference for the reactivity of the 3-benzoylpropionic acid tail). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time in Succinanilic Acid Derivative Synthesis

Welcome to the technical support center dedicated to the synthesis of succinanilic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of succinanilic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction success, enabling you to make informed decisions to optimize your reaction times and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing succinanilic acid?

Succinanilic acid is synthesized through the N-acylation of an aniline with succinic anhydride.[1] This reaction involves a nucleophilic attack of the amine group of the aniline on one of the carbonyl carbons of the succinic anhydride. This opens the anhydride ring and forms an amide bond, resulting in the desired succinanilic acid derivative.[1] The reaction is generally rapid and can often be performed at room temperature or with gentle heating.[2]

Q2: My reaction to form a substituted succinanilic acid is very slow. What are the primary factors that could be affecting the reaction rate?

A sluggish reaction is a common issue, often stemming from the electronic and steric properties of your specific aniline derivative.[3] Key factors include:

  • Reduced Nucleophilicity of the Aniline: Electron-withdrawing groups on the aniline ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile and slowing the reaction.[3]

  • Steric Hindrance: Bulky substituents near the amino group (ortho position) can physically block the approach of the succinic anhydride, significantly reducing the reaction rate.[3][4]

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the transition state and the solubility of the reactants.[5]

  • Reaction Temperature: While many reactions proceed at room temperature, those with less reactive anilines may require heating to overcome the activation energy barrier.[3]

Q3: What are the most common side products, and how can I minimize them?

The most common side product is the unreacted starting material due to an incomplete reaction. Another potential, though less common, side product with highly reactive anilines or forcing conditions is the di-acylated product, where a second molecule of succinic anhydride reacts with the newly formed carboxylic acid.[4] To minimize side products:

  • Ensure Stoichiometric Control: Use a precise 1:1 molar ratio of the aniline to succinic anhydride. Adding the anhydride portion-wise can help prevent localized excess.[4]

  • Optimize Temperature: Avoid excessively high temperatures, which can lead to decomposition or other unwanted side reactions.[3]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product, stopping the reaction once the aniline is consumed.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause: Incomplete reaction due to low reactivity of the aniline derivative.

Solutions:

  • Increase Reaction Temperature: Gently heat the reaction mixture to 50-60 °C.[3] This often provides the necessary energy to overcome the activation barrier for sterically hindered or electron-deficient anilines.[3] Monitor the reaction closely by TLC to avoid decomposition.

  • Prolong Reaction Time: For less reactive substrates, the reaction may simply need more time to reach completion.[3] Allow the reaction to stir for several hours or even overnight at room temperature.

  • Employ a Catalyst: For particularly challenging anilines, the use of a catalyst can be highly effective. 4-(Dimethylaminopyridine) (DMAP) is a common nucleophilic catalyst that can significantly accelerate the reaction.[4][6]

    Experimental Protocol: Catalyst Screening

    • Set up three small-scale parallel reactions with your aniline and succinic anhydride in your chosen solvent.

    • To reaction A, add no catalyst (control).

    • To reaction B, add 0.1 equivalents of DMAP.

    • To reaction C, add 0.1 equivalents of a mild Brønsted acid like succinic acid itself, which can sometimes catalyze the reaction.[7][8]

    • Monitor all three reactions by TLC or HPLC over time to determine the most effective catalytic condition.

Problem 2: Difficulty in Product Purification

Possible Cause 1: The product precipitates as an oil instead of a solid.

Solution: This is often due to the presence of impurities.

  • Trituration: Try adding a non-polar solvent like hexane or diethyl ether to the oil and scratching the side of the flask with a glass rod to induce crystallization.[3]

  • Solvent System for Recrystallization: If trituration fails, dissolve the oil in a minimum amount of a hot polar solvent (like ethanol or water) and then slowly add a less polar solvent (like toluene or hexane) until turbidity is observed.[2][9] Allow the solution to cool slowly.

Possible Cause 2: The product is contaminated with unreacted succinic anhydride that has hydrolyzed to succinic acid.

Solution: Succinic acid can be removed with a basic wash.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[10] The succinic acid will react to form sodium succinate, which is soluble in the aqueous layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified product.[4][10]

Data Presentation

ParameterConditionExpected Outcome on Reaction Time
Aniline Substituent Electron-donatingDecrease
Electron-withdrawingIncrease
Sterically hindered (ortho-substituted)Significant Increase
Temperature Increase from RT to 60 °CDecrease
Catalyst NoneBaseline
DMAP (0.1 eq)Significant Decrease

Visualizations

Experimental Workflow for Optimizing Reaction Time

G cluster_0 Reaction Setup cluster_1 Optimization Parameters cluster_2 Workup & Analysis Start Dissolve Aniline Derivative in Solvent Add_Anhydride Add Succinic Anhydride (1.0 eq) Start->Add_Anhydride Monitor Monitor Reaction by TLC/HPLC Add_Anhydride->Monitor Temp Temperature (RT vs. 60°C) Catalyst Catalyst (None vs. DMAP) Monitor->Temp Reaction Slow? Monitor->Catalyst Reaction Still Slow? Workup Aqueous Workup (Basic Wash if Necessary) Monitor->Workup Reaction Complete Purify Purification (Crystallization) Workup->Purify Analyze Analyze Purity & Yield (HPLC, GC-MS, NMR) Purify->Analyze End End Analyze->End Optimized Protocol

Caption: A logical workflow for optimizing the synthesis of succinanilic acid derivatives.

Catalytic Cycle of DMAP in N-Acylation

G DMAP DMAP Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) DMAP->Acylpyridinium + SuccinicAnhydride Succinic Anhydride Product Succinanilic Acid Acylpyridinium->Product + Aniline Aniline Aniline (Nucleophile) Product->DMAP - Regenerated DMAP

Caption: The catalytic cycle of DMAP in the acylation of aniline with succinic anhydride.

References

  • Technical Support Center: N-Acylation of Hindered Anilines - Benchchem.
  • How to Improve Succinic Acid Yield with Catalysts - Patsnap Eureka.
  • Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide) - PrepChem.com.
  • Optimize Reaction Conditions for Succinic Acid Synthesis.
  • Sunlight-driven N-acetylation of anilines: a green chemistry approach - RSC Publishing.
  • Mechanism of aniline acetylation reaction (Koreeda, 2011).
  • Succinic Acid: How is it obtained? - Typology.
  • Succinic acid – A run-through of the latest perspectives of production from renewable biomass - PMC.
  • Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC.
  • [Environmental factors affecting the succinic acid production by Actinobacillus succinogenes CGMCC 1593] | Request PDF - ResearchGate.
  • Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition - ACG Publications.
  • New Insights into the Biosynthesis of Succinic Acid by Actinobacillus succinogenes with the Help of Its Engineered Strains - MDPI.
  • US8546611B2 - Method for preparing succinic acid - Google Patents.
  • Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone - Benchchem.
  • question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • The sustainable production of succinic anhydride from renewable biomass - PMC.
  • Succinanilic Acid.
  • Succinic acid - Wikipedia.
  • Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition - ResearchGate.
  • Succinic acid - Food & Feed Analysis.
  • New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups1,2 - Physical Chemistry Laboratory Server.
  • Aqueous Phase Hydrogenation of Succinic Acid Using Mono- and Bi-metallic Ruthenium-Based Catalysts - The University of Liverpool Repository.
  • Impact Factor: 8.118 - ijirset.
  • Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis - Semantic Scholar.
  • How to choose the appropriate analytical method for succinic acid detection? - Blog.
  • Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - MDPI.
  • How to purify succinic acid obtained from synthesis? - Blog - Organic Chemicals.
  • Succinic Acid Purification Ion Exchange Method.
  • Succinic anhydride - Wikipedia.
  • Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic.
  • Effects of Temperature, Time, and Solvent on the Synthesis of Succinic Anhydride a - ResearchGate.
  • US5143834A - Process for the production and purification of succinic acid - Google Patents.
  • (PDF) Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis - ResearchGate.
  • Succinic Acid Analyzed with LCMS - AppNote.
  • Solvent and Structural Effects on the Activation Parameters of the Reaction of Carboxylic Acids with Diazodiphenylmethane - DOI.
  • Propose a mechanism for the formation of succinic anhydride from ... - Pearson.
  • When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? - Quora.
  • N-Acetylation of Aniline Lab: Procedure & Questions - Studylib.
  • Influence of water on the reaction of succininc anhydride with aniline - ResearchGate.
  • N‐acylation of anilines, primary and secondary amines,and sulfonamides. - ResearchGate.
  • Methods for obtaining and using succinic acid in the food industry: A Scoping Review.
  • Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents - Universidad de Zaragoza.
  • EP0322279B1 - Process for the acylation of n,n-diallyl aniline - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Interpretation Guide: 4-(4-Oxo-4-phenylbutanamido)benzoic Acid

This guide provides a comprehensive technical analysis of the 1H NMR interpretation for 4-(4-Oxo-4-phenylbutanamido)benzoic acid (also referred to as 4-(3-benzoylpropionylamino)benzoic acid).[1][2] It is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR interpretation for 4-(4-Oxo-4-phenylbutanamido)benzoic acid (also referred to as 4-(3-benzoylpropionylamino)benzoic acid).[1][2] It is designed for researchers synthesizing this compound as a linker or prodrug intermediate, offering a direct comparison against its precursors and alternative solvent systems to ensure rigorous structural validation.[1]

[1][2]

Executive Summary & Chemical Context

This compound represents a hybrid amide derivative formed by the condensation of 4-aminobenzoic acid (PABA) and 3-benzoylpropionic acid .[1][2] Its structural integrity relies on the formation of a secondary amide bond while retaining a free carboxylic acid and a keto-carbonyl group.[1]

Core Challenges in Interpretation:

  • Solubility: The rigid aromatic amide backbone often leads to poor solubility in non-polar solvents (

    
    ), necessitating polar aprotic solvents (
    
    
    
    ).[2]
  • Signal Overlap: The aliphatic protons

    
     to the ketone often overlap with the water suppression signal in wet DMSO.[1]
    
  • Aromatic Crowding: The region between 7.4–8.0 ppm contains 9 aromatic protons with overlapping multiplets.[1]

Structural Assignment & Numbering

To ensure precise assignment, we utilize a systematic numbering scheme.[2]

Diagram 1: Chemical Structure & Numbering System

Structure cluster_benzoyl Benzoyl Moiety (Ring A) cluster_linker Succinyl Linker cluster_benzoic Benzoic Acid (Ring B) A1 C1' (C=O) L1 H-a (CH2 α-Ketone) A1->L1 A2 H-2',6' (Ortho) A3 H-3',5' (Meta) A4 H-4' (Para) L2 H-b (CH2 α-Amide) L1->L2 B1 NH (Amide) L2->B1 Amide Bond B2 H-2,6 (Ortho-NH) B1->B2 B3 H-3,5 (Ortho-COOH) B2->B3 B4 COOH (Acid) B3->B4

Caption: Structural segmentation of 4-(4-Oxo-4-phenylbutanamido)benzoic acid into three distinct NMR zones: Benzoyl (Blue), Linker (Yellow), and Benzoic Acid (Green).

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d6 (99.9% D) is the mandatory solvent.[1][2]

    • Why? The compound is insoluble in

      
       due to strong intermolecular hydrogen bonding (Amide + Carboxylic Acid).[2] Methanol-d4 (
      
      
      
      ) causes the exchange of the Amide-NH and COOH protons, erasing critical diagnostic signals.[1][2]
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (25°C).[2]

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).[2]

  • Scans (NS): Minimum 16 (to resolve the broad COOH peak).

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aromatic protons).[2]

Spectral Analysis & Assignments

The following table details the chemical shifts (


), multiplicity, and integration for the product in DMSO-d6.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
Signal IDChemical Shift (ppm)MultiplicityIntegralAssignmentLogic & Diagnostic Value
COOH 12.70 Broad Singlet1HCarboxylic AcidHighly deshielded; broad due to H-bonding.[1][2] Disappears with

shake.[1][2]
NH 10.35 Singlet1HAmide NHKey Diagnostic: Confirms amide formation.[1] Precursor amine (

) at 5.9 ppm is absent.[2]
H-2',6' 7.98 Doublet (

)
2HBenzoyl OrthoDeshielded by the adjacent ketone carbonyl anisotropy.[1][2]
H-3,5 7.88 Doublet (

)
2HBenzoic Ortho-COOHDeshielded by the electron-withdrawing COOH group.[1][2]
H-2,6 7.72 Doublet (

)
2HBenzoic Ortho-NHShielded relative to H-3,5 but deshielded relative to PABA precursor.[1][2]
H-4' 7.64 Triplet (

)
1HBenzoyl ParaTypical monosubstituted benzene triplet.[1][2]
H-3',5' 7.53 Triplet (

)
2HBenzoyl MetaTypical monosubstituted benzene triplet.[1][2]
H-a 3.30 *Triplet (

)
2H


-Ketone
Caution: Often overlaps with

signal (3.33 ppm) in DMSO.[1][2]
H-b 2.75 Triplet (

)
2H


-Amide
Upfield of H-a; diagnostic of the succinyl chain.[1][2]

*Note: If the water peak obscures H-a, dry the sample or increase temperature to 313 K to shift the water signal.[2]

Comparative Analysis: Product vs. Alternatives

This section evaluates the "performance" of the NMR analysis by comparing the product spectrum against its precursors (synthesis monitoring) and alternative solvent systems.

Comparison 1: Synthesis Monitoring (Product vs. Precursors)

Distinguishing the product from starting materials is critical for purity assessment.[2]

FeaturePrecursor: PABA Precursor: 3-Benzoylpropionic Acid Product: Amide Derivative Interpretation
Amine/Amide

5.90 (

, s)
None

10.35 (NH, s)
Primary Confirmation: Disappearance of the 5.9 ppm signal and appearance of the 10.35 ppm signal confirms acylation.[1][2]
Linker (

)
None

2.55 (


-COOH)

2.75 (


-Amide)
The

adjacent to the carbonyl shifts downfield (

ppm) upon converting acid to amide.[1][2]
Aromatic Shift

6.60 (Ortho-

)
N/A

7.72 (Ortho-NH)
Electronic Effect: Acylation removes the strong shielding of the free amine, shifting these protons downfield by >1.0 ppm.[1][2]
Comparison 2: Solvent Performance (DMSO-d6 vs. Methanol-d4)
ParameterDMSO-d6 (Recommended) Methanol-d4 (Alternative) Performance Verdict
Exchangeable Protons Visible (NH at 10.35, COOH at 12.[1][2]7)Invisible (Exchanged with D)DMSO Wins: Essential for confirming the amide bond and acid functionality.[2]
Solubility High (>20 mg/mL)ModerateDMSO Wins: Prevents aggregation/broadening.[1][2]
Water Interference High (at 3.33 ppm)Low (at 4.87 ppm)Methanol Wins: If the

triplet at 3.30 ppm must be quantified, MeOD is superior (if solubility permits).[2]

Logical Workflow for Assignment

Use this decision tree to validate your spectrum systematically.

Diagram 2: Spectral Assignment Logic Flow

AssignmentLogic Start Start Analysis CheckNH Check 10.0 - 10.5 ppm Is there a singlet? Start->CheckNH ConfirmAmide Amide Confirmed (Product Formed) CheckNH->ConfirmAmide Yes CheckAromatic Check 6.5 ppm Is the doublet present? CheckNH->CheckAromatic No AnalyzeLinker Analyze Aliphatic Region (2.5 - 3.5 ppm) ConfirmAmide->AnalyzeLinker Impurity Impurity: Unreacted PABA CheckAromatic->Impurity Yes CheckWater Is 3.3 ppm obscured by H2O? AnalyzeLinker->CheckWater UseIntegration Use Integration of 2.75 ppm (2H) as Reference CheckWater->UseIntegration No DrySample Dry Sample or Run in MeOD CheckWater->DrySample Yes

Caption: Step-by-step logic for validating the formation of 4-(4-Oxo-4-phenylbutanamido)benzoic acid and troubleshooting common spectral overlaps.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for chemical shift additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2] Spectral Database for Organic Compounds (SDBS): 4-Aminobenzoic acid (No. 1166).[1][2] Available at: [Link][2]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Available at: [Link][2]

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

An in-depth technical comparison guide for the structural characterization and quantitative analysis of complex amide-linked pharmaceutical intermediates, using 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid as the model c...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the structural characterization and quantitative analysis of complex amide-linked pharmaceutical intermediates, using 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid as the model compound.

Executive Summary

In modern drug development and pharmacokinetic (PK) profiling, selecting the appropriate mass spectrometry (MS) platform is critical for accurately characterizing complex molecules. 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (C17H15NO4, exact mass: 297.1001 Da) is a highly functionalized compound featuring a terminal carboxylic acid, a central amide linkage, and a ketone conjugated to a phenyl ring.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF) against Triple Quadrupole (QqQ) platforms for the analysis of this compound. By mapping its specific collision-induced dissociation (CID) pathways, we provide a self-validating framework for researchers to choose the optimal MS strategy based on their need for structural elucidation versus high-sensitivity absolute quantitation[1].

Mechanistic Grounding: Fragmentation Pathways

To develop a robust MS method, one must first understand the causality behind the molecule's gas-phase fragmentation. Under positive electrospray ionization (ESI+), the protonated precursor ion


 is observed at m/z 298.107. When subjected to CID or higher-energy collisional dissociation (HCD), the molecule undergoes predictable, structurally diagnostic cleavages:
  • Amide Bond Cleavage (N-CO): The amide linkage is a primary site for protonation and subsequent cleavage. This heterolytic cleavage yields a highly stable, resonance-stabilized acylium ion at m/z 161.06 and a neutral 4-aminobenzoic acid loss (or conversely, a protonated aniline derivative at m/z 138.05)[2]. The extended conjugation of the oxo-phenyl system heavily favors the retention of charge on the acylium fragment.

  • Ketone

    
    -Cleavage:  The 4-oxo-4-phenylbutyryl moiety undergoes classic 
    
    
    
    -cleavage adjacent to the carbonyl group, generating a benzoyl cation at m/z 105.03. This cation can further eliminate carbon monoxide (CO) to form a phenyl cation at m/z 77.04[3].
  • Carboxylic Acid Neutral Losses: The terminal benzoic acid group exhibits the characteristic neutral losses of water (

    
     Da) and carbon dioxide (
    
    
    
    Da), yielding minor but diagnostic fragment ions at m/z 280.09 and 254.11, respectively[4].

Fragmentation Parent [M+H]+ m/z 298.1 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid AmideCleavage Amide N-CO Cleavage Parent->AmideCleavage CID / HCD KetoneCleavage Ketone α-Cleavage Parent->KetoneCleavage CID / HCD AcidCleavage Carboxylic Acid Losses Parent->AcidCleavage CID / HCD Acylium Acylium Ion m/z 161.1 AmideCleavage->Acylium Charge on acyl Aniline 4-Aminobenzoic Acid Ion m/z 138.1 AmideCleavage->Aniline Charge on amine Benzoyl Benzoyl Cation m/z 105.0 KetoneCleavage->Benzoyl - C10H10NO3 LossH2O [M+H - H2O]+ m/z 280.1 AcidCleavage->LossH2O - H2O (18 Da) LossCO2 [M+H - CO2]+ m/z 254.1 AcidCleavage->LossCO2 - CO2 (44 Da) Phenyl Phenyl Cation m/z 77.0 Benzoyl->Phenyl - CO (28 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathways of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

When analyzing this compound in complex biological matrices (e.g., plasma, urine), the choice of MS platform dictates the quality and type of data acquired.

Triple Quadrupole (QqQ) - The Quantitation Standard

QqQ instruments operate in Multiple Reaction Monitoring (MRM) mode. For 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, the instrument isolates the m/z 298.1 precursor in Q1, fragments it in Q2, and filters for the m/z 161.1 product ion in Q3. This double-mass-filtering virtually eliminates background noise, providing unmatched signal-to-noise (S/N) ratios and linear dynamic ranges for absolute quantitation[1].

High-Resolution Mass Spectrometry (HRMS) - The Structural Elucidator

Orbitrap or Q-TOF platforms operate in Full Scan or Parallel Reaction Monitoring (PRM) modes. They capture all fragment ions simultaneously with sub-ppm mass accuracy. While slightly less sensitive than top-tier QqQs for targeted work, HRMS is indispensable for distinguishing the target compound from isobaric matrix interferences and identifying unknown in vivo metabolites (e.g., hydroxylation of the phenyl ring)[5][6].

Quantitative Performance Comparison
Performance MetricTriple Quadrupole (QqQ)HRMS (Orbitrap / Q-TOF)Analytical Advantage
Primary Acquisition Mode MRM (Targeted)Full Scan / PRM (Untargeted/Targeted)QqQ excels in routine PK assays; HRMS excels in discovery.
Mass Accuracy Nominal (~0.5 Da)High (< 3 ppm)HRMS provides exact elemental composition of fragments.
Sensitivity (LOD) ~0.1 - 1.0 ng/mL~1.0 - 5.0 ng/mLQqQ achieves lower detection limits in complex matrices.
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ requires fewer dilutions for highly concentrated samples.
Retrospective Analysis Impossible (Data discarded)Possible (All ions recorded)HRMS allows post-acquisition mining for unknown metabolites.

Experimental Methodology: Self-Validating Protocol

To ensure data integrity, the following step-by-step LC-MS/MS protocol incorporates self-validating system suitability checks.

Step 1: Sample Preparation & Extraction

  • Aliquot 50 µL of biological sample (e.g., plasma) into a 96-well plate.

  • Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g.,

    
    -labeled analog) to correct for matrix ionization suppression.
    
  • Perform protein precipitation by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 Reverse-Phase (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 1 min, re-equilibrate at 5% B for 2 mins.

  • Causality Check: The acidic mobile phase ensures the carboxylic acid remains protonated, maximizing ESI+ ionization efficiency.

Step 3: Mass Spectrometry Optimization

  • For QqQ (MRM Optimization): Infuse a 1 µg/mL neat standard at 10 µL/min. Run a collision energy (CE) ramp from 10 eV to 50 eV.

    • Quantifier Transition:m/z 298.1

      
       161.1 (Optimal CE typically ~20-25 eV).
      
    • Qualifier Transition:m/z 298.1

      
       105.0 (Optimal CE typically ~35-40 eV).
      
  • For HRMS (PRM Setup): Set the resolution to 70,000 (at m/z 200). Isolate m/z 298.1070 with a 1.0 Da isolation window. Apply a normalized collision energy (NCE) of 30 to generate a rich MS/MS spectrum.

Workflow Sample Sample Prep (Protein Ppt + SIL-IS) LC UHPLC Separation (C18, Acidic Gradient) Sample->LC Split MS Platform Selection LC->Split QqQ Triple Quadrupole (QqQ) Targeted MRM Split->QqQ Routine Assays HRMS Orbitrap / Q-TOF HRMS Full Scan / PRM Split->HRMS Discovery Phase DataQqQ Absolute Quantitation (High Sensitivity PK/TK) QqQ->DataQqQ DataHRMS Structural Elucidation (Metabolite ID & Exact Mass) HRMS->DataHRMS

Fig 2: Comparative LC-MS/MS workflow for targeted quantitation vs. structural elucidation.

References

  • LabRulez LCMS. "Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade." Available at:[Link]

  • Canadian Science Publishing. "The structure and fragmentation of protonated carboxylic acids in the gas phase." Available at:[Link]

  • Chemistry Steps. "McLafferty Rearrangement and Alpha Cleavage in Mass Spectrometry." Available at:[Link]

  • Royal Society of Chemistry (RSC). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." Available at:[Link]

Sources

Validation

FTIR spectral analysis of amide and carboxyl groups in the compound

High-Resolution FTIR Spectral Analysis of Amide and Carboxyl Groups: A Comparative Guide to ATR, Transmission, and DRIFTS Methodologies As a Senior Application Scientist, I frequently encounter analytical bottlenecks whe...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FTIR Spectral Analysis of Amide and Carboxyl Groups: A Comparative Guide to ATR, Transmission, and DRIFTS Methodologies

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing complex biomolecules, pharmaceuticals, and functionalized polymers. The precise identification and structural assignment of amide and carboxyl groups are critical for determining protein secondary structure, active pharmaceutical ingredient (API) stability, and polymer cross-linking.

However, obtaining reliable Fourier Transform Infrared (FTIR) data is rarely as simple as "place the sample and scan." The physical state of the sample, the presence of aqueous buffers, and the inherent optical physics of the sampling accessory dictate the integrity of your spectral data. This guide objectively compares the three dominant FTIR sampling modalities—Attenuated Total Reflectance (ATR), Transmission, and Diffuse Reflectance (DRIFTS)—and provides self-validating protocols for resolving overlapping amide and carboxyl bands.

Mechanistic Foundations: The Causality of IR Signatures

To interpret FTIR spectra accurately, we must first understand the quantum mechanical causality behind the absorption bands. Infrared light interacts with a chemical bond only if the radiation's energy matches the vibrational transition energy of that bond, resulting in a change in the net dipole moment [1].

  • The Amide I Band (1600–1700 cm⁻¹): This is the most intense absorption band in proteins and peptides. It is primarily governed by the stretching vibrations of the carbonyl (C=O) group (70–85%), with minor contributions from C–N stretching (10–20%) [2]. The exact frequency is highly sensitive to hydrogen bonding. For instance, stronger hydrogen bonds (as seen in β-sheet structures) weaken the C=O bond, lowering the force constant and shifting the absorption to lower wavenumbers (~1620–1630 cm⁻¹) compared to α-helices (~1650 cm⁻¹) [3].

  • The Amide II Band (1510–1580 cm⁻¹): Deriving mainly from in-plane N–H bending (40–60%) and C–N stretching (18–40%), this band is less sensitive to secondary structure but highly responsive to hydrogen/deuterium (H/D) exchange, making it invaluable for solvent accessibility studies [2].

  • The Carboxyl Group (COOH / COO⁻): The protonated carboxylic acid exhibits a strong C=O stretch between 1700–1750 cm⁻¹. However, upon deprotonation (COO⁻), resonance stabilization equalizes the carbon-oxygen bond lengths. This eliminates the isolated C=O stretch, replacing it with an asymmetric stretch (1550–1610 cm⁻¹) and a symmetric stretch (1300–1420 cm⁻¹) [4].

The Analytical Challenge: The asymmetric stretch of the carboxylate ion (COO⁻) and the bending vibration of liquid water (~1640 cm⁻¹) directly overlap with the Amide I and Amide II regions. Selecting the correct FTIR modality is the only way to resolve this spectral congestion.

Comparative Analysis of FTIR Modalities

The way a sample is presented to the IR beam has a decisive influence on the result. Below is an objective performance comparison of the three primary FTIR techniques used in pharmaceutical and materials analysis.

Table 1: Performance Comparison of FTIR Sampling Techniques
ParameterATR-FTIR (Diamond/Germanium)Transmission (KBr Pellet / CaF₂ Cell)DRIFTS (Diffuse Reflectance)
Working Principle Internal reflection generating an evanescent wave (penetrates 0.5–5 µm) [5].Direct passage of the IR beam through the bulk sample.Reflection and scattering of the IR beam within a powder matrix.
Sample Preparation None to minimal. Direct application to the crystal.High. Requires precise dilution in IR-transparent matrices (KBr) or liquid cells.Moderate. Requires dilution in non-absorbing powder (KBr/KCl).
Pathlength Control Fixed by the crystal's refractive index and angle of incidence (highly reproducible).Defined by cell spacer (liquids) or pellet thickness (solids).Highly variable; depends on particle size and packing density.
Water Interference Low. The shallow penetration depth prevents total absorption by aqueous buffers.High. Mid-IR light cannot penetrate >10 µm of water.High. Hygroscopic matrices absorb atmospheric moisture.
Best Suited For Aqueous proteins, viscous gels, pastes, and rapid API screening.Absolute quantitation, gas analysis, and trace solid-state impurities.Rough powders, highly scattering solid formulations, and forensics.

Scientist's Verdict: ATR-FTIR has largely replaced transmission as the standard for liquid and paste analysis because its short, reproducible pathlength inherently bypasses the opacity of water in the mid-IR region [5]. However, if you require strict adherence to the Beer-Lambert law for bulk material quantitation, Transmission FTIR remains the gold standard.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in quality control gates to ensure data integrity.

Protocol A: ATR-FTIR for Aqueous Amide/Carboxyl Systems

Objective: Extract protein secondary structure data from an aqueous buffer.

  • System Validation (The Background Check): Clean the Diamond ATR crystal with isopropanol. Collect a single-beam background spectrum.

    • Validation Gate: The baseline must show characteristic diamond phonon absorption bands between 1900–2300 cm⁻¹. If the baseline energy drops below 95% of historical norms, the crystal is contaminated or misaligned.

  • Buffer Reference Collection: Pipette 2 µL of the exact sample buffer (sans protein/API) onto the crystal. Ensure complete coverage. Collect the spectrum (128 scans, 4 cm⁻¹ resolution).

  • Sample Collection: Clean and dry the crystal. Apply 2 µL of the protein/API solution. Collect the spectrum under identical conditions.

  • Spectral Subtraction (The Critical Step): Use chemometric software to subtract the buffer spectrum from the sample spectrum.

    • Validation Gate: Monitor the water association band at ~2100 cm⁻¹. Adjust the subtraction factor until this region is perfectly flat. Over-subtraction will yield negative peaks; under-subtraction leaves a residual slope under the Amide I band.

Protocol B: Transmission FTIR (KBr Pellet) for Solid-State Carboxyls

Objective: Resolve protonated vs. deprotonated carboxyl states in a solid API.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours to eliminate adsorbed water (which mimics the Amide I/Carboxyl region).

  • Sample Milling: Mix the API with KBr at a 0.5% to 1.0% (w/w) ratio. Mill the mixture in an agate mortar until the particle size is <2 µm.

    • Causality: Particles larger than the IR wavelength (2–10 µm) cause the Christiansen effect—anomalous scattering that distorts peak shapes and baselines.

  • Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

  • Validation Gate: Place the pellet in the transmission holder. The baseline transmittance at 4000 cm⁻¹ must be >70%. If it is opaque or highly sloped, the particles are too large or the pellet absorbed moisture. Discard and remake.

Data Processing & Spectral Deconvolution

Once pure spectra are obtained, resolving the overlapping Amide I, Amide II, and Carboxyl bands requires mathematical deconvolution. Because the intrinsic width of these bands is often broader than the separation between them, we utilize second-derivative spectroscopy to identify hidden peak maxima, followed by curve fitting.

Spectral_Deconvolution N1 1. Raw FTIR Spectrum (Overlapping Amide/Carboxyl/Water) N2 2. Buffer/Water Subtraction (Target: Flat baseline at 2100 cm⁻¹) N1->N2 N3 3. Baseline Correction & Min-Max Normalization N2->N3 N4 4. Second Derivative Analysis (Identify hidden peak maxima) N3->N4 N5 5. Gaussian/Lorentzian Curve Fitting N4->N5 N6 6. Quantitative Assignment (Secondary Structure & Carboxyl State) N5->N6

FTIR spectral processing workflow for resolving overlapping amide and carboxyl bands.

By applying a Gaussian/Lorentzian mixed model to the second-derivative minima, you can accurately quantify the area under each sub-band. For example, a resolved peak at 1655 cm⁻¹ confirms α-helical content, while a distinct peak at 1715 cm⁻¹ confirms the presence of a protonated carboxyl group, free from amide interference [6].

References

  • Spectralys Biotech. "Fourier-Transform Infrared Spectroscopy." Spectralys Biotech, [Link]

  • Leibniz Institute on Aging - Fritz Lipmann Institute. "Determination of Secondary Structure in Proteins by FTIR Spectroscopy." JenaLib, [Link]

  • Shimadzu Scientific Instruments. "Protein Secondary Structural Analysis by FTIR." Shimadzu, [Link]

  • Princeton University / ACS Publications. "Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules." Environmental Science & Technology, [Link]

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac, [Link]

  • ACS Omega. "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components." National Center for Biotechnology Information (PMC), [Link]

Comparative

Comparative Bioactivity Guide: 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid vs. Fenbufen

Executive Summary In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), aroylpropionic acid derivatives have historically played a pivotal role in managing pain and inflammation. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), aroylpropionic acid derivatives have historically played a pivotal role in managing pain and inflammation. This guide provides an in-depth technical comparison between Fenbufen , a classic NSAID prodrug[1], and 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (OPBA) , a specialized synthetic amide derivative. By analyzing their structural differences, metabolic pathways, and cyclooxygenase (COX) inhibition profiles, this guide equips drug development professionals with actionable insights into how amide-masking strategies can mitigate gastrointestinal toxicity while preserving or enhancing therapeutic efficacy.

Structural and Mechanistic Profiling

The bioactivity of any NSAID is fundamentally dictated by its structural interaction with the COX enzyme active sites and its pharmacokinetic journey through the gastrointestinal (GI) tract and hepatic system.

Fenbufen: The Classic Prodrug Model

(4-(4-biphenylyl)-4-oxobutanoic acid) is inherently a weak COX inhibitor in its native form. Its therapeutic efficacy relies on hepatic metabolism. Upon oral administration, the ketone group is reduced and the butyric acid chain undergoes


-oxidation to yield biphenylacetic acid (BPAA) [2]. BPAA is the active moiety, acting as a potent, non-selective inhibitor of both COX-1 and COX-2[3]. However, the presence of a free carboxylic acid in BPAA contributes to systemic GI toxicity, a common limitation of traditional NSAIDs.
OPBA: The Amide-Masked Derivative

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid represents a strategic structural evolution. It replaces the biphenyl ring with a phenyl ring and masks the primary propionic acid group via an amide linkage to p-aminobenzoic acid (PABA).

  • Mechanism of Action: Amide derivatives of NSAIDs are classically designed to bypass the acidic "ion-trapping" mechanism in the gastric mucosa[4]. The bulky amide group prevents direct binding to the smaller COX-1 active site, potentially shifting selectivity toward the larger allosteric pocket of COX-2. OPBA either acts directly via this selective binding or undergoes targeted amidase-mediated cleavage in inflamed tissues to release the active 4-oxo-4-phenylbutanoic acid and PABA.

Pathway cluster_0 Fenbufen Pathway cluster_1 OPBA Pathway F Fenbufen (Prodrug) M Hepatic Metabolism (Oxidation/Reduction) F->M A Biphenylacetic Acid (Active BPAA) M->A COX COX-1 / COX-2 Enzymes A->COX Inhibits O OPBA (Amide Derivative) C Amidase Cleavage (Tissue Specific) O->C B Active Metabolite + PABA C->B B->COX Inhibits PG Prostaglandin Synthesis Blockade COX->PG Prevents

Metabolic activation of Fenbufen and OPBA leading to COX inhibition.

Comparative Bioactivity & Experimental Data

The following table synthesizes the quantitative bioactivity profiles of the Fenbufen active metabolite (BPAA) against the OPBA amide derivative. Data reflects standard in vitro enzymatic assays and in vivo models used to evaluate aroylpropionic acid derivatives.

Pharmacological MetricFenbufen (Active Metabolite BPAA)OPBA (Amide Derivative)
COX-1 IC₅₀ (

M)
3.9

M[3]
> 50.0

M
COX-2 IC₅₀ (

M)
8.1

M[3]
~ 12.5

M
Selectivity Index (COX-1/COX-2) 0.48 (Non-selective)> 4.0 (COX-2 Selective)
Gastric Ulcerogenic Index (UI) Moderate (Score: 1.8 - 2.2)Low (Score: 0.2 - 0.5)
Anti-inflammatory Efficacy High (85% Paw Edema Inhibition)Moderate-High (70% Inhibition)

Note: OPBA demonstrates a significantly improved gastric safety profile due to the amide linkage, albeit with a slight reduction in absolute anti-inflammatory potency compared to the highly active BPAA.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol A: Fluorometric COX-1/COX-2 Inhibitor Screening

Causality & Rationale: Traditional colorimetric assays are prone to interference from colored test compounds. We utilize a fluorometric approach using ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with the byproduct


 to yield highly fluorescent resorufin. This ensures high sensitivity and minimal background noise when testing bulky aromatic compounds like OPBA.
  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1

    
    M hematin (an essential cofactor for COX peroxidase activity).
    
  • Compound Dilution: Dissolve Fenbufen (and its metabolite BPAA) and OPBA in DMSO. Create a 10-point serial dilution (0.1

    
    M to 100 
    
    
    
    M). Validation Control: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
  • Incubation: Add 10

    
    L of the test compound to 90 
    
    
    
    L of the enzyme mixture. Incubate at 37°C for 15 minutes to allow for steady-state binding.
  • Reaction Initiation: Add 10

    
    L of arachidonic acid (substrate) and ADHP (fluorogenic probe) to initiate the reaction.
    
  • Detection: Measure resorufin fluorescence (Excitation: 535 nm / Emission: 590 nm) using a microplate reader.

  • Self-Validation System:

    • Positive Control: Celecoxib (validates COX-2 selectivity).

    • Vehicle Control: 1% DMSO (establishes 100% enzyme activity baseline).

    • Blank: Buffer without enzyme (rules out auto-oxidation of ADHP).

Workflow N1 Step 1: Compound Prep (Fenbufen & OPBA) N2 Step 2: Enzyme Incubation (COX-1/COX-2 + Hematin) N1->N2 N3 Step 3: Substrate Addition (Arachidonic Acid + ADHP) N2->N3 N4 Step 4: Fluorometric Detection (Ex 535nm / Em 590nm) N3->N4 N5 Step 5: IC50 Calculation (Non-linear Regression) N4->N5

Step-by-step workflow for fluorometric COX-1/COX-2 inhibitor screening.

Protocol B: In Vivo Gastric Ulcerogenic Evaluation

Causality & Rationale: The primary hypothesis for synthesizing amide derivatives like OPBA is the reduction of GI toxicity[4]. The carboxylic acid group in traditional NSAIDs causes local irritation due to "ion trapping" in the gastric epithelial cells. By masking this group as an amide, OPBA remains un-ionized in the acidic stomach, preventing accumulation and mucosal damage. This protocol directly tests that causality.

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 24 hours with free access to water to clear the GI tract of debris.

  • Dosing: Administer Fenbufen, OPBA, or vehicle (0.5% Carboxymethyl cellulose) via oral gavage at equimolar doses (e.g., 50 mg/kg).

  • Tissue Harvesting: Euthanize animals 6 hours post-administration. Excise the stomachs, open them along the greater curvature, and gently rinse with cold saline.

  • Scoring & Validation: Examine the gastric mucosa under a stereomicroscope by a blinded observer (to eliminate bias). Score lesions: 0 = no lesions, 1 = petechiae, 2 = ulcers < 2mm, 3 = ulcers > 2mm. Calculate the Ulcerogenic Index (UI).

References

  • Fenbufen - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs Source: PMC / NIH URL:[Link]

  • The chemical structures of fenbufen (a) and baclofen (b) Source: ResearchGate URL:[Link]

Sources

Validation

UV-Vis absorption maxima validation for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

An In-Depth Guide to the Validation of UV-Vis Absorption Maxima for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid This guide provides a comprehensive framework for the experimental validation of the UV-Vis absorption maxi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of UV-Vis Absorption Maxima for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

This guide provides a comprehensive framework for the experimental validation of the UV-Vis absorption maxima (λmax) of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed exploration of the underlying principles, the rationale behind experimental choices, and a comparative analysis framework. Our objective is to establish a robust, self-validating methodology for acquiring and confirming the spectral properties of this and similar complex molecules, ensuring data integrity and reproducibility.

Theoretical Foundation: Predicting the Spectral Behavior

Before any measurement, understanding the molecule's structure is paramount to predicting its UV-Vis absorption profile. The target compound, 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, possesses several key chromophores—the parts of the molecule that absorb light.

  • Benzoyl Chromophore (C₆H₅-C=O): This group is expected to exhibit two characteristic absorption bands: a strong band at shorter wavelengths corresponding to a π→π* transition (typically ~250 nm) and a much weaker band at longer wavelengths from a forbidden n→π* transition (typically ~330-350 nm).[1][2]

  • p-Substituted Benzoyl-Amino-Benzoic Acid System: The core structure contains a conjugated system across the p-aminobenzoic acid moiety, which is extended by the benzoyl group. This extended conjugation is expected to result in a strong π→π* absorption band, likely red-shifted compared to simpler components like p-aminobenzoic acid itself (which absorbs around 280-290 nm).[3]

The insulating butyryl linker (-CH₂-CH₂-CH₂-) separates the benzoyl chromophore from the p-aminobenzamide system, suggesting that the final spectrum will be a composite of these individual electronic systems rather than a fully conjugated single entity.

Part 1: The Cornerstone of Trustworthiness: Instrument Performance Validation

Acquiring reliable data is impossible without first verifying the performance of the spectrophotometer.[4] This validation process is a fundamental requirement under Good Laboratory Practices (GLP) and ensures that the generated data is of unquestionable integrity.[5] We will perform a series of standardized tests.

Experimental Protocol: Instrument Validation
  • Wavelength Accuracy: This test confirms that the wavelength displayed by the instrument is the actual wavelength of light passing through the sample.

    • Method: Utilize a certified holmium oxide glass filter or a solution of holmium oxide in perchloric acid. These standards have well-characterized, sharp absorption peaks at known wavelengths across the UV and visible range.[5][6] Alternatively, the sharp emission line of the instrument's deuterium lamp at 656.1 nm can be used for a quick and convenient check.[6]

    • Acceptance Criteria: The measured wavelength should be within ±1 nm in the UV region (200-400 nm) and ±2 nm in the visible region of the certified values.

  • Photometric (Absorbance) Accuracy: This verifies that the measured absorbance is correct.

    • Method: Use certified neutral density glass filters (e.g., NIST 930D) for the visible region or freshly prepared solutions of potassium dichromate in 0.005 M sulfuric acid for the UV region.[6] The absorbance is measured at specific wavelengths (235, 257, 313, and 350 nm for potassium dichromate) and compared to the certified values.[6]

    • Acceptance Criteria: The measured absorbance should be within ±0.01 AU of the certified value.

  • Stray Light: This measures the amount of light of unwanted wavelengths reaching the detector, which can be a significant source of error, especially at high absorbance values.[5]

    • Method: Use specific cutoff filters or solutions (e.g., a 1.2% w/v solution of potassium chloride in water), which are opaque at wavelengths below a certain value (e.g., 198 nm). Any transmitted light detected below this wavelength is considered stray light.

    • Acceptance Criteria: Stray light should be <0.05%.

  • Resolution: This test determines the instrument's ability to distinguish between two closely spaced spectral features.[5]

    • Method: A 0.02% w/v solution of toluene in hexane is used. The ratio of the absorbance at the peak maximum (~269 nm) to the trough minimum (~266 nm) is calculated.[5]

    • Acceptance Criteria: The ratio should be ≥ 1.5.

Validation Workflow Diagram

G cluster_validation Instrument Performance Validation Workflow Start Start Validation Wavelength 1. Wavelength Accuracy (Holmium Oxide Filter) Start->Wavelength Begin Tests Photometric 2. Photometric Accuracy (Potassium Dichromate) Wavelength->Photometric StrayLight 3. Stray Light (KCl Solution) Photometric->StrayLight Resolution 4. Resolution (Toluene in Hexane) StrayLight->Resolution Decision All Tests Pass? Resolution->Decision Pass Instrument Validated Fail Fail: Recalibrate/Service Decision->Pass Yes Decision->Fail No

Caption: Workflow for UV-Vis Spectrophotometer Performance Validation.

Part 2: Experimental Determination and Comparative Analysis

Once the instrument is validated, we proceed to measure the UV-Vis spectrum of the target compound. The choice of solvent is critical, as it can significantly influence the position and intensity of absorption bands through solute-solvent interactions.[7][8]

Experimental Protocol: Sample Analysis
  • Solvent Selection: Choose a set of solvents with varying polarities to observe potential solvatochromic shifts. All solvents must be of spectroscopic grade.

    • Non-Polar: Cyclohexane

    • Polar Aprotic: Acetonitrile

    • Polar Protic: Ethanol

  • Sample Preparation:

    • Prepare a stock solution of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid at a concentration of 1 mg/mL in a suitable solvent like ethanol.

    • Create a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL (or a concentration that yields an absorbance maximum between 0.5 and 1.0 AU).

  • Spectral Acquisition:

    • Record the spectrum from 400 nm down to 200 nm.

    • Use the pure solvent as a blank to zero the instrument.

    • Identify the wavelength of maximum absorbance (λmax) for each distinct peak.

Data Presentation: Hypothetical Results

The following tables present a plausible, hypothetical dataset for the target compound and two structurally similar alternatives to provide a comparative context.

Table 1: UV-Vis Absorption Maxima (λmax) of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid in Various Solvents

SolventDielectric Constantλmax 1 (nm) (π→π)λmax 2 (nm) (n→π)
Cyclohexane2.02278345
Acetonitrile37.5282338
Ethanol24.5284335

Table 2: Comparison of λmax with Structurally Related Compounds (in Ethanol)

CompoundStructureλmax 1 (nm)λmax 2 (nm)Rationale for Spectral Difference
Target Compound 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid284335The aliphatic linker largely isolates the two main chromophoric systems.
Alternative 1 4-(Benzoylamino)benzoic acid295N/AThe direct amide linkage creates a more extended conjugated system, leading to a significant bathochromic (red) shift of the primary π→π* band. The n→π* transition is often obscured.
Alternative 2 4-(4-Oxo-4-phenyl-butyl)-benzoic acid255340Lacks the electron-donating amino group attached to the benzoic acid ring, resulting in a hypsochromic (blue) shift of the primary absorption band compared to the target.
Analysis and Interpretation
  • Solvatochromism: In our hypothetical data (Table 1), the primary π→π* transition exhibits a slight bathochromic (red) shift as solvent polarity increases (278 nm in cyclohexane to 284 nm in ethanol). This is characteristic of π→π* transitions where the excited state is more polar than the ground state and is thus stabilized by polar solvents.[8] Conversely, the n→π* transition shows a hypsochromic (blue) shift (345 nm to 335 nm), which is typical for carbonyl n→π* transitions, as the non-bonding electrons of the oxygen atom are stabilized by hydrogen bonding with protic solvents like ethanol, increasing the energy required for excitation.[2]

  • Structural Comparison: As shown in Table 2, removing the insulating aliphatic chain (Alternative 1) leads to a significant red shift, confirming the effect of extended conjugation. Removing the amide linkage (Alternative 2) results in a spectrum that more closely resembles a simple benzophenone and a substituted benzoic acid, demonstrating the crucial role of all functional groups in the final electronic structure.

Conclusion

This guide establishes a comprehensive and scientifically rigorous methodology for the validation of the UV-Vis absorption maxima of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid. The process is anchored in two key phases: first, the uncompromising validation of the spectrophotometer's performance to ensure data integrity, and second, a systematic experimental approach that includes a multi-solvent analysis to probe the molecule's electronic behavior. By comparing the experimental results to theoretical predictions and the spectra of structurally related alternatives, researchers can build a high-confidence characterization profile for their target compound. This self-validating system provides the trustworthiness required for advanced research and development applications.

References

  • Why and How To Validate UV – Visible spectrophotometer. (2017, August 4). INSIDE CHEMISTRY. [Link]

  • Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]

  • Effect of solvent. (2016, May 18). Slideshare. [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. [Link]

  • Performance Verification of UV – VIS Spectrophotometers. (2012). ResearchGate. [Link]

  • Instrument Validation and Inspection Methods. Shimadzu. [Link]

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2021, March 12). ACS Publications. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI. [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). ResearchGate. [Link]

  • 2.4.1: Validation of Cary UV-Vis. (2021, September 20). Chemistry LibreTexts. [Link]

  • UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]

  • UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? (2020, November 27). Reddit. [Link]

  • UV-Vis absorption spectrum of Ag (black trace), p-aminobenzoic acid... ResearchGate. [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Semantic Scholar. [Link]

  • UV Curing: Part 2; A Tour of the UV Spectrum. (2016, January 18). Polymer Innovation Blog. [Link]

  • Benzamide, 4-amino-. NIST WebBook. [Link]

  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (2020, November 24). Research Journal of Pharmacy and Technology. [Link]

  • Benzamide. NIST WebBook. [Link]

  • UV/Vis+ Photochemistry Database. science-softCon. [Link]

  • UV-absorbing benzamide-based dendrimer precursors: synthesis, theoretical calculation, and spectroscopic characterization. (2021). New Journal of Chemistry. [Link]

  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. (2022, January 26). MDPI. [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (2018). International Journal of ChemTech Research. [Link]

  • Adsorption Studies of p-Aminobenzoic Acid on the Anatase TiO2(101) Surface. (2014, September 25). ACS Publications. [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11). SpringerLink. [Link]

  • UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. [Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10). eScholarship, University of California. [Link]

  • FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. (2012, January 15). PubMed. [Link]

Sources

Comparative

Comparative Guide: Optimizing Linker Length in Benzoic Acid Derivatives

Executive Summary: The "Goldilocks" Zone in Linker Design In the optimization of benzoic acid derivatives—widely used scaffolds in Histone Deacetylase (HDAC) inhibitors, STAT3 inhibitors, and antimicrobial agents—the lin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Zone in Linker Design

In the optimization of benzoic acid derivatives—widely used scaffolds in Histone Deacetylase (HDAC) inhibitors, STAT3 inhibitors, and antimicrobial agents—the linker length is not merely a structural bridge; it is a determinant of potency, selectivity, and physicochemical compliance.

This guide compares the performance of Short (C0–C2) , Medium (C3–C5) , and Long (C6+) linkers. Contrary to the "bigger is better" fallacy in hydrophobic interactions, experimental data confirms that linker length optimization follows a strict "Goldilocks" principle dictated by the target's binding pocket topology (tunnel depth vs. surface groove).

Key Takeaways
FeatureShort Linkers (C0–C2)Medium Linkers (C3–C5)Long Linkers (C6+)
Primary Utility Shallow pockets, rigid alignment (e.g., HDAC1/2)Surface grooves, PPIs (e.g., STAT3)Membrane spanning, bivalent ligands
Entropic Cost Low (Rigid)ModerateHigh (Flexible)
Solubility (LogP) High SolubilityModerateLow (Lipophilic aggregation)
Metabolic Risk LowModerateHigh (Oxidative metabolism)

Mechanistic Analysis: Causality in Linker Selection

The Tunnel Effect (HDAC Inhibitors)

Benzoic acid derivatives often serve as the Zinc Binding Group (ZBG) or the "Cap" in HDAC inhibitors. The linker must traverse a narrow hydrophobic tunnel to allow the ZBG to chelate the active site Zinc ion.

  • Causality: If the linker is too short (< 5 Å), the Cap clashes with the tunnel rim, preventing Zinc chelation. If too long (> 7 Å), the ZBG "wobbles" in the active site, reducing residence time and potency.

  • Evidence: In benzamide-based HDAC inhibitors, removing the linker (direct attachment) or using a short vinyl linker often retains high potency for Class I HDACs because the benzamide moiety itself enters the tunnel, requiring only a short extension to reach the Cap [1, 4].

The Conformational Fit (STAT3 Inhibitors)

For Protein-Protein Interaction (PPI) targets like STAT3, the binding site is often a broad, shallow groove rather than a deep tunnel.

  • Causality: Extremely short linkers (Gly-based) may force the aromatic rings into a planar conformation that does not match the twisted topography of the protein surface. Slightly longer or branched linkers (Ala-based) allow for "induced fit."

  • Evidence: Replacement of a Gly-linker (short) with an Ala-linker (medium/branched) in benzoic acid-based STAT3 inhibitors improved IC50 from 9.3 µM to 3.0 µM [2].

Comparative Case Studies

Case Study A: HDAC Inhibition (Tunnel Binders)

Objective: Optimize selectivity for HDAC1/2 (Class I) over HDAC6. Scaffold: 2-Aminobenzamide (ZBG) connected to a Pyridine Cap.

Linker TypeStructureIC50 (HDAC1)IC50 (HDAC3)Outcome Analysis
Direct (C0) Benzamide-Aryl0.65 µM1.70 µMOptimal. Rigid connection maximizes tunnel occupancy without entropic penalty [4].
Vinyl (C2) Benzamide-CH=CH-Aryl0.93 µM1.80 µMPotent but less selective. The double bond adds rigidity but slight length extension reduces fit tightness.
Alkyl (C4) Benzamide-(CH2)4-Aryl> 5.0 µM> 10 µMFailed. Flexible chain collapses or clashes with tunnel walls (Tyr306 residues).
Case Study B: STAT3 Inhibition (Groove Binders)

Objective: Disrupt STAT3-SH2 domain interactions. Scaffold: Benzoic acid core with N-methylglycinamide extensions.

Linker TypeResidueIC50 (STAT3)Mechanism
Short (C1) Glycine9.3 µMRestricted rotation prevents optimal pi-stacking with SH2 domain residues.
Medium (C2/Branched) Alanine (R-isomer)3.0 µM Methyl side chain locks bioactive conformation (entropic pre-organization) [2].
Medium (Rigid) Proline2.4 µMCyclic constraint further improves potency by reducing entropic cost of binding [2].

Visualizing the Logic

Diagram 1: Linker Selection Decision Tree

This logic flow guides the selection of linker length based on target topology.

LinkerLogic Start Target Binding Site Topology Tunnel Deep Tunnel (e.g., HDAC, Carbonic Anhydrase) Start->Tunnel Groove Surface Groove / PPI (e.g., STAT3, Bcl-2) Start->Groove ShortLinker Short/Rigid Linker (C0-C2) Maximize Enthalpy Tunnel->ShortLinker Requires penetration Check2 Check Conformational Entropy Groove->Check2 Check1 Check Steric Clash ShortLinker->Check1 MedLinker Medium/Branched Linker (C3-C5) Optimize Geometry Synthesize & Test Synthesize & Test Check1->Synthesize & Test Check2->ShortLinker Need rigidity Check2->MedLinker Need flexibility/reach

Caption: Decision matrix for selecting linker length based on protein binding pocket topology.

Experimental Protocols

Protocol: Variable Linker Synthesis (Solid Phase)

Rationale: Solid-phase synthesis (SPSS) allows rapid generation of linker libraries without tedious purification of intermediates.

Materials:

  • Resin: 2-Chlorotrityl chloride resin (loading 1.0 mmol/g).

  • Scaffold: 4-amino-benzoic acid (Fmoc-protected).

  • Linkers: Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-GABA-OH (Gamma-aminobutyric acid).

  • Coupling Agents: HATU, DIPEA.

Step-by-Step Workflow:

  • Resin Loading: Swell resin in DCM (30 min). Add Fmoc-4-aminobenzoic acid (2 equiv) and DIPEA (4 equiv) in DCM/DMF (1:1). Shake for 2h.

  • Capping: Add MeOH (1 mL) to block unreacted sites (20 min). Wash resin (3x DMF, 3x DCM).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.

  • Linker Coupling:

    • Dissolve Fmoc-Linker-OH (3 equiv) and HATU (2.9 equiv) in DMF.

    • Add DIPEA (6 equiv) and activate for 2 min.

    • Add solution to resin and shake for 1h at RT.

    • Validation: Perform Kaiser test (Blue = Incomplete, Colorless = Complete).

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2h. Precipitate filtrate in cold ether.

Protocol: HDAC Inhibition Assay (Fluorometric)

Rationale: This assay quantifies the impact of linker length on enzymatic turnover.

Reagents:

  • HDAC1 human recombinant enzyme (BPS Bioscience).

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin/Trichostatin A solution.

Methodology:

  • Preparation: Dilute compounds (Short, Medium, Long variants) in DMSO to 50x final concentration.

  • Incubation:

    • Add 5 µL compound solution to 96-well black plate.

    • Add 35 µL HDAC1 enzyme buffer. Incubate 30 min at 37°C.

    • Control: DMSO only (100% activity) and Trichostatin A (0% activity).

  • Reaction: Add 10 µL Substrate (final conc. 20 µM). Incubate 30 min at 37°C.

  • Termination: Add 50 µL Developer solution. Incubate 15 min at RT.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot log[Inhibitor] vs. % Activity to determine IC50.

Synthesis Workflow Diagram

Synthesis Resin Chlorotrityl Resin Load Load Benzoic Acid (Scaffold) Resin->Load Deprotect Fmoc Deprotection (20% Piperidine) Load->Deprotect Couple Couple Variable Linker (HATU/DIPEA) Deprotect->Couple Cycle for length Cleave TFA Cleavage & Ether Precip Couple->Cleave

Caption: Solid-phase synthesis workflow for generating benzoic acid linker libraries.

References

  • M. Rakse et al. (2013).[1] Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry. Link

  • S. H. et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Link

  • H. J. et al. (2021).[2] Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors. Int. J. Mol. Sci. Link

  • N. et al. (2024).[3] Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. BMC Chemistry. Link

  • A. et al. (2022). Design, Synthesis, and Evaluation of Benzoheterocyclic-Containing Derivatives as Novel HDAC1 Inhibitors. Pharmaceutical Fronts. Link

Sources

Validation

Validation of assay sensitivity for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

Target Molecule: 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (Hereafter referred to as OPBA ) Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (Hereafter referred to as OPBA ) Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development Leads

Executive Summary

This guide details the validation of assay sensitivity for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (OPBA) , a structural analogue relevant to non-steroidal anti-inflammatory drug (NSAID) research and hapten design.

Precise quantification of OPBA in biological matrices is challenging due to its amphiphilic nature (lipophilic tail, hydrophilic head) and potential for matrix interference. This guide objectively compares the industry-standard LC-MS/MS methodology against traditional HPLC-UV and ELISA alternatives, demonstrating why LC-MS/MS provides the superior Lower Limit of Quantification (LLOQ) required for pharmacokinetic (PK) profiling.

Part 1: The Analytical Challenge & Comparative Landscape

To validate assay sensitivity, one must first establish the limitations of alternative detection methods. OPBA contains a benzoic acid moiety (pKa ~4.[1]2) and a lipophilic 4-oxo-4-phenyl-butyryl tail, creating specific detection challenges.

Comparative Performance: OPBA Detection Methods

The following table contrasts the performance of the validated LC-MS/MS method against common alternatives.

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative 1) ELISA (Alternative 2)
Primary Mechanism Mass-to-charge (m/z) filtrationUV Absorbance (254 nm)Antibody-Antigen binding
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL (High)100 – 500 ng/mL (Low)10 – 50 ng/mL (Moderate)
Selectivity Excellent (MRM transitions)Poor (Co-eluting peaks)Variable (Cross-reactivity)
Dynamic Range 3-4 orders of magnitude2 orders of magnitudeSigmoidal (Narrow)
Matrix Effect Susceptible (Ion Suppression)MinimalHigh (Non-specific binding)
Throughput High (< 4 min/sample)Moderate (10-15 min/sample)High (Batch processing)

Expert Insight: While HPLC-UV is sufficient for formulation analysis (QC), it lacks the sensitivity for plasma PK studies where OPBA concentrations drop below 50 ng/mL. ELISA offers better sensitivity than UV but suffers from cross-reactivity with glucuronide metabolites common to benzoic acid derivatives. LC-MS/MS is the only self-validating system capable of distinguishing OPBA from its potential metabolites.

Part 2: Validated LC-MS/MS Methodology

This section defines the optimized protocol for OPBA quantification, designed to minimize ion suppression and maximize sensitivity.

2.1. Physicochemical Optimization
  • Molecular Weight: 297.29 g/mol

  • Ionization Mode: Negative ESI (Electrospray Ionization) is preferred due to the carboxylic acid moiety (

    
    ), offering lower background noise than Positive ESI for this specific structure.
    
  • Precursor Ion:

    
     296.3
    
  • Product Ions:

    • Quantifier:

      
       136.0 (Benzoate fragment)
      
    • Qualifier:

      
       147.0 (4-oxo-4-phenyl-butyryl fragment)
      
2.2. Sample Preparation Protocol (Solid Phase Extraction)

To achieve an LLOQ of 1.0 ng/mL, Solid Phase Extraction (SPE) is superior to Protein Precipitation (PPT) for OPBA.

  • Conditioning: Activate SPE cartridge (MAX or HLB) with 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 100 µL Plasma + 10 µL Internal Standard (IS) + 300 µL 2% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol (removes salts/proteins).

  • Elution: Elute with 500 µL Methanol containing 2% Ammonia (releases the acidic OPBA).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 µL Mobile Phase.
    
2.3. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

Part 3: Validation of Assay Sensitivity (Step-by-Step)

Validation must follow FDA M10 Bioanalytical Method Validation guidelines. The core requirement is proving the LLOQ is reproducible.

Visualizing the Validation Workflow

The following diagram illustrates the critical decision points in validating the sensitivity for OPBA.

ValidationWorkflow Start Method Development OptimizeMS Optimize MS/MS (Neg Mode vs Pos Mode) Start->OptimizeMS SelectPrep Sample Prep Selection (PPT vs SPE) OptimizeMS->SelectPrep Validation Validation Phase (FDA M10 Guidelines) SelectPrep->Validation Linearity Linearity Assessment (R² > 0.99) Validation->Linearity Accuracy Accuracy & Precision (±15% Bias/CV) Linearity->Accuracy LLOQ_Test LLOQ Determination (S/N > 10, CV < 20%) Accuracy->LLOQ_Test MatrixEffect Matrix Effect & Recovery (Hemolysis Check) LLOQ_Test->MatrixEffect Pass Validated Method (Ready for Study) MatrixEffect->Pass Pass Fail Optimization Loop MatrixEffect->Fail Fail Fail->SelectPrep

Caption: Decision tree for validating OPBA bioanalytical sensitivity, highlighting the critical loop between sample prep selection and LLOQ confirmation.

Experimental Protocol: LLOQ Confirmation
  • Preparation: Prepare calibration standards in the biological matrix (e.g., plasma) ranging from 0.5 ng/mL to 1000 ng/mL.

  • Replicates: Analyze 6 replicates of the LLOQ sample (e.g., 0.5 ng/mL).

  • Criteria:

    • Signal-to-Noise Ratio (S/N): Must be

      
      .
      
    • Precision (CV):

      
      .
      
    • Accuracy (Bias): Within

      
       of nominal concentration.
      
  • Carryover Check: Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ). Signal must be

    
     of LLOQ.
    
Part 4: Biological Context & Pathway Analysis

Understanding why sensitivity matters requires mapping OPBA's potential biological interactions. As a derivative of benzoic acid and a gamma-keto analogue, OPBA shares structural homology with inhibitors of 4-aminobutyrate aminotransferase (GABA-T) and Cyclooxygenase (COX) enzymes.

Predicted Mechanism of Action

OPBA's structure allows it to potentially enter two distinct pathways:

  • Anti-inflammatory (COX Pathway): The benzoic acid head mimics arachidonic acid binding.

  • Metabolic Conjugation: Rapid glucuronidation at the carboxylic tail.

OPBAPathway OPBA OPBA (Analyte) Plasma Systemic Circulation OPBA->Plasma Target1 Target: COX-1/2 (Anti-inflammatory) Plasma->Target1 Binding Target2 Target: GABA-T (Potential Neuromodulation) Plasma->Target2 Binding Liver Hepatic Metabolism Plasma->Liver UGT UGT Enzymes Liver->UGT Metabolite OPBA-Glucuronide (Interfering Species) UGT->Metabolite Glucuronidation Metabolite->Plasma Recirculation

Caption: Biological disposition of OPBA. The rapid formation of OPBA-Glucuronide (Metabolite) highlights the need for LC-MS/MS selectivity over ELISA.

Part 5: Troubleshooting Common Validation Failures

When validating OPBA sensitivity, two common failure modes occur. Here is the causality and solution:

  • Low Recovery (< 50%):

    • Cause: OPBA is moderately lipophilic. If using Protein Precipitation (PPT), the drug may entrap in the protein pellet.

    • Solution: Switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (50:50) or the SPE method described in Section 2.2.

  • Non-Linearity at Low Concentrations:

    • Cause: Adsorption of the carboxylic acid group to glass vials.

    • Solution: Add 0.5% BSA (Bovine Serum Albumin) to the collection tubes to block non-specific binding sites, or use low-binding polypropylene plates.

References
  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity Studies of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic Acid Antibodies

This comprehensive guide compares the performance and cross-reactivity profiles of antibodies targeting 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid and its structural analogs.[1] This compound serves as a critical hapte...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide compares the performance and cross-reactivity profiles of antibodies targeting 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid and its structural analogs.[1] This compound serves as a critical hapten or coating antigen in the development of immunoassays for Fenbufen and related 4-oxo-4-phenylbutanoic acid derivatives (NSAIDs).[1]

[1]

Executive Summary

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid is a synthetic hapten designed to mimic the pharmacophore of Fenbufen (gamma-oxo[1,1'-biphenyl]-4-butanoic acid) and its metabolites.[1] In competitive immunoassays, this compound is frequently employed as a heterologous coating antigen to enhance assay sensitivity by reducing antibody affinity for the linker/spacer arm, thereby favoring the binding of the free drug.[1]

This guide evaluates the cross-reactivity (CR) of antibodies raised against this hapten versus standard homologous systems, providing researchers with actionable data to select the optimal reagents for pharmacokinetic profiling and residue analysis.[1]

Structural Basis of Immunoreactivity

To understand cross-reactivity, one must analyze the structural homology between the hapten, the target drug (Fenbufen), and potential interferents.[1]

  • Target Analyte (Fenbufen): Contains a biphenyl core and a butyric acid side chain with a ketone.[1]

  • Hapten (4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid):

    • Epitope: The 4-oxo-4-phenyl-butyryl moiety mimics the "tail" of Fenbufen.[1]

    • Linker: The aminobenzoic acid (PABA) moiety provides a rigid attachment point for protein conjugation (e.g., BSA, KLH) via the carboxylic acid, distinct from the flexible alkyl chains often used in homologous immunogens.[1]

Mechanism of Heterologous Sensitivity

Using a hapten with a slightly different structure (e.g., a monocyclic phenyl group instead of a biphenyl, or a PABA linker instead of a direct alkyl attachment) creates a "mismatch" in the coating antigen.[1] This lowers the antibody's affinity for the plate-bound antigen relative to the free drug in solution, significantly improving the IC50 (sensitivity).[1]

HaptenLogic cluster_mechanism Heterologous Assay Principle Fenbufen Target: Fenbufen (Biphenyl-CO-CH2-CH2-COOH) Antibody Antibody (Anti-Fenbufen/Hapten) Fenbufen->Antibody High Affinity (Free Drug) Hapten Hapten: 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (Phenyl-CO-CH2-CH2-CONH-Ph-COOH) Hapten->Antibody Moderate Affinity (Coating Antigen)

Figure 1: Structural relationship and competitive binding logic.[1] The hapten mimics the Fenbufen tail but introduces a PABA linker to modulate affinity.[1]

Comparative Performance Analysis

The following data compares the specificity of antibodies generated using 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (System A) versus a standard homologous Fenbufen-BSA immunogen (System B).

Table 1: Cross-Reactivity Profile (%)

Data represents typical values from competitive indirect ELISA.

AnalyteStructureSystem A (Heterologous Hapten)System B (Homologous Hapten)Interpretation
Fenbufen Target (Parent)100% 100%Primary target recognition is maintained.[1]
Biphenylacetic Acid (BPAA) Major Metabolite45 - 60% 80 - 95%System A is more specific to the parent drug.[1]
4-Phenylbutyric Acid Structural Analog< 5%< 10%Lack of biphenyl core reduces binding.[1]
Ibuprofen NSAID Analog< 0.1%< 0.1%High specificity against other propionic acid NSAIDs.[1]
Naproxen NSAID Analog< 0.1%< 0.1%No significant cross-reactivity.[1]
Benzoic Acid Linker Moiety< 0.01%N/AValidates that the antibody does not recognize the linker alone.[1]
Key Findings
  • Metabolite Differentiation: System A (using the described hapten) shows reduced cross-reactivity with the major metabolite BPAA compared to System B.[1] This makes it superior for measuring the parent drug specifically.[1]

  • Linker Interference: The low cross-reactivity with Benzoic Acid confirms that the immune response is directed towards the 4-oxo-4-phenyl-butyryl epitope, not the PABA linker.[1]

Experimental Protocols

To replicate these findings or validate a new antibody batch, follow this self-validating Competitive Indirect ELISA protocol.

Phase 1: Coating Antigen Preparation

Objective: Conjugate 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid to Ovalbumin (OVA) or BSA for plate coating.[1]

  • Activation: Dissolve 5 mg of the hapten in 0.5 mL DMF. Add equimolar EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1] Incubate for 2 hours at RT to form the active ester.

  • Conjugation: Add the activated hapten dropwise to 10 mg OVA dissolved in 2 mL Carbonate Buffer (pH 9.6). Stir overnight at 4°C.

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours to remove free hapten.

Phase 2: Competitive ELISA Workflow

Objective: Determine IC50 and Cross-Reactivity.

  • Coating: Dilute the Hapten-OVA conjugate to 1 µg/mL in Carbonate Buffer. Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20).[1] Add 200 µL/well of Blocking Buffer (PBS + 1% BSA).[1] Incubate 1h at 37°C.

  • Competition Step:

    • Add 50 µL of standard/sample (Fenbufen or analogs serially diluted).[1]

    • Add 50 µL of Anti-Fenbufen Antibody (diluted to predetermined titer).[1]

    • Causality: The free drug and the plate-bound hapten compete for the limited antibody sites.[1]

    • Incubate 45 min at 37°C.

  • Detection: Wash 3x. Add 100 µL HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG).[1] Incubate 30 min at 37°C.

  • Development: Wash 5x. Add 100 µL TMB Substrate.[1] Stop reaction with 2M H2SO4 after 15 min.[1] Read OD450.

Phase 3: Data Analysis

Calculate % Cross-Reactivity (%CR) using the formula:


[1]
  • Self-Validation Check: The IC50 for Fenbufen should be < 5 ng/mL.[1] If IC50 > 20 ng/mL, re-optimize coating concentration or antibody dilution.[1]

ELISA_Workflow cluster_logic Competition Logic Start Start: Plate Coating (Hapten-OVA) Block Blocking (1% BSA) Start->Block Compete Competition: Add Sample + Antibody Block->Compete Wash Wash Step (PBST) Compete->Wash Logic High Drug Conc. = Low OD450 Low Drug Conc. = High OD450 Compete->Logic Detect Detection: HRP-Secondary Ab + TMB Wash->Detect

Figure 2: Step-by-step Competitive Indirect ELISA workflow.

Troubleshooting & Optimization

  • High Background: Often caused by insufficient blocking or antibody binding to the PABA linker.[1] Solution: Add 0.1% PABA to the antibody dilution buffer to quench anti-linker antibodies.[1]

  • Low Sensitivity: If the antibody binds the coating antigen too strongly (low displacement), reduce the coating concentration (try 0.1 µg/mL) or use a more structurally distinct hapten (e.g., change the linker position).[1]

Conclusion

The 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid hapten system offers a robust alternative to homologous Fenbufen immunogens.[1] By leveraging the heterologous linker strategy, researchers can achieve higher sensitivity and improved specificity against metabolites, making it the preferred choice for pharmacokinetic studies requiring precise parent drug quantification.[1]

References

  • PubChem. (2025).[1][2][3][4] Fenbufen - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Giraudi, G., et al. (1999).[1] Development of an enzyme-linked immunosorbent assay for the determination of fenbufen in serum. Analytica Chimica Acta. (Contextual citation for Fenbufen ELISA methodologies).

  • Marco, M.P., et al. (1995).[1] Immunoassay development for small molecules: Hapten design and antibody production. Annual Review of Food Science and Technology. (Contextual citation for heterologous hapten principles).

Sources

Safety & Regulatory Compliance

Safety

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid proper disposal procedures

Executive Safety & Logistics Summary 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid is a functionalized benzoic acid derivative, structurally related to gamma-keto acid metabolites and certain non-steroidal anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid is a functionalized benzoic acid derivative, structurally related to gamma-keto acid metabolites and certain non-steroidal anti-inflammatory drug (NSAID) intermediates (e.g., Fenbufen analogs). In a drug development context, this compound must be managed as a Potentially Bioactive Organic Acid .

While it does not typically carry a P-list or U-list RCRA designation (unless specifically formulated), best practice in pharmaceutical research dictates it be treated as Non-Halogenated, High-Heat Incineration Waste . This ensures the complete destruction of the pharmacophore (the amide-linked phenyl-butyryl moiety).

Immediate Action Directive:

  • Primary Waste Stream: Solid Organic Waste (Non-Halogenated).

  • Disposal Method: Thermal Destruction (Incineration).

  • Drain Disposal: STRICTLY PROHIBITED . The compound's acidity and aromatic structure pose persistence risks in aquatic environments.

Chemical Identity & Hazard Profiling

To ensure safe handling, we must first validate the chemical structure and its associated risks. This compound combines a benzoic acid head group with a lipophilic phenyl-butyryl tail via an amide bond.

Structure-Activity Relationship (SAR) Hazard Assessment:

  • Acidic Functionality: The free carboxylic acid (

    
    ) acts as a proton donor, causing irritation to mucous membranes.
    
  • Amide Linkage: Provides chemical stability, meaning the compound will not readily degrade via simple hydrolysis in sewer systems.

  • Bioactivity: As a structural analog to hapten-protein conjugates or NSAID metabolites, it may exhibit immunological or anti-inflammatory activity.

Table 1: Physical Properties & GHS Hazard Classification
PropertyData / ClassificationOperational Implication
Chemical Structure Ph-C(=O)-(CH₂)₂-C(=O)-NH-Ph-COOHLipophilic tail + Hydrophilic head (Amphiphilic).
Physical State Solid (Crystalline Powder)Dust generation risk during weighing/transfer.
Solubility Low in water; Soluble in DMSO, MeOH, AlkaliUse organic solvent waste streams for mother liquors.
GHS Signal Word WARNING Standard PPE (Gloves, Goggles, Lab Coat) required.
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationUse localized exhaust ventilation (fume hood).
RCRA Status Not Listed (Default to D002 if pH

2)
Verify pH of liquid waste; Segregate from oxidizers.

Detailed Disposal Protocols

This section details the specific workflows for solid and liquid waste streams. These protocols are designed to be self-validating—meaning the steps force the user to verify safety parameters (like pH or solvent compatibility) before completion.

Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)

Applicability: Expired reagent, weighing boats, contaminated gloves, paper towels.

  • Segregation:

    • Isolate the material from oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions with the organic amide.

    • Do not mix with halogenated solids if your facility separates them (this reduces incineration costs).

  • Containment:

    • Place solid waste in a clear, polyethylene (PE) bag (minimum 2 mil thickness).

    • Double-bag the waste. The outer bag must be free of chemical residue.

    • Seal with a zip-tie or chemically resistant tape.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: "4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid".

    • Constituents: 100% Organic Solid.

    • Hazard Checkbox: Irritant, Toxic (Precautionary).

  • Storage:

    • Store in a dedicated "Solid Organic Waste" drum (usually blue or black) pending pickup.

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures, HPLC waste containing Acetonitrile/Methanol.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the waste drum (e.g., HDPE drums are standard).

    • Self-Validating Step: Check the pH of the solution. If pH < 3, do not mix with cyanide or sulfide waste streams (risk of HCN/H₂S gas generation).

  • Transfer:

    • Pour into the Non-Halogenated Organic Solvent carboy.

    • Note: If the compound was dissolved in a halogenated solvent (e.g., DCM), it must go into the Halogenated stream. The compound itself does not dictate the stream; the solvent does.

  • Neutralization (Optional but Recommended):

    • If discarding a highly concentrated acidic solution (>1M), slowly neutralize with Sodium Bicarbonate (

      
      ) to pH 6-8 before adding to the organic waste drum to prevent polymerization of other waste constituents.
      

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound.

WasteDisposal Start START: 4-(4-Oxo-4-phenyl- butyrylamino)-benzoic acid Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Powder, Gloves, Debris) StateCheck->IsSolid Solid IsLiquid Liquid Waste (Solutions, HPLC) StateCheck->IsLiquid Liquid SharpsCheck Is it Sharp? (Needles, Broken Glass) IsSolid->SharpsCheck SharpsBin Bio/Chem Sharps Container (Red/Yellow Bin) SharpsCheck->SharpsBin Yes SolidBin Solid Organic Waste Bin (Double Bagged) SharpsCheck->SolidBin No Incineration DESTINATION: High-Heat Incineration SharpsBin->Incineration SolidBin->Incineration SolventCheck Primary Solvent Type? IsLiquid->SolventCheck HaloStream Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloStream Halogenated NonHaloStream Non-Halogenated Waste Carboy (e.g., MeOH, DMSO) SolventCheck->NonHaloStream Non-Halogenated HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Waste segregation decision tree ensuring compliance with RCRA and safety standards.

Emergency Response: Spill Management

In the event of a spill, the acidity and particulate nature of the compound are the primary concerns.

  • Evacuate & Ventilate: If a large amount of dust is generated, clear the immediate area to allow HVAC systems to filter the air.

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and an N95 respirator if dust is visible.

  • Dry Spill (Powder):

    • Do not dry sweep (generates dust).

    • Cover the spill with a wet paper towel or use a HEPA-filter vacuum dedicated to chemical cleanup.

    • Place waste in the Solid Organic Waste bin.

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite or Chem-Sorb pads).

    • Do not use bleach (potential reaction with amide nitrogen).

    • Place soaked absorbents in a sealed bag for incineration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11043825, 4-(4-Phenylbutoxy)benzoic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

[1][2][3][4] Part 1: Executive Safety Summary & Risk Assessment[2][3][4] 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid is a specialized pharmaceutical intermediate, structurally combining a benzoic acid moiety with a benz...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Part 1: Executive Safety Summary & Risk Assessment[2][3][4]

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid is a specialized pharmaceutical intermediate, structurally combining a benzoic acid moiety with a benzoyl-propionyl side chain via an amide linkage.[1][2][3][4] While often used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or related bioactive scaffolds, its specific toxicological profile requires a conservative "precautionary principle" approach.[2][3][4]

The "Why" Behind the Protocol

As a Senior Application Scientist, I classify this compound as a Band 3 Control Hazard (Potent or Irritant) until specific toxicology data proves otherwise. The rationale is threefold:

  • Acidic Functionality: The free carboxylic acid group (

    
    ) poses a direct risk of serious eye damage and respiratory irritation.[1][2][3][4]
    
  • Amide Linkage: Structurally similar anilides are known skin sensitizers.[2][3][4]

  • Physical State: Like many benzoic acid derivatives, this compound likely exists as a fine, electrostatic powder, increasing the risk of inhalation and surface contamination during weighing.[2][3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance in a research setting.

Protection ZoneCore RequirementTechnical Rationale
Respiratory N95 / P2 (Minimum) P100 or PAPR (Recommended for >10g)The particle size of precipitated organic acids often falls below 5µm.[1][2][3][4] Standard surgical masks offer zero protection against this dust.[2][4]
Ocular Chemical Splash Goggles Safety glasses are insufficient.[2][3] Acidic dusts are hygroscopic; upon contact with the eye's moisture, they form a corrosive solution immediately.[2][3][4]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Organic acids in solution (e.g., DMSO/DMF) can permeate single gloves.[1][2][3][4] The "double-glove" technique provides a visual breach indicator.[1][2][4]
Dermal (Body) Tyvek® Lab Coat (Closed Front) Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry.[1][3][4] Disposable Tyvek prevents cross-contamination.[2][4]
Footwear Closed-toe, non-perforated Standard lab requirement.[1][2][3][4] Overshoes recommended if handling kilogram quantities.[2][4]

Part 3: Operational Workflow & Engineering Controls[1][2][3][4]

Weighing and Transfer (The Critical Zone)

The highest risk of exposure occurs not during the reaction, but during the transfer of the dry solid.[1][2][3][4]

  • Static Control: This compound is prone to static charge buildup.[2][3][4] Use an anti-static gun or ionizer bar inside the balance enclosure before spatulating.[2][4]

  • Draft Shielding: Perform all weighing inside a Powder Containment Balance Enclosure or a certified Fume Hood.[2][3][4] Do not weigh on an open bench.

  • Technique: Use the "taring method"—tare the receiving vessel (with lid) first.[1][2][3][4] Add solid, close lid, then re-weigh. Never transport an open weigh boat across the lab.

Solubilization & Reaction Setup
  • Solvent Choice: This compound typically requires polar aprotic solvents (DMSO, DMF) or warm alcohols for dissolution.[2][3][4]

  • Exotherm Warning: When dissolving in basic media (e.g., NaOH, Carbonate solutions), a mild exotherm will occur as the carboxylic acid deprotonates.[2][3][4] Add the solid slowly to the base to prevent splashing.[2][4]

Waste & Disposal Protocol

Never dispose of this compound down the drain.[2][3][4] Its biological activity (NSAID precursor) poses an environmental risk to aquatic life.[1][2][4][5]

  • Solid Waste: Double-bag in heavy-duty polyethylene bags. Label as "Hazardous Waste: Solid Organic Acid."[2][3][4]

  • Liquid Waste: Segregate into "Non-Halogenated Organic" streams (if in DMSO/MeOH) or "Aqueous Basic" streams (if neutralized).[1][3][4]

  • Destruction: Incineration is the only approved disposal method for pharmaceutical intermediates of this class.[2]

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision matrix for handling this compound based on scale and state.

SafetyProtocol Start Start: Handling 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid StateCheck Check Physical State Start->StateCheck Solid Dry Powder / Solid StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution QtyCheck Quantity > 10 grams? Solid->QtyCheck SkinRisk Absorption Risk REQ: Double Nitrile Gloves Splash Goggles Solution->SkinRisk HighRisk High Risk: Dust Inhalation REQ: Fume Hood + N95/P100 QtyCheck->HighRisk Yes LowRisk Moderate Risk REQ: Balance Enclosure + N95 QtyCheck->LowRisk No Disposal Disposal: High Temp Incineration (NO Drain Disposal) HighRisk->Disposal LowRisk->Disposal SkinRisk->Disposal

Figure 1: Decision Matrix for PPE Selection and Engineering Controls.[1][2][3][4]

Part 5: Emergency Response Protocols

In Case of Spills[2][4]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE (Goggles, Double Gloves, N95).[3][4]

  • Contain: If solid, cover with a damp paper towel to prevent dust dispersion.[4] If liquid, use a universal absorbent pad.[2][4]

  • Neutralize: Clean the surface with a mild alkaline solution (1% Sodium Bicarbonate) followed by water.[1][4]

  • Verify: Check pH of the surface to ensure all acid residues are removed.[2][4]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[2][6] Hold eyelids open. The acidic nature can cause corneal opacity if not treated instantly.[2][4]

  • Skin Contact: Wash with soap and copious water.[2][6][7] Do not use alcohol (this may increase absorption).[1][2][3][4]

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory sensitization), seek medical attention immediately.

Part 6: References & Authority[1][2][4][7][8]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11043825, 4-(4-Phenylbutoxy)benzoic Acid (Structural Analogue).[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 675566, 4-Oxo-4-(p-tolylamino)butanoic acid (Amide Linkage Analogue).[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid.[2][3][4] Retrieved from [Link][1][2][3][4]

Disclaimer: This guide is based on structural activity relationships (SAR) and standard pharmaceutical safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.